molecular formula C19H13Cl2F2NO2S B15540900 AS1938909

AS1938909

カタログ番号: B15540900
分子量: 428.3 g/mol
InChIキー: KVMCBBWABOUSJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AS1938909 is a useful research compound. Its molecular formula is C19H13Cl2F2NO2S and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H13Cl2F2NO2S

分子量

428.3 g/mol

IUPAC名

3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H13Cl2F2NO2S/c20-12-5-4-11(14(21)8-12)10-26-17-6-7-27-18(17)19(25)24-9-13-15(22)2-1-3-16(13)23/h1-8H,9-10H2,(H,24,25)

InChIキー

KVMCBBWABOUSJA-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Role of SHIP2 in Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SH2-containing inositol (B14025) 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the insulin (B600854) signaling pathway. Primarily through its lipid phosphatase activity, SHIP2 attenuates insulin signals, thereby impacting glucose homeostasis. Elevated expression or activity of SHIP2 is associated with insulin resistance and type 2 diabetes, making it a compelling therapeutic target. This document provides an in-depth overview of SHIP2's function, the molecular mechanisms it governs, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Function and Mechanism of Action

SHIP2 is a multi-domain enzyme that plays a pivotal role in the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central pathway for the metabolic effects of insulin.[1][2]

Mechanism of Action:

Upon insulin binding, the insulin receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of insulin receptor substrates (IRSs).[3] Phosphorylated IRS proteins act as docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3' position of the inositol ring, generating the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]

SHIP2 exerts its primary regulatory function by acting as a 5'-inositol phosphatase.[4] It specifically hydrolyzes the 5'-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[5][6] This action terminates the PIP3 signal, thereby negatively regulating downstream signaling events.[4][7] The reduction in PIP3 levels at the plasma membrane prevents the recruitment and full activation of PIP3-dependent kinases, most notably phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B).[2][7]

SHIP2_Mechanism PI3K PI3K PIP3 PIP3 PI3K->PIP3 +P SHIP2 SHIP2 Akt_inactive Akt_inactive PIP3->Akt_inactive Recruits & Activates PIP2 PIP2 PI34P2 PI34P2 SHIP2->PI34P2 -P (at 5') Akt_active Akt_active Akt_inactive->Akt_active Phosphorylation

SHIP2 as a Negative Regulator in the Insulin Signaling Pathway

By depleting PIP3, SHIP2 effectively dampens the insulin signal. The primary downstream target of this regulation is the serine/threonine kinase Akt. Reduced Akt activation due to SHIP2 activity leads to:

  • Decreased Glucose Uptake: Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues. Inhibition of Akt by SHIP2 impairs this process, resulting in reduced glucose uptake.[3][8]

  • Reduced Glycogen (B147801) Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3), an enzyme that inhibits glycogen synthase. By suppressing Akt, SHIP2 activity leads to increased GSK-3 activity and consequently, reduced glycogen synthesis.[8]

  • Increased Gluconeogenesis: In the liver, Akt activation suppresses the expression of key gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[9] Overexpression of SHIP2 in the liver impairs Akt activation, leading to increased expression of these enzymes and enhanced hepatic glucose output.[3][9][10]

Studies in various models have solidified SHIP2's role as a negative regulator. SHIP2 knockout mice exhibit increased insulin sensitivity and are resistant to diet-induced obesity.[1][11][12] Conversely, overexpression of SHIP2 in cells and transgenic mice impairs insulin signaling, leading to glucose intolerance.[8][11]

// Nodes Insulin [label="Insulin", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="Insulin Receptor\n(IR)", fillcolor="#FFFFFF", fontcolor="#202124"]; IRS [label="IRS (pY)", tooltip="Insulin Receptor Substrate (Phosphorylated)", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; SHIP2 [label="SHIP2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI34P2 [label="PI(3,4)P2", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt (p-Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycogen [label="Glycogen Synthesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluco [label="Gluconeogenesis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Insulin -> IR [color="#202124"]; IR -> IRS [label="Activates", color="#202124"]; IRS -> PI3K [label="Recruits &\nActivates", color="#4285F4"]; PI3K -> PIP3 [label="Generates", color="#4285F4"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#4285F4"]; PIP3 -> Akt [label="Activates", color="#34A853"]; SHIP2 -> PIP3 [label="Inhibits", dir=back, color="#EA4335", style=dashed, arrowhead=tee]; PIP3 -> PI34P2 [label="Hydrolyzes to", dir=back, color="#EA4335", constraint=false]; SHIP2 -> PI34P2 [style=invis];

Akt -> GLUT4 [color="#34A853"]; Akt -> Glycogen [color="#34A853"]; Akt -> Gluco [color="#EA4335", style=dashed, arrowhead=tee];

// Ranks {rank=same; Insulin;} {rank=same; IR;} {rank=same; IRS;} {rank=same; PI3K;} {rank=same; PIP2; PIP3; SHIP2;} {rank=same; PI34P2; Akt;} {rank=same; GLUT4; Glycogen; Gluco;} } caption: "SHIP2 Integration in Insulin Signaling."

Quantitative Data on SHIP2 Function

The following tables summarize quantitative findings from key studies, illustrating the impact of SHIP2 modulation on insulin signaling and glucose metabolism.

Table 1: Effect of SHIP2 Modulation on Akt Phosphorylation

Experimental ModelSHIP2 ModulationChange in Insulin-Stimulated Akt PhosphorylationReference
3T3-L1 AdipocytesOverexpression (WT-SHIP2)▼ 34.1% (p-Thr308), ▼ 27.9% (p-Ser473)[8]
3T3-L1 AdipocytesOverexpression (Dominant-Negative)▲ 40.6% (p-Thr308), ▲ 37.8% (p-Ser473)[8]
Liver of db/db miceExpression (Dominant-Negative)Restored to 45.2% of control levels[3]
L6 MyotubesInhibition (AS1949490)Dose-dependent increase[13]
L6 MyotubesInhibition (Ebselen)Dose-dependent increase[14][15]
Islet β cellssiRNA knockdownSignificant increase (P < 0.05)[2]

Table 2: Effect of SHIP2 Modulation on Glucose Metabolism

Experimental ModelSHIP2 ModulationEndpoint MeasuredOutcomeReference
3T3-L1 AdipocytesOverexpression (WT-SHIP2)Glucose Uptake▼ 41.5% decrease[8]
3T3-L1 AdipocytesOverexpression (Dominant-Negative)Glucose Uptake▲ 35.5% increase[8]
L6-GLUT4 MyotubesInhibition (50 µM Sulfonanilide 10)Glucose Uptake (Insulin-stimulated)▲ 30% increase vs. insulin alone[16][17]
L6-GLUT4 MyotubesInhibition (50 µM Sulfonanilide 11)Glucose Uptake (Insulin-stimulated)▲ 23% increase vs. insulin alone[16][17]
FAO HepatocytesInhibition (AS1949490)GluconeogenesisSuppression[13]
db/db miceChronic Inhibition (AS1949490)Plasma GlucoseSignificant reduction[13]

Table 3: Inhibitor Potency Against SHIP2

InhibitorIC50 / KiAssay SubstrateReference
AS1949490IC50 = 0.62 µMIns(1,3,4,5)P4[13]
AS1949490Ki = 0.44 µMIns(1,3,4,5)P4[18]
GalloflavinIC50 = 1.8 µMIns(1,3,4,5)P4[18]
K149Reported as potent inhibitorNot specified[5][19]
EbselenDirect inhibitorNot specified[14][15]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of SHIP2 function. Below are foundational protocols derived from the literature.

In Vitro SHIP2 Phosphatase Activity Assay (Malachite Green)

This assay quantifies SHIP2 activity by measuring the release of inorganic phosphate (B84403) from a substrate.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

Materials:

  • Recombinant human SHIP2 enzyme[20]

  • Substrate: D-myo-phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3) or D-myo-inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4)[13]

  • Reaction Buffer: 10 mM HEPES (pH 7.25), 6 mM MgCl₂, 0.1% CHAPS, 250 mM sucrose, 0.25 mM EDTA[13]

  • Malachite Green Reagent

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the SHIP2 inhibitor compound in the reaction buffer.

  • In a 96-well plate, add 100 ng of SHIP2 enzyme to each well containing either the inhibitor or vehicle control.[13]

  • Initiate the reaction by adding the substrate (e.g., Ins(1,3,4,5)P4 to a final concentration of 45 µM).[13]

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate for 15-20 minutes at room temperature to allow color development.

  • Measure the absorbance at ~620 nm using a microplate reader.

  • Calculate the amount of phosphate released by comparing to a standard curve generated with known phosphate concentrations.

Phosphatase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B 2. Add Enzyme + Inhibitor/Vehicle to 96-well plate A->B C 3. Initiate Reaction Add Substrate (e.g., PIP3) B->C D 4. Incubate (e.g., 37°C, 30 min) C->D E 5. Stop Reaction Add Malachite Green Reagent D->E F 6. Color Development (Room Temp, 15 min) E->F G 7. Read Absorbance (~620 nm) F->G H 8. Quantify Phosphate Release (vs. Standard Curve) G->H

Western Blot for Akt Phosphorylation

This protocol allows for the semi-quantitative analysis of Akt activation in response to insulin and SHIP2 modulation.

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., L6 myotubes) to confluence. Serum-starve the cells for 16-20 hours.[8][16] Pre-treat with a SHIP2 inhibitor or vehicle for a specified time. Stimulate with insulin (e.g., 100 nM) for 15 minutes.[16]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt and/or a loading control like β-actin or GAPDH.

2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells.

Principle: Cells take up the radiolabeled, non-metabolizable glucose analog 2-deoxy-D-[³H]-glucose. The amount of intracellular radioactivity is proportional to the glucose transport rate.[16][21]

Procedure:

  • Cell Culture and Treatment: Culture L6-GLUT4 myotubes to differentiation. Serum-starve for 20 hours, including treatment with a SHIP2 inhibitor or vehicle during this period.[16]

  • Insulin Stimulation: Wash cells with a suitable buffer (e.g., DMEM without glucose). Stimulate with or without 100 nM insulin for 15 minutes at 37°C.[16]

  • Glucose Uptake: Add 1 µCi/mL of 2-deoxy-D-[³H]-glucose to each well and incubate for 5 minutes at 37°C.[16]

  • Lysis: Stop the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).[16]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Normalization: Normalize the radioactivity counts to the total protein content of each well. Express results as fold-change relative to the untreated control.[16]

Conclusion and Therapeutic Implications

SHIP2 is a well-validated negative regulator of insulin signaling. Its enzymatic activity directly opposes the action of PI3K, leading to attenuated Akt activation and subsequent impairment of glucose uptake, glycogen synthesis, and suppression of gluconeogenesis. The strong correlation between elevated SHIP2 levels and insulin resistance in diabetic models makes it a prime target for therapeutic intervention.[1][4] The development of potent and selective small molecule inhibitors of SHIP2 holds significant promise for enhancing insulin sensitivity and providing a novel treatment modality for type 2 diabetes and related metabolic disorders.[13][16][22] Continued research into the nuanced roles of SHIP2 and the development of specific modulators will be crucial for translating these findings into clinical success.

References

The Core Mechanism of AS1938909: An In-depth Technical Guide to its Action on SHIP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AS1938909, a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). This document consolidates available data on its inhibitory activity, cellular effects, and the underlying signaling pathways, offering a valuable resource for researchers in metabolic diseases, oncology, and signal transduction.

Introduction to SHIP2: A Key Regulator in Cellular Signaling

SHIP2 is a critical enzyme in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central cascade regulating a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1] The primary function of SHIP2 is to dephosphorylate the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). By reducing the levels of the potent second messenger PIP3, SHIP2 acts as a negative regulator of the PI3K/Akt pathway.[1] Dysregulation of SHIP2 activity has been implicated in various pathological conditions, including type 2 diabetes and certain cancers.

This compound: A Competitive and Reversible Inhibitor of SHIP2

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2.[2] Its inhibitory action directly targets the catalytic activity of SHIP2, leading to an increase in intracellular levels of PIP3 and subsequent enhancement of downstream signaling events.

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been characterized through various enzymatic assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against SHIP2

ParameterSpeciesValue (µM)
KiHuman (hSHIP2)0.44[2]
IC50Human (hSHIP2)0.57[2]
IC50Mouse (mSHIP2)0.18[2]

Table 2: Selectivity Profile of this compound

Target PhosphataseSpeciesIC50 (µM)
SHIP1Human (hSHIP1)21[2]
PTENHuman (hPTEN)> 50[2]
SynaptojaninHuman (h-synaptojanin)> 50[2]
MyotubularinHuman (h-myotubularin)> 50[2]

The data clearly indicates that this compound exhibits significant selectivity for SHIP2 over its close homolog SHIP1 and other related inositol phosphatases.

Mechanism of Action on the SHIP2 Signaling Pathway

By inhibiting SHIP2, this compound effectively removes a key brake on the PI3K/Akt signaling pathway. This leads to the potentiation of signals initiated by growth factors and hormones, such as insulin (B600854).

This compound inhibits SHIP2, increasing PIP3 levels and Akt activation.
Cellular Effects of this compound

The inhibitory action of this compound on SHIP2 translates into significant downstream cellular effects, particularly in the context of insulin signaling. In L6 myotubes, a skeletal muscle cell line, this compound has been shown to:

  • Elevate Insulin-Induced Akt Phosphorylation: By preventing the degradation of PIP3, this compound enhances the insulin-stimulated phosphorylation of Akt at Serine 473, a key marker of its activation.[2]

  • Increase Glucose Metabolism: Treatment with this compound leads to an increase in both glucose consumption and glucose uptake in L6 myotubes.[3]

  • Enhance GLUT1 mRNA Expression: The compound has been observed to increase the messenger RNA levels of the glucose transporter GLUT1.[3]

These findings underscore the potential of this compound as a modulator of glucose homeostasis.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original researchers, this section outlines the general methodologies employed in the characterization of this compound.

SHIP2 Enzymatic Assay

A common method to determine the inhibitory activity of compounds like this compound is a phosphatase assay using a malachite green-based detection system.[4]

Enzymatic_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant SHIP2 enzyme - Substrate (e.g., Ins(1,3,4,5)P4) - Assay buffer start->reagents inhibitor Add this compound (at varying concentrations) reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation stop_reaction Stop reaction incubation->stop_reaction malachite_green Add Malachite Green Reagent stop_reaction->malachite_green read_absorbance Measure absorbance (e.g., at 620 nm) malachite_green->read_absorbance analysis Calculate % inhibition, IC50, and Ki values read_absorbance->analysis end End analysis->end Logical_Flow This compound This compound binds_SHIP2 Binds to SHIP2 Active Site This compound->binds_SHIP2 inhibits_phosphatase Inhibits SHIP2 5-phosphatase activity binds_SHIP2->inhibits_phosphatase PIP3_increase Intracellular PIP3 levels increase inhibits_phosphatase->PIP3_increase Akt_recruitment Recruitment and phosphorylation of Akt at the membrane is enhanced PIP3_increase->Akt_recruitment Akt_activation Akt is activated Akt_recruitment->Akt_activation cellular_response Downstream cellular responses are modulated Akt_activation->cellular_response glucose_metabolism Increased glucose uptake and metabolism cellular_response->glucose_metabolism

References

AS1938909: A Selective SHIP2 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

AS1938909 is a potent, cell-permeable small molecule inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2). As a competitive and reversible inhibitor, this compound offers a valuable tool for investigating the physiological and pathological roles of SHIP2. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory selectivity, and its effects on cellular signaling pathways. Detailed experimental protocols for key assays and structured data presentations are included to facilitate its application in research and drug discovery.

Introduction to SHIP2 and its Role in Cellular Signaling

The Src Homology 2 (SH2) domain-containing inositol 5'-phosphatase 2 (SHIP2) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6] SHIP2 exerts its regulatory function by dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2] This action reduces the levels of PIP3, a key second messenger that recruits and activates downstream effectors like the serine/threonine kinase Akt.

Dysregulation of the PI3K/Akt pathway is implicated in a variety of diseases, including type 2 diabetes, obesity, and certain cancers.[7] By inhibiting SHIP2, the levels of PIP3 can be elevated, leading to enhanced Akt signaling. This makes SHIP2 an attractive therapeutic target. Small molecule inhibitors of SHIP2, such as this compound, are therefore valuable tools for both basic research and the development of novel therapeutics.

This compound: A Potent and Selective SHIP2 Inhibitor

This compound is a thiophenecarboxamide derivative that acts as a potent, competitive, and reversible inhibitor of SHIP2.[8][9] Its ability to permeate cell membranes allows for its use in a wide range of in vitro cellular assays.

Mechanism of Action

This compound functions by competing with the natural substrate of SHIP2, PIP3, for binding to the enzyme's active site. This competitive inhibition prevents the dephosphorylation of PIP3, leading to its accumulation and the subsequent enhancement of downstream PI3K/Akt signaling. The reversible nature of this inhibition allows for controlled studies of SHIP2 function.

This compound This compound Binding Binding This compound->Binding Competes with SHIP2 SHIP2 Active Site Inhibition Inhibition of Dephosphorylation SHIP2->Inhibition Prevents PIP3 PIP3 (Substrate) PIP3->Binding Binding->SHIP2 cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Dephosphorylates Akt Akt PIP3->Akt Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets pAkt->Downstream Regulates GrowthFactor Growth Factor GrowthFactor->RTK cluster_screening High-Throughput Screening cluster_characterization In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies HTS Compound Library Screening (e.g., Malachite Green Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other phosphatases) IC50->Selectivity Kinetics Kinetic Analysis (e.g., Lineweaver-Burk Plot) IC50->Kinetics Akt_Phos Akt Phosphorylation Assay Kinetics->Akt_Phos Glucose_Uptake Glucose Uptake Assay (e.g., L6 Myotubes) Akt_Phos->Glucose_Uptake Gene_Expression Gene Expression Analysis (e.g., GLUT1) Glucose_Uptake->Gene_Expression PK_PD Pharmacokinetics/ Pharmacodynamics Gene_Expression->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

References

The Core Structure-Activity Relationship of AS1938909: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This in-depth technical guide delves into the core structure-activity relationship (SAR) of AS1938909, a potent and selective inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2).

This compound, a cell-permeable thiophenecarboxamide compound, has emerged as a valuable tool for investigating the physiological roles of SHIP2 and as a potential therapeutic agent, particularly in the context of metabolic diseases like type 2 diabetes. Its mechanism of action involves the competitive and reversible inhibition of SHIP2, leading to an increase in intracellular insulin (B600854) signaling and glucose metabolism.

Quantitative Analysis of this compound's Biological Activity

The following tables summarize the key quantitative data for this compound and a closely related analog, AS1949490, providing a basis for understanding their potency and selectivity.

CompoundTargetAssay TypeValueReference
This compound hSHIP2Ki0.44 µM[1]
This compound mSHIP2IC500.18 µM
This compound hSHIP2IC500.57 µM
AS1949490SHIP2IC500.62 µM[2]

Table 1: Inhibitory Potency of this compound and AS1949490 against SHIP2.

CompoundTargetIC50 (µM)Selectivity vs. hSHIP2Reference
This compound hSHIP121~37-fold
This compound hPTEN> 50> 87-fold
This compound h-synaptojanin> 50> 87-fold
This compound h-myotubularin> 50> 87-fold
AS1949490SHIP113~21-fold[2]

Table 2: Selectivity Profile of this compound and AS1949490.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting SHIP2, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By blocking SHIP2, this compound prevents the dephosphorylation of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) to phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). This leads to an accumulation of PI(3,4,5)P3 at the plasma membrane, resulting in the enhanced activation of Akt (also known as protein kinase B). Activated Akt, in turn, promotes a cascade of downstream events, including the increased expression of the glucose transporter 1 (GLUT1) gene, leading to enhanced glucose uptake and metabolism.[1]

G This compound Signaling Pathway Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K activates PIP3 PI(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2 PI(4,5)P2 Akt Akt PIP3->Akt activates This compound This compound SHIP2 SHIP2 This compound->SHIP2 inhibits SHIP2->PIP3 dephosphorylates pAkt p-Akt (Active) Akt->pAkt GLUT1_mRNA GLUT1 mRNA pAkt->GLUT1_mRNA upregulates expression GLUT1_protein GLUT1 Protein GLUT1_mRNA->GLUT1_protein translates to Glucose Uptake Glucose Uptake GLUT1_protein->Glucose Uptake facilitates Insulin Insulin Insulin->Insulin_Receptor

Caption: Signaling pathway of this compound in enhancing glucose uptake.

Structure-Activity Relationship (SAR) Insights

The core thiophenecarboxamide scaffold is crucial for the inhibitory activity. The docking study of this compound with a modeled SHIP2 structure suggests that the compound binds to the catalytic site of the enzyme. Key interactions likely involve the thiophene (B33073) ring, the carboxamide linker, and the benzyl (B1604629) ether and N-benzyl moieties.

  • Thiophene Ring: The sulfur and aromatic nature of the thiophene ring are likely involved in essential interactions within the active site.

  • Carboxamide Linker: The amide group can form hydrogen bonds with amino acid residues in the catalytic pocket, contributing to the binding affinity.

  • 3-(2,4-Dichlorobenzyl)oxy Group: The dichlorobenzyl group likely occupies a hydrophobic pocket within the active site, and the ether linkage provides conformational flexibility. The positions of the chlorine atoms on the benzene (B151609) ring appear to be important for optimal binding.

  • N-(2,6-Difluorobenzyl) Group: The difluorobenzyl moiety on the amide nitrogen also likely interacts with a hydrophobic region of the enzyme. The fluorine atoms can modulate the electronic properties and metabolic stability of the compound.

The slight difference in potency between this compound and AS1949490, which has a different substitution pattern on the N-benzyl ring, underscores the importance of the substituents on the aromatic rings for fine-tuning the inhibitory activity and selectivity. Further research into a wider range of analogs is necessary to fully elucidate the detailed SAR of this chemical series.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key assays used in the characterization of this compound.

SHIP2 Inhibition Assay (Malachite Green-based)

This assay measures the amount of inorganic phosphate (B84403) released from the dephosphorylation of a substrate by SHIP2.

G SHIP2 Inhibition Assay Workflow start Start prepare_reagents Prepare Assay Buffer, SHIP2 Enzyme, Substrate (PtdIns(3,4,5)P3), and this compound start->prepare_reagents add_inhibitor Add this compound to assay wells prepare_reagents->add_inhibitor add_enzyme Add SHIP2 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction with Malachite Green Reagent incubate_reaction->stop_reaction measure_absorbance Measure Absorbance at 620 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the malachite green-based SHIP2 inhibition assay.

Methodology:

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.

    • Recombinant human SHIP2 enzyme.

    • Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃).

    • This compound dissolved in DMSO.

    • Malachite Green Reagent: A solution of malachite green, ammonium (B1175870) molybdate, and a surfactant in acid.

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add various concentrations of this compound to the wells.

    • Add the SHIP2 enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the PtdIns(3,4,5)P₃ substrate.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green Reagent. This reagent forms a colored complex with the released inorganic phosphate.

    • After a short incubation for color development, measure the absorbance at approximately 620 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Akt Phosphorylation Assay in L6 Myotubes

This cell-based assay quantifies the level of phosphorylated Akt (a marker of its activation) in response to treatment with this compound.

G Akt Phosphorylation Assay Workflow start Start culture_cells Culture and differentiate L6 myoblasts into myotubes start->culture_cells serum_starve Serum-starve myotubes culture_cells->serum_starve treat_inhibitor Treat cells with this compound serum_starve->treat_inhibitor stimulate_insulin Stimulate with insulin (optional, to potentiate signal) treat_inhibitor->stimulate_insulin lyse_cells Lyse cells to extract proteins stimulate_insulin->lyse_cells quantify_protein Quantify total protein concentration lyse_cells->quantify_protein western_blot Perform Western Blotting quantify_protein->western_blot detect_pAkt Detect phosphorylated Akt (p-Akt) and total Akt using specific antibodies western_blot->detect_pAkt analyze_results Analyze band intensities and calculate the p-Akt/total Akt ratio detect_pAkt->analyze_results end End analyze_results->end

Caption: Workflow for the Akt phosphorylation assay in L6 myotubes.

Methodology:

  • Cell Culture:

    • Culture L6 myoblasts in a suitable growth medium (e.g., DMEM with 10% FBS).

    • Induce differentiation into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum).

  • Treatment:

    • Serum-starve the differentiated L6 myotubes for several hours to reduce basal Akt phosphorylation.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Optionally, stimulate the cells with insulin for a short period to enhance the Akt phosphorylation signal.

  • Protein Extraction and Analysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and total Akt.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the relative increase in Akt phosphorylation.

Glucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose transport into L6 myotubes following treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture and differentiate L6 myoblasts into myotubes as described for the Akt phosphorylation assay.

    • Serum-starve the myotubes.

    • Treat the cells with this compound at various concentrations for the desired duration.

  • Glucose Uptake Measurement:

    • Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Incubate the cells with a solution containing a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, for a defined period.

    • Stop the uptake by washing the cells rapidly with ice-cold buffer.

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • Normalize the radioactivity counts to the total protein content of the cell lysate.

    • Calculate the fold-increase in glucose uptake compared to untreated control cells.

Conclusion

This compound stands as a significant small molecule inhibitor of SHIP2, offering a valuable pharmacological tool to probe the complexities of the PI3K/Akt signaling pathway and its role in metabolic regulation. While a comprehensive SAR study of its thiophenecarboxamide core is yet to be fully disclosed, the available data on its potency, selectivity, and mechanism of action provide a strong foundation for future drug discovery and development efforts targeting SHIP2. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential of this compound and its analogs.

References

Unlocking Cellular Glucose Metabolism: A Technical Guide to the SHIP2 Inhibitor AS1938909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AS1938909, a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). SHIP2 is a critical negative regulator of the insulin (B600854) signaling pathway, and its inhibition presents a promising therapeutic strategy for metabolic diseases, particularly type 2 diabetes. This document details the mechanism of action of this compound, its impact on glucose metabolism, and provides comprehensive experimental protocols for its study.

Core Mechanism of Action

This compound exerts its effects by competitively and reversibly inhibiting the enzymatic activity of SHIP2.[1] SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 5' position of the inositol ring, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a crucial second messenger in the insulin signaling cascade, responsible for the activation of downstream effectors, most notably Akt (also known as Protein Kinase B).

By inhibiting SHIP2, this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt. Activated Akt then orchestrates a multitude of cellular responses that enhance glucose metabolism, including the translocation of glucose transporters to the cell surface and the regulation of gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory activity and selectivity.

Table 1: Inhibitory Activity of this compound

TargetParameterValue (µM)Species
SHIP2Ki0.44Human
SHIP2IC500.57Human
SHIP2IC500.18Mouse

Data sourced from product information sheets and peer-reviewed publications.[1][2]

Table 2: Selectivity Profile of this compound

PhosphataseIC50 (µM)Species
SHIP121Human
PTEN>50Human
Synaptojanin>50Human
Myotubularin>50Human

This table highlights the selectivity of this compound for SHIP2 over other related phosphatases.[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on glucose metabolism.

Akt Phosphorylation Assay via Western Blotting

This protocol details the assessment of Akt activation in response to this compound treatment in a relevant cell line, such as L6 myotubes.

a. Cell Culture and Treatment:

  • Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Serum-starve the differentiated myotubes for 4 hours in serum-free DMEM prior to treatment.

  • Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 30-60 minutes). Insulin (100 nM) can be used as a positive control.

b. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to total Akt and the loading control.

Glucose Uptake Assay in L6 Myotubes

This protocol measures the rate of glucose transport into cells, a key functional outcome of enhanced insulin signaling.

a. Cell Culture and Treatment:

  • Differentiate and serum-starve L6 myotubes as described in the Akt phosphorylation protocol.

  • Pre-treat the cells with this compound (e.g., 1-10 µM) or vehicle for 30-60 minutes in Krebs-Ringer-HEPES (KRH) buffer.

b. Glucose Uptake Measurement:

  • Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (a radiolabeled glucose analog) to a final concentration of 0.5 µCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 10 µM.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Determine the amount of incorporated radioactivity by liquid scintillation counting.

  • Measure the protein concentration of the lysate to normalize the glucose uptake values.

GLUT1 mRNA Expression Analysis by qRT-PCR

This protocol quantifies the effect of this compound on the gene expression of the glucose transporter GLUT1.[2]

a. Cell Culture and Treatment:

  • Differentiate L6 myotubes as previously described.

  • Treat the cells with this compound (e.g., 1-10 µM) or vehicle for a longer duration, such as 24-48 hours, to allow for changes in gene expression.[2]

b. RNA Extraction and cDNA Synthesis:

  • Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

c. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for GLUT1 and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green or TaqMan master mix.

  • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in GLUT1 mRNA expression, normalized to the housekeeping gene.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

AS1938909_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt SHIP2 SHIP2 This compound This compound pAkt p-Akt (Active) Glucose_Metabolism Increased Glucose Metabolism GLUT1_expression Increased GLUT1 Expression

Caption: this compound inhibits SHIP2, leading to increased PIP3, Akt activation, and enhanced glucose metabolism.

Experimental_Workflow_Akt_Phosphorylation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Culture & Differentiate L6 Myotubes B 2. Serum Starve A->B C 3. Treat with this compound B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blot F->G H 8. Antibody Incubation (p-Akt, Total Akt) G->H I 9. Detection & Quantification H->I

Caption: Workflow for assessing Akt phosphorylation upon this compound treatment.

Experimental_Workflow_Glucose_Uptake cluster_cell_prep Cell Preparation cluster_treatment_assay Treatment & Assay cluster_quantification Quantification A 1. Differentiate L6 Myotubes B 2. Serum Starve A->B C 3. Pre-treat with this compound B->C D 4. Add 2-deoxy-D-[3H]glucose C->D E 5. Incubate D->E F 6. Wash & Lyse E->F G 7. Scintillation Counting F->G H 8. Normalize to Protein Content G->H

Caption: Workflow for measuring glucose uptake in L6 myotubes treated with this compound.

References

The Role of SHIP2 in Metabolic Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SH2-containing inositol (B14025) 5-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, has emerged as a critical negative regulator in metabolic signaling pathways. Primarily by hydrolyzing the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 attenuates the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a cornerstone of insulin (B600854) action. Elevated expression and activity of SHIP2 are strongly associated with insulin resistance, type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). Consequently, SHIP2 has garnered significant attention as a promising therapeutic target for these widespread metabolic disorders. This technical guide provides a comprehensive overview of the function of SHIP2 in metabolic diseases, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical models.

Core Function and Signaling Pathways of SHIP2

SHIP2 is a multi-domain protein comprising an N-terminal SH2 domain, a central 5-phosphatase catalytic domain, a C2 domain, and a C-terminal proline-rich region.[1][2] Its primary role in metabolic regulation stems from its function as a lipid phosphatase within the PI3K/Akt signaling pathway.

The PI3K/Akt Signaling Pathway and SHIP2's Regulatory Role

Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a multitude of downstream targets to mediate the metabolic effects of insulin, including glucose uptake, glycogen (B147801) synthesis, and the suppression of gluconeogenesis.

SHIP2 acts as a crucial negative regulator of this pathway by dephosphorylating the 5'-position of PIP3, converting it to PI(3,4)P2.[3] This action terminates the PIP3 signal and dampens downstream Akt activation. In states of insulin resistance, SHIP2 expression and activity are often upregulated in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, contributing to the attenuated insulin response.[3]

SHIP2_PI3K_Akt_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Substrate PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylates PDK1->Akt Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic_Effects Promotes

Diagram 1: SHIP2 in the PI3K/Akt Signaling Pathway
Other Interacting Pathways

Beyond the PI3K/Akt pathway, SHIP2 has been implicated in other signaling networks relevant to metabolic disease:

  • Fibroblast Growth Factor (FGF) Signaling: SHIP2 can attenuate FGF signaling, which plays a role in regulating cholesterol, lipid, and glucose metabolism.[4]

  • Receptor Tyrosine Kinase (RTK) Regulation: Through its SH2 domain, SHIP2 can interact with various RTKs and their associated adaptor proteins, potentially influencing a broader range of cellular processes.

SHIP2 in Metabolic Diseases: Preclinical Evidence

A substantial body of preclinical evidence underscores the pivotal role of SHIP2 in the pathophysiology of metabolic diseases.

Insulin Resistance and Type 2 Diabetes

Studies in diabetic rodent models, such as the db/db mouse, have shown elevated expression of SHIP2 in insulin-sensitive tissues like skeletal muscle and adipose tissue.[3] The overexpression of SHIP2 in the liver of mice leads to impaired insulin-induced Akt phosphorylation, increased expression of gluconeogenic genes (G6Pase, PEPCK), and consequently, glucose intolerance and hyperinsulinemia.[1] Conversely, liver-specific expression of a dominant-negative SHIP2 mutant in diabetic KKAy mice improves glucose tolerance and reduces prandial blood glucose levels.[5]

Obesity

Genetic ablation of SHIP2 in mice confers a remarkable resistance to high-fat diet-induced obesity.[6] These knockout mice exhibit normal glucose and insulin levels on a standard diet but fail to gain significant weight when challenged with a high-fat diet.[6] This phenotype is associated with an increased basal metabolic rate.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Elevated hepatic SHIP2 expression is linked to the progression of NAFLD. Overexpression of SHIP2 in the liver promotes hepatic triglyceride accumulation.[7] Conversely, inhibiting SHIP2 activity may have therapeutic potential in mitigating hepatic steatosis.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative data from studies investigating the metabolic consequences of SHIP2 manipulation in mouse models.

Table 1: Effects of SHIP2 Knockout on Body Weight and Food Intake in Mice on a High-Fat Diet
ParameterWild-Type (WT)SHIP2 Knockout (-/-)% ChangeReference
Body Weight (g) 45.5 ± 2.128.5 ± 1.5-37.4%[6]
Food Intake ( g/day ) 3.2 ± 0.23.1 ± 0.3-3.1%[6]

Data are presented as mean ± SEM. Mice were fed a high-fat diet for a specified duration.

Table 2: Effects of Hepatic SHIP2 Overexpression on Glucose and Insulin Homeostasis in Mice
ParameterControl (LacZ)SHIP2 Overexpression (WT-SHIP2)% ChangeReference
Fasting Blood Glucose (mg/dL) 108 ± 5135 ± 8+25.0%[1]
Fasting Plasma Insulin (pg/mL) 450 ± 50800 ± 70+77.8%[8]
Glucose Tolerance Test (AUC) 18,500 ± 1,20025,000 ± 1,500+35.1%[1]

Data are presented as mean ± SEM. AUC refers to the area under the curve during a glucose tolerance test.

Table 3: Effects of SHIP2 Inhibition on Akt Phosphorylation and Gene Expression in Liver
ParameterVehicle ControlSHIP2 Dominant-Negative% ChangeReference
Insulin-Stimulated Akt Phosphorylation (Fold Change) 1.02.5 ± 0.3+150%[5]
G6Pase mRNA Expression (Relative Units) 100 ± 1265 ± 8-35.0%[1]
PEPCK mRNA Expression (Relative Units) 100 ± 1570 ± 10-30.0%[1]

Data are presented as mean ± SEM. Akt phosphorylation is shown as fold change relative to the control group.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SHIP2.

In Vitro SHIP2 Phosphatase Activity Assay (Malachite Green-based)

This assay measures the phosphatase activity of SHIP2 by quantifying the release of inorganic phosphate (B84403) from a substrate.

Materials:

  • Purified recombinant SHIP2 protein

  • SHIP2 substrate: diC8-PIP3 (phosphatidylinositol (3,4,5)-trisphosphate)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 N HCl). Mix 3 parts of Solution A with 1 part of Solution B.

  • Phosphate standard solution (e.g., KH2PO4)

  • 96-well microplate

Procedure:

  • Prepare a standard curve using the phosphate standard solution (0 to 500 pmol of phosphate).

  • In a 96-well plate, add 20 µL of assay buffer to each well.

  • Add 5 µL of purified SHIP2 enzyme (or cell lysate containing SHIP2) to the appropriate wells. Include a no-enzyme control.

  • Initiate the reaction by adding 5 µL of the diC8-PIP3 substrate (final concentration, e.g., 20 µM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the amount of phosphate released using the standard curve and determine the specific activity of the SHIP2 enzyme.

Malachite_Green_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Standards Prepare Phosphate Standard Curve Add_Buffer Add Assay Buffer to Wells Prep_Standards->Add_Buffer Prep_Reagents Prepare Assay Buffer and Enzyme/Substrate Prep_Reagents->Add_Buffer Add_Enzyme Add SHIP2 Enzyme Add_Buffer->Add_Enzyme Add_Substrate Add diC8-PIP3 Substrate Add_Enzyme->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Malachite Add Malachite Green Reagent Incubate_37C->Add_Malachite Incubate_RT Incubate at Room Temp Add_Malachite->Incubate_RT Read_Absorbance Read Absorbance at 620 nm Incubate_RT->Read_Absorbance Calculate_Phosphate Calculate Phosphate Released Read_Absorbance->Calculate_Phosphate Determine_Activity Determine SHIP2 Specific Activity Calculate_Phosphate->Determine_Activity

Diagram 2: Malachite Green Assay Workflow
Immunoprecipitation and Western Blotting for Akt Phosphorylation

This protocol is used to assess the phosphorylation status of Akt in response to insulin stimulation and SHIP2 modulation.

Materials:

  • Cell culture reagents

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-SHIP2 antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells (e.g., 3T3-L1 adipocytes) and treat with or without a SHIP2 inhibitor or siRNA, followed by stimulation with insulin (e.g., 100 nM for 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Immunoprecipitation (for SHIP2):

    • Incubate cell lysates with an anti-SHIP2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS sample buffer.

  • Western Blotting:

    • Separate proteins from cell lysates (for Akt phosphorylation) or immunoprecipitates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies (anti-phospho-Akt or anti-total-Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

In Vivo Glucose and Insulin Tolerance Tests in Mice

These tests are fundamental for assessing whole-body glucose homeostasis and insulin sensitivity.

Glucose Tolerance Test (GTT):

  • Fast mice for 6 hours (with free access to water).

  • Record baseline blood glucose from a tail snip using a glucometer.

  • Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Insulin Tolerance Test (ITT):

  • Fast mice for 4-6 hours.

  • Record baseline blood glucose.

  • Administer human insulin (0.75 U/kg body weight) via i.p. injection.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Drug Development and Future Perspectives

The compelling preclinical data have positioned SHIP2 as a high-value target for the development of therapeutics for metabolic diseases. Several small molecule inhibitors of SHIP2 have been developed and have shown promise in preclinical models. These inhibitors aim to enhance insulin sensitivity by increasing PIP3 levels and subsequent Akt activation.

Future research will likely focus on:

  • The development of highly potent and selective SHIP2 inhibitors with favorable pharmacokinetic properties.

  • Elucidating the tissue-specific roles of SHIP2 in metabolic regulation.

  • Investigating the potential of SHIP2 inhibitors in combination therapies for T2D and obesity.

  • Exploring the role of SHIP2 in other related pathologies, such as cardiovascular disease and certain cancers.

References

In-Depth Technical Guide to AS1938909: A Potent SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to AS1938909, a potent and selective small molecule inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2). All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Chemical and Physical Properties

This compound is a cell-permeable thiophenecarboxamide compound. Its key chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1243155-40-9
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S
Molecular Weight 428.28 g/mol
Purity ≥95% (HPLC)
Appearance Off-white solid
Solubility Soluble in DMSO (50 mg/mL)
Storage Conditions 2-8°C

Mechanism of Action and Signaling Pathway

This compound functions as a potent, competitive, and reversible inhibitor of SHIP2. SHIP2 is a lipid phosphatase that plays a critical negative regulatory role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin (B600854) signaling and glucose metabolism.

SHIP2 specifically dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the 5' position of the inositol ring, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). PIP3 is a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). By reducing the levels of PIP3, SHIP2 dampens the PI3K/Akt signaling cascade.

Inhibition of SHIP2 by this compound leads to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets, leading to various cellular responses, including the translocation of glucose transporters (like GLUT4) to the cell surface, increased glucose uptake, and enhanced glycogen (B147801) synthesis.

The inhibitory activity of this compound against SHIP2 and its selectivity over other related phosphatases are detailed in the table below.

Target EnzymeInhibition Data
Human SHIP2 (hSHIP2) Kᵢ = 0.44 µM; IC₅₀ = 0.57 µM
Mouse SHIP2 (mSHIP2) IC₅₀ = 0.18 µM
Human SHIP1 (hSHIP1) IC₅₀ = 21 µM
Human PTEN IC₅₀ > 50 µM
Human Synaptojanin IC₅₀ > 50 µM
Human Myotubularin IC₅₀ > 50 µM

Signaling Pathway of this compound Action

AS1938909_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Inhibits (Dephosphorylates) This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation GlucoseMetabolism Increased Glucose Metabolism pAkt->GlucoseMetabolism GLUT1_mRNA Increased GLUT1 mRNA Expression pAkt->GLUT1_mRNA Insulin Insulin Insulin->InsulinReceptor

Caption: this compound inhibits SHIP2, leading to increased PIP3 levels, activation of Akt, and subsequent enhancement of glucose metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments demonstrating the efficacy of this compound.

Cell Culture and Differentiation of L6 Myotubes
  • Cell Culture: L6 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified atmosphere of 5% CO₂ at 37°C.

  • Differentiation: To induce differentiation into myotubes, L6 myoblasts are grown to confluence in appropriate cell culture plates. The growth medium is then replaced with DMEM containing 2% FBS. The cells are allowed to differentiate for 5-7 days, with the medium being changed every 2 days.

  • Serum Starvation: Prior to experiments, fully differentiated myotubes are serum-starved for 18 hours in DMEM containing 0.2% bovine serum albumin (BSA).

Akt Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated Akt (at Ser473) in response to this compound treatment.

  • Cell Treatment: Differentiated and serum-starved L6 myotubes are pre-incubated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 15 minutes).

  • Insulin Stimulation: Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 10 minutes).

  • Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated Akt to total Akt is calculated.

Experimental Workflow for Akt Phosphorylation Assay

Akt_Phosphorylation_Workflow start Start: Differentiated L6 Myotubes treatment Treat with this compound and Insulin start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting with p-Akt and Total Akt Antibodies western_blot->immunoblot detection ECL Detection immunoblot->detection quantification Densitometry and Data Analysis detection->quantification end End: Quantified p-Akt/Total Akt Ratio quantification->end

Technical Guide: AS1938909, a Selective SHIP2 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AS1938909, a potent and cell-permeable inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). This document details its mechanism of action, provides sources for procurement, summarizes key quantitative data, and offers detailed experimental protocols for its use in cell-based assays.

Introduction to this compound

This compound is a thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of SHIP2.[1] SHIP2 is a lipid phosphatase that plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by converting phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[2] By inhibiting SHIP2, this compound effectively increases the intracellular levels of PIP3, leading to the activation of downstream signaling cascades, most notably the Akt pathway. This activation has been shown to enhance glucose metabolism, including glucose uptake and the expression of glucose transporters.[1]

Purchasing this compound for Research

This compound is available from several reputable suppliers of biochemicals and research reagents. Researchers can procure this compound from the following vendors:

  • Merck Millipore (formerly Calbiochem): Often cited in research literature, Merck offers this compound with detailed technical specifications.

  • Sigma-Aldrich: A major supplier of research chemicals, Sigma-Aldrich provides this compound with comprehensive safety and handling information.

  • Echelon Biosciences: Specializing in lipid signaling, Echelon Biosciences offers this compound and related research tools.

When purchasing, it is crucial to request a certificate of analysis (CoA) to ensure the purity and identity of the compound.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and selectivity data for this compound.

Table 1: Inhibitory Activity of this compound

TargetSpeciesAssayValueReference
SHIP2HumanKi0.44 µM[1]
SHIP2MurineIC500.18 µM[1]
SHIP2HumanIC500.57 µM[1]

Table 2: Selectivity Profile of this compound

TargetSpeciesIC50 (µM)Reference
SHIP1Human21[1]
PTENHuman>50[1]
SynaptojaninHuman>50[1]
MyotubularinHuman>50[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of SHIP2. This leads to an accumulation of PIP3 at the plasma membrane, which in turn recruits and activates Akt via phosphorylation at Ser473 and Thr308. Activated Akt then phosphorylates a multitude of downstream targets, leading to increased glucose uptake, primarily through the enhanced expression of Glucose Transporter 1 (GLUT1).[1]

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt Recruits & Activates PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Ser473/Thr308) Akt->pAkt Phosphorylation GLUT1_mRNA GLUT1 mRNA pAkt->GLUT1_mRNA Increases Expression Glucose_Uptake Glucose Uptake GLUT1_mRNA->Glucose_Uptake Promotes

This compound inhibits SHIP2, increasing PIP3 levels and activating the Akt signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Ser473 in L6 myotubes treated with this compound.

Western_Blot_Workflow A 1. Seed L6 myoblasts and differentiate into myotubes B 2. Serum starve myotubes A->B C 3. Treat with this compound (e.g., 0.1 - 10 µM) and/or Insulin (B600854) B->C D 4. Lyse cells and collect protein C->D E 5. Determine protein concentration (e.g., BCA assay) D->E F 6. SDS-PAGE and transfer to PVDF membrane E->F G 7. Block membrane and incubate with primary antibodies (anti-p-Akt Ser473, anti-total Akt) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Detect with ECL substrate and image chemiluminescence H->I J 10. Quantify band intensities and normalize p-Akt to total Akt I->J

Workflow for Western blot analysis of Akt phosphorylation.

Materials:

  • L6 myoblasts

  • DMEM with 10% FBS and 2% FBS

  • This compound (dissolved in DMSO)

  • Insulin

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS.

    • For differentiation, seed cells to confluency and then switch to DMEM with 2% FBS for 4-6 days.

  • Cell Treatment:

    • Serum starve differentiated L6 myotubes for 4-6 hours in serum-free DMEM.

    • Pre-treat cells with desired concentrations of this compound (or DMSO vehicle control) for 30 minutes.

    • Stimulate with insulin (e.g., 100 nM) for 15 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody against total Akt for normalization.

Glucose Uptake Assay

This protocol measures the uptake of 2-deoxy-D-[³H]glucose in L6 myotubes.

Glucose_Uptake_Workflow A 1. Differentiate L6 myoblasts in 24-well plates B 2. Serum starve myotubes A->B C 3. Treat with this compound (e.g., 0.1 - 10 µM) and/or Insulin B->C D 4. Incubate with 2-deoxy-D-[³H]glucose C->D E 5. Wash cells with ice-cold PBS to stop uptake D->E F 6. Lyse cells with NaOH E->F G 7. Transfer lysate to scintillation vials F->G H 8. Measure radioactivity using a scintillation counter G->H I 9. Normalize glucose uptake to protein concentration H->I

Workflow for 2-deoxy-D-[³H]glucose uptake assay.

Materials:

  • Differentiated L6 myotubes in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • 0.5 M NaOH

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Differentiate L6 myoblasts in 24-well plates.

    • Serum starve the myotubes for 4-6 hours.

    • Wash the cells twice with KRH buffer.

  • Cell Treatment:

    • Incubate cells with this compound or vehicle in KRH buffer for 30 minutes at 37°C.

    • Add insulin (or buffer for basal uptake) and incubate for 20 minutes.

  • Glucose Uptake:

    • Add 2-deoxy-D-[³H]glucose (final concentration ~0.5 µCi/mL) and incubate for 10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Measurement:

    • Lyse the cells in 0.5 M NaOH.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

    • Determine the protein concentration of parallel wells for normalization.

GLUT1 mRNA Expression Analysis by qRT-PCR

This protocol details the measurement of GLUT1 mRNA levels in response to this compound treatment.[1]

qRTPCR_Workflow A 1. Treat differentiated L6 myotubes with this compound for 48 hours B 2. Isolate total RNA A->B C 3. Synthesize cDNA via reverse transcription B->C D 4. Perform quantitative PCR (qPCR) with primers for GLUT1 and a housekeeping gene (e.g., GAPDH) C->D E 5. Analyze data using the ΔΔCt method to determine relative GLUT1 mRNA expression D->E

Workflow for qRT-PCR analysis of GLUT1 mRNA expression.

Materials:

  • Differentiated L6 myotubes

  • This compound

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GLUT1 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Treat differentiated L6 myotubes with this compound (e.g., 1 µM) or vehicle for 48 hours.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit.

    • Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a suitable master mix and primers for GLUT1 and a housekeeping gene.

    • Run the PCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound is a valuable research tool for investigating the role of SHIP2 in cellular signaling, particularly in the context of insulin signaling and glucose metabolism. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of SHIP2 inhibition. The protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. As with any pharmacological inhibitor, it is essential to include appropriate controls and perform dose-response experiments to ensure the specificity of the observed effects.

References

AS1938909 manufacturer and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AS1938909, a potent and selective small-molecule inhibitor of the lipid phosphatase SHIP2 (SH2 domain-containing inositol (B14025) 5-phosphatase 2). This document consolidates key technical data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action within the insulin (B600854) signaling pathway.

Manufacturer and Supplier Information

This compound is manufactured under the Calbiochem® brand, which is a part of Merck KGaA, Darmstadt, Germany.[1][2] The primary supplier for research purposes is Sigma-Aldrich, a subsidiary of Merck.[3][4] It is recommended to source the compound directly from these authorized distributors to ensure product quality and integrity.

Physicochemical and Biological Properties

This compound is a cell-permeable thiophenecarboxamide compound.[2][5] Its properties are summarized in the tables below.

Identifier Value
IUPAC Name 3-[(2,4-dichlorobenzyl)oxy]-N-(2,6-difluorobenzyl)thiophene-2-carboxamide
Synonyms SHIP2 Inhibitor, this compound
CAS Number 1243155-40-9
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S[3][4]
Molecular Weight 428.28 g/mol [3][4]
Specification Value
Appearance Off-white solid[3]
Purity ≥95% (as determined by HPLC)[3][4]
Solubility Soluble in DMSO at 50 mg/mL[2][3]
Storage Store at 2-8°C, protect from light.[2][3] Shipped on wet ice.[3]

Mechanism of Action and Biological Activity

This compound is a potent, competitive, and reversible inhibitor of SHIP2.[2] SHIP2 is a key negative regulator in the insulin signaling pathway, functioning by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2). By inhibiting SHIP2, this compound leads to an accumulation of PIP3 at the cell membrane, which in turn promotes the downstream activation of key signaling molecules, most notably Akt (Protein Kinase B).

The inhibitory activity and selectivity of this compound have been characterized against various phosphatases.

Target Inhibition Constant (Ki) IC₅₀
Human SHIP2 (hSHIP2) 0.44 µM[1][2]0.57 µM[1][2]
Murine SHIP2 (mSHIP2) 0.18 µM[1][2]
Human SHIP1 (hSHIP1) 21 µM[1][2]
Human PTEN >50 µM[1][2]
Human Synaptojanin >50 µM[1][2]
Human Myotubularin >50 µM[1][2]

Studies have shown that in L6 myotubes, a skeletal muscle cell line, this compound treatment leads to:

  • Increased insulin-induced phosphorylation of Akt at Serine 473.[1][2]

  • Enhanced glucose consumption and uptake.

  • Upregulation of glucose transporter 1 (GLUT1) mRNA expression.[1][2]

These effects highlight the potential of this compound as a tool to study the role of SHIP2 in insulin resistance and as a potential therapeutic lead for type 2 diabetes.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.

SHIP2_Inhibition_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation GLUT4_translocation GLUT4 Translocation & Glucose Uptake pAkt->GLUT4_translocation Promotes

Caption: Mechanism of action of this compound in the insulin signaling pathway.

Experimental_Workflow start Start cell_culture L6 Myotube Culture & Differentiation start->cell_culture treatment Treat with this compound +/- Insulin cell_culture->treatment assay_choice Select Assay treatment->assay_choice phosphatase_assay In Vitro Phosphatase Assay (Malachite Green) assay_choice->phosphatase_assay Enzyme Kinetics western_blot Western Blot for p-Akt assay_choice->western_blot Protein Phosphorylation glucose_uptake 2-Deoxyglucose Uptake Assay assay_choice->glucose_uptake Cellular Function data_analysis Data Analysis phosphatase_assay->data_analysis western_blot->data_analysis glucose_uptake->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro SHIP2 Phosphatase Assay (Malachite Green)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate (B84403) from a substrate.

Materials:

  • Recombinant human SHIP2 enzyme

  • Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 10 mM MgCl₂)

  • Malachite Green Reagent

  • Phosphate standards

  • 96-well microplate

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the SHIP2 enzyme to each well (except for the no-enzyme control).

  • Add the this compound dilutions to the appropriate wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the PIP3 substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released by the enzyme.

  • After a 15-20 minute color development period, measure the absorbance at approximately 620 nm using a microplate reader.

  • Generate a standard curve using the phosphate standards to determine the amount of phosphate released in each reaction.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot for Akt Phosphorylation in L6 Myotubes

This protocol is used to assess the effect of this compound on the phosphorylation status of Akt.

Materials:

  • L6 myoblasts and differentiation media

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture L6 myoblasts and differentiate them into myotubes.

  • Serum-starve the myotubes for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

2-Deoxyglucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose transport into cells.

Materials:

  • Differentiated L6 myotubes

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-[³H]-glucose (radioactive) or a fluorescent glucose analog

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

Procedure:

  • Culture and differentiate L6 myotubes in multi-well plates.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate with insulin for 30 minutes.

  • Wash the cells with KRH buffer.

  • Incubate the cells with KRH buffer containing 2-deoxy-[³H]-glucose for 10 minutes.

  • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with lysis buffer.

  • For radioactive assays, transfer the lysate to a scintillation vial with scintillation fluid and measure the radioactivity.

  • For fluorescent assays, measure the fluorescence of the lysate.

  • Normalize the glucose uptake to the total protein content in parallel wells.

References

In-Depth Technical Guide to AS1938909: A Selective SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective SHIP2 inhibitor, AS1938909. It includes essential safety and handling information, detailed physicochemical and biological data, experimental protocols for its use in cell-based assays, and a review of its mechanism of action within key signaling pathways.

Safety Data Sheet and Handling Instructions

A formal Safety Data Sheet (SDS) for this compound is not publicly available. The information below is compiled from supplier data sheets and should be used as a guide. Standard laboratory safety protocols should always be followed.

1.1 Hazard Identification

This compound is classified as a combustible solid.[1] The toxicological properties have not been fully investigated. It is recommended to handle this compound with standard care as with any research chemical.

1.2 Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store at +2°C to +8°C. Protect from light.[2] For long-term storage of solutions, it is recommended to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[2]

1.3 First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, consult a physician.

Physicochemical and Biological Data

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent and selective inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2).[2]

PropertyValue
Synonyms 3-[(2,4-Dichlorobenzyl)oxy]-N-(2,6-difluorobenzyl)thiophene-2-carboxamide
Molecular Formula C₁₉H₁₃Cl₂F₂NO₂S
Molecular Weight 428.28 g/mol
Appearance Off-white solid
Purity ≥95% by HPLC
Solubility Soluble in DMSO

Table 1: Physicochemical Properties of this compound

This compound exhibits competitive and reversible inhibition of SHIP2 and demonstrates selectivity over other related phosphatases.[2]

Target EnzymeInhibition Data
Human SHIP2 Kᵢ = 0.44 µM; IC₅₀ = 0.57 µM
Mouse SHIP2 IC₅₀ = 0.18 µM
Human SHIP1 IC₅₀ = 21 µM
Human PTEN IC₅₀ > 50 µM
Human Synaptojanin IC₅₀ > 50 µM
Human Myotubularin IC₅₀ > 50 µM

Table 2: In Vitro Inhibitory Activity of this compound [2]

Mechanism of Action and Signaling Pathways

SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby acting as a negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] This pathway is crucial for insulin-mediated metabolic effects. By inhibiting SHIP2, this compound increases the cellular levels of PIP3, leading to the activation of downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then promotes glucose metabolism, in part by stimulating the translocation of glucose transporters (like GLUT4) to the cell surface and by upregulating the expression of others, such as GLUT1.[3]

SHIP2_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin (B600854) Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Insulin Insulin Insulin->Insulin_Receptor SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) pAkt->Metabolic_Effects Promotes

Fig. 1: this compound enhances insulin signaling by inhibiting SHIP2.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research and standard laboratory techniques.

4.1 Cell Culture and Treatment

L6 myoblasts are a suitable cell line for studying the effects of this compound on glucose metabolism.

  • Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Differentiation: To differentiate myoblasts into myotubes, grow the cells to confluence and then switch the medium to DMEM containing 2% horse serum. Allow the cells to differentiate for 5-7 days.

  • Treatment: Prior to treatment with this compound, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM. Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration for treating the cells. A vehicle control (DMSO alone) should be included in all experiments.

4.2 Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) at Ser473, a key indicator of Akt activation.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

AS1938909: A Technical Guide to a Potent SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research applications of AS1938909, a potent and selective inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2). This document details its mechanism of action, summarizes key quantitative data, provides insights into experimental protocols, and visualizes its role in cellular signaling pathways.

Core Mechanism and Biological Impact

This compound is a cell-permeable thiophenecarboxamide compound that functions as a competitive and reversible inhibitor of SHIP2.[1][2][3] SHIP2 is a critical enzyme in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of diverse cellular processes.[4] The primary role of SHIP2 is to dephosphorylate the 5' position of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3), a key secondary messenger.[4]

By inhibiting SHIP2, this compound effectively increases the intracellular concentration of PI(3,4,5)P3. This leads to the enhanced activation of downstream signaling cascades, most notably the phosphorylation and activation of Akt (also known as protein kinase B or PKB).[1][4] The activation of the PI3K/Akt pathway has widespread implications for cellular physiology, and its aberrant regulation is implicated in numerous diseases.[4]

The primary reported application of this compound is in the study of glucose metabolism. Research has demonstrated that administration of this compound increases glucose consumption and uptake in L6 myotubes.[4] It achieves this by elevating insulin-induced phosphorylation of Akt at the Ser473 residue and enhancing the expression of the glucose transporter GLUT1 mRNA.[1][2][3]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified against several phosphatases. The following table summarizes the available data for easy comparison.

Target EnzymeSpeciesInhibition MetricValue (µM)
SHIP2Human (hSHIP2)K_i0.44
SHIP2Mouse (mSHIP2)IC_500.18
SHIP2Human (hSHIP2)IC_500.57
SHIP1Human (hSHIP1)IC_5021
PTENHuman (hPTEN)IC_50> 50
SynaptojaninHuman (h-synaptojanin)IC_50> 50
MyotubularinHuman (h-myotubularin)IC_50> 50

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its investigation.

AS1938909_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K Akt Akt PIP3->Akt Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Cellular_Responses Cellular Responses (e.g., Glucose Uptake) pAkt->Cellular_Responses Downstream Signaling

This compound inhibits SHIP2, increasing PI(3,4,5)P3 and activating Akt signaling.

AS1938909_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., L6 Myotubes) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation AS1938909_Treatment 3. This compound Treatment Serum_Starvation->AS1938909_Treatment Insulin_Stimulation 4. Insulin (B600854) Stimulation AS1938909_Treatment->Insulin_Stimulation Cell_Lysis 5. Cell Lysis Insulin_Stimulation->Cell_Lysis Western_Blot 6a. Western Blot (p-Akt, Total Akt) Cell_Lysis->Western_Blot Glucose_Uptake_Assay 6b. Glucose Uptake Assay Cell_Lysis->Glucose_Uptake_Assay qPCR 6c. qPCR (GLUT1 mRNA) Cell_Lysis->qPCR Data_Analysis 7. Data Analysis & Interpretation Western_Blot->Data_Analysis Glucose_Uptake_Assay->Data_Analysis qPCR->Data_Analysis

A typical experimental workflow for studying the effects of this compound.

Key Experimental Protocols

While specific experimental parameters may vary, the following provides a detailed methodology for a key experiment cited in the literature involving this compound.

Experiment: Measurement of Akt Phosphorylation in L6 Myotubes

1. Cell Culture and Differentiation:

  • L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% horse serum. The medium is changed every two days, and cells are typically used for experiments after 5-7 days of differentiation.

2. Serum Starvation:

  • Differentiated L6 myotubes are serum-starved for 3-4 hours in serum-free DMEM prior to treatment to reduce basal levels of Akt phosphorylation.

3. This compound Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • The serum-starved cells are pre-treated with the desired concentration of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 30-60 minutes).

4. Insulin Stimulation:

  • Following pre-treatment with this compound, cells are stimulated with insulin (e.g., 100 nM) for a short duration (e.g., 10-15 minutes) to induce Akt phosphorylation.

5. Cell Lysis:

  • The cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • The cell lysates are collected and centrifuged to pellet cell debris. The supernatant containing the protein extract is collected.

6. Protein Quantification:

  • The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.

7. Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated Akt (Ser473).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total Akt.

8. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The ratio of phosphorylated Akt to total Akt is calculated for each sample to determine the effect of this compound on insulin-stimulated Akt phosphorylation.

This technical guide provides a foundational understanding of this compound for researchers. For further details on specific applications and protocols, consulting the primary research literature is recommended.

References

SHIP2 as a Drug Target for Type 2 Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 diabetes (T2D) is a global health crisis characterized by insulin (B600854) resistance and hyperglycemia. The SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2) has emerged as a promising therapeutic target for T2D. As a negative regulator of the insulin signaling pathway, SHIP2-mediated hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) dampens downstream signaling, contributing to insulin resistance. Pharmacological inhibition of SHIP2 is a compelling strategy to enhance insulin sensitivity and improve glycemic control. This technical guide provides an in-depth overview of SHIP2 as a drug target, summarizing key preclinical data on small molecule inhibitors, detailing relevant experimental protocols, and visualizing the core signaling pathways and drug discovery workflows.

The Role of SHIP2 in Insulin Signaling

SHIP2 is a critical node in the insulin signaling cascade, primarily functioning to attenuate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3. SHIP2 counteracts this process by dephosphorylating PIP3 at the 5' position of the inositol ring, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1] This action reduces the levels of PIP3, thereby limiting the activation of downstream effectors such as Akt.

Activated Akt plays a central role in the metabolic actions of insulin, including the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of muscle and adipose cells, which facilitates glucose uptake from the bloodstream.[2] By reducing PIP3 levels, SHIP2 effectively acts as a brake on this pathway. Elevated expression and activity of SHIP2 have been observed in rodent models of insulin resistance and T2D, suggesting that its overactivity contributes to the pathogenesis of the disease.[1] Conversely, genetic inactivation or inhibition of SHIP2 has been shown to enhance insulin sensitivity and improve glucose tolerance in preclinical models, validating its potential as a therapeutic target.

SHIP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Transporter GLUT4 GLUT4_Vesicle->GLUT4_Transporter Fuses with Plasma Membrane Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates (PIP3 -> PI(3,4)P2) pAkt p-Akt (Active) Akt->pAkt pAkt->GLUT4_Vesicle Promotes Translocation

Caption: Simplified Insulin Signaling Pathway Highlighting SHIP2's Role.

Quantitative Data on SHIP2 Inhibitors

A number of small molecule inhibitors of SHIP2 have been developed and evaluated in preclinical studies. Their potency and efficacy are summarized below.

InhibitorTypeTargetIC50 (µM)Ki (µM)In Vivo Efficacy (in diabetic models)Reference
AS1949490 ThienylamideHuman SHIP20.620.44Significantly lowered plasma glucose and improved glucose intolerance in db/db mice.[3]
Mouse SHIP20.34-[3]
Human SHIP11311[3]
Sulfonanilide 10 SulfonanilideSHIP241.2-Enhanced glucose uptake in cultured myotubes. In vivo data not available.[4]
Sulfonanilide 11 SulfonanilideSHIP27.07-Enhanced glucose uptake in cultured myotubes. In vivo data not available.[4]
Metformin BiguanideSHIP2--Reduces SHIP2 activity in skeletal muscle and kidney of db/db mice.[5]

Experimental Protocols

SHIP2 Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate (B84403) from a substrate, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Materials:

  • Recombinant human SHIP2 enzyme

  • PIP3 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • Malachite Green solution

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant SHIP2 enzyme to each well.

  • Add the test inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PIP3 substrate to all wells.

  • Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green solution. This solution will form a colored complex with the free phosphate released by SHIP2 activity.

  • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Generate a phosphate standard curve to determine the concentration of phosphate released in each well.

  • Calculate the percentage of SHIP2 inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Glucose Uptake Assay (2-Deoxyglucose Uptake in L6 Myotubes)

This assay measures the effect of SHIP2 inhibitors on glucose uptake in a relevant cell line, such as L6 myotubes.

Materials:

  • Differentiated L6 myotubes cultured in 24-well plates

  • Krebs-Ringer HEPES (KRH) buffer

  • Insulin

  • Test inhibitors

  • 2-deoxy-[3H]-glucose (radioactive) or a non-radioactive 2-deoxyglucose analog

  • Scintillation cocktail and counter (for radioactive method) or appropriate detection reagents and plate reader (for non-radioactive method)

Procedure:

  • Serum-starve the differentiated L6 myotubes for 18 hours prior to the experiment.

  • Pre-incubate the cells with the test inhibitor at various concentrations in KRH buffer for a specified time (e.g., 20-24 hours).[4]

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 15 minutes.

  • Add 2-deoxy-[3H]-glucose (or non-radioactive analog) and incubate for 5-10 minutes.

  • Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells (e.g., with 0.05 N NaOH).

  • For the radioactive method, transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • For non-radioactive methods, follow the manufacturer's protocol for detection.

  • Quantify the amount of 2-deoxyglucose taken up by the cells and compare the effects of the inhibitor with control conditions.

Preclinical Development Workflow

The preclinical development of a novel SHIP2 inhibitor for type 2 diabetes typically follows a structured workflow designed to assess its potency, selectivity, cellular activity, and in vivo efficacy.

Preclinical_Workflow cluster_invitro In Vitro Stage cluster_cellular Cell-Based Stage cluster_invivo In Vivo Stage HTS High-Throughput Screening (e.g., Malachite Green Assay) Hit_Identification Hit Identification HTS->Hit_Identification Identifies initial hits Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Selects promising compounds In_Vitro_Characterization In Vitro Characterization Lead_Optimization->In_Vitro_Characterization Improves potency & properties Cellular_Assays Cellular Assays In_Vitro_Characterization->Cellular_Assays Determines IC50/Ki, selectivity In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., db/db mice) Cellular_Assays->In_Vivo_Efficacy Confirms cellular activity (e.g., glucose uptake) Tox_Studies Preclinical Toxicology & Safety Pharmacology In_Vivo_Efficacy->Tox_Studies Evaluates efficacy in animal models IND Investigational New Drug (IND) Application Tox_Studies->IND Assesses safety profile

Caption: A Representative Preclinical Development Workflow for a SHIP2 Inhibitor.

Clinical Development Status

To date, there is no publicly available information from sources like ClinicalTrials.gov to indicate that any small molecule SHIP2 inhibitor has entered clinical trials for the treatment of type 2 diabetes. The development of SHIP2 inhibitors appears to be primarily in the preclinical phase, with ongoing research focused on optimizing lead compounds and further characterizing their in vivo efficacy and safety profiles.

Conclusion and Future Directions

SHIP2 remains a highly validated and attractive target for the development of novel therapeutics for type 2 diabetes. The existing preclinical data for small molecule inhibitors are promising, demonstrating the potential to enhance insulin sensitivity and improve glycemic control. Future research efforts should focus on the discovery of inhibitors with improved potency, selectivity, and drug-like properties suitable for clinical development. Furthermore, a deeper understanding of the potential off-target effects and the long-term consequences of SHIP2 inhibition will be crucial for the successful translation of this therapeutic strategy to the clinic. The continued exploration of SHIP2 inhibitors holds significant promise for addressing the unmet medical needs of patients with type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for AS1938909 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

AS1938909 is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to cellular processes such as glucose metabolism, cell growth, and survival. By inhibiting SHIP2, this compound leads to an accumulation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), resulting in the activation of downstream signaling cascades, including the phosphorylation and activation of Akt.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on Akt phosphorylation, glucose uptake, and glucose transporter expression in L6 myotubes, a rat skeletal muscle cell line.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetSpeciesAssay TypeValueReference
SHIP2 Human (hSHIP2)Ki0.44 µM[1][2]
SHIP2 Human (hSHIP2)IC500.57 µM[1]
SHIP2 Murine (mSHIP2)IC500.18 µM[1]
SHIP1 Human (hSHIP1)IC5021 µM[1]
PTEN Human (hPTEN)IC50> 50 µM[1]
Synaptojanin HumanIC50> 50 µM[1]
Myotubularin HumanIC50> 50 µM[1]

Signaling Pathway and Experimental Workflow

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream Downstream Cellular Responses (e.g., Glucose Uptake, GLUT1 Expression) pAkt->Downstream Promotes Extracellular Growth Factor (e.g., Insulin) Extracellular->RTK Activates

Figure 1: this compound inhibits SHIP2, leading to increased Akt activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays A Seed L6 Myoblasts B Differentiate into Myotubes (5-7 days) A->B C Serum Starve (16-18 hours) B->C D Pre-treat with this compound (or vehicle control) C->D E Stimulate with Insulin (B600854) (or vehicle) D->E H GLUT1 Expression (qPCR) D->H Long-term incubation F Akt Phosphorylation (Western Blot) E->F G Glucose Uptake (2-Deoxyglucose Assay) E->G

Figure 2: General workflow for evaluating this compound in L6 myotubes.

Experimental Protocols

L6 Myoblast Culture and Differentiation

This protocol describes the maintenance of rat L6 myoblasts and their differentiation into myotubes suitable for metabolic studies.

Materials:

  • L6 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Tissue culture flasks and plates

Procedure:

  • Cell Culture: Culture L6 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks.

  • Seeding for Differentiation: Seed myoblasts into appropriate culture plates (e.g., 6-well plates for Western blotting, 24-well plates for glucose uptake) at a density that allows them to reach confluence.

  • Inducing Differentiation: Once the myoblasts are confluent, replace the Growth Medium with Differentiation Medium.

  • Myotube Formation: Culture the cells in Differentiation Medium for 5-7 days, replacing the medium every 2 days. The formation of multinucleated myotubes should be visible under a microscope.

  • Serum Starvation: Prior to experimentation, serum-starve the differentiated myotubes for 16-18 hours in DMEM containing 0.2% Bovine Serum Albumin (BSA) to reduce basal signaling activity.[3]

Akt Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated Akt at Serine 473 (p-Akt Ser473) in L6 myotubes following treatment with this compound and insulin.

Materials:

  • Differentiated L6 myotubes in 6-well plates

  • This compound (stock solution in DMSO)

  • Insulin (stock solution in sterile water)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Following serum starvation, pre-treat the L6 myotubes with the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 15 minutes.

    • Stimulate the cells with 100 nM insulin (or vehicle) for 10 minutes at 37°C.

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL reagents and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

2-Deoxyglucose Uptake Assay

This protocol measures the rate of glucose uptake in L6 myotubes by quantifying the uptake of radiolabeled 2-deoxy-D-[3H]-glucose.

Materials:

  • Differentiated L6 myotubes in 24-well plates

  • This compound (stock solution in DMSO)

  • Insulin

  • Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl2, 1.3 mM MgSO4)[3]

  • 2-deoxy-D-[3H]-glucose

  • Unlabeled 2-deoxy-D-glucose

  • 0.05 N NaOH

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Cell Treatment:

    • After serum starvation, wash the myotubes twice with KRH buffer.

    • Pre-treat the cells with this compound or vehicle control in KRH buffer for a specified duration (e.g., 15-30 minutes).

    • Stimulate with 100 nM insulin (or vehicle) for 15 minutes at 37°C.[3]

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose.

    • Incubate for 5 minutes at 37°C.[3]

  • Termination and Lysis:

    • Stop the uptake by aspirating the glucose solution and immediately washing the cells four times with ice-cold PBS.[3]

    • Lyse the cells by adding 250 µL of 0.05 N NaOH to each well and incubating for 30 minutes at room temperature.[3]

  • Quantification:

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Normalize the counts to the protein concentration of parallel wells.

GLUT1 mRNA Expression Analysis (RT-qPCR)

This protocol outlines the measurement of Glucose Transporter 1 (GLUT1) mRNA levels in response to long-term treatment with this compound.

Materials:

  • Differentiated L6 myotubes in 6-well plates

  • This compound (stock solution in DMSO)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for rat GLUT1 and a reference gene (e.g., GAPDH or β-actin)

  • Real-time PCR system

Procedure:

  • Cell Treatment:

    • Treat differentiated L6 myotubes with this compound or vehicle control in Differentiation Medium for 48 hours.

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the well using the lysis reagent from the RNA extraction kit.

    • Purify total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for GLUT1 and the reference gene.

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Cell Viability Assay (MTT)

This assay is recommended to assess the potential cytotoxicity of this compound at the concentrations and treatment durations used in the functional assays.

Materials:

  • Differentiated L6 myotubes in a 96-well plate

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed and differentiate L6 cells in a 96-well plate.

    • Treat the myotubes with a range of this compound concentrations for the desired duration (e.g., 48 hours). Include vehicle-only and no-treatment controls.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Application Notes and Protocols: Determining the Optimal Concentration of AS1938909 for L6 Myotube Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of AS1938909, a potent and selective SHIP2 inhibitor, for the treatment of L6 myotubes. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction

This compound is a small molecule inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2), a key negative regulator of the insulin (B600854) signaling pathway.[1] By inhibiting SHIP2, this compound has been shown to enhance glucose metabolism in L6 myotubes, primarily through increased Akt phosphorylation and subsequent upregulation of glucose transporter 1 (GLUT1) expression.[1] These characteristics make this compound a valuable tool for studying insulin signaling and a potential therapeutic agent for metabolic disorders. This document outlines the necessary information and protocols to effectively utilize this compound in L6 myotube-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant SHIP2 inhibitors, providing a basis for selecting an optimal concentration range for your experiments.

Table 1: Inhibitory Potency of this compound

ParameterSpeciesValueReference
Ki (hSHIP2)Human0.44 µM[1]
IC50 (mSHIP2)Murine0.18 µM[2]
IC50 (hSHIP2)Human0.57 µM[2]

Table 2: Effective Concentrations of Other SHIP2 Inhibitors in L6 Myotubes

CompoundConcentrationEffect on L6 MyotubesReference
Sulfonanilide 1010 µMIncreased Akt phosphorylation
Sulfonanilide 1025 µMIncreased Akt phosphorylation
Sulfonanilide 1050 µMIncreased glucose uptake
Sulfonanilide 111 µMIncreased Akt phosphorylation
Sulfonanilide 1110 µMIncreased Akt phosphorylation
Sulfonanilide 1150 µMIncreased glucose uptake

Based on the Ki and IC50 values of this compound, and the effective concentrations of other SHIP2 inhibitors in L6 myotubes, an initial concentration range of 1 µM to 10 µM is recommended for this compound. To determine the precise optimal concentration for a specific experimental endpoint, a dose-response study is advised.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for L6 myotube treatment and analysis.

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PIP3 PIP3 Insulin_Receptor->PIP3 Activates PI3K SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates Akt Akt PIP3->Akt Activates Insulin Insulin Insulin->Insulin_Receptor This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation GLUT1_mRNA GLUT1 mRNA pAkt->GLUT1_mRNA Upregulates Glucose_Uptake Increased Glucose Uptake GLUT1_mRNA->Glucose_Uptake Leads to Experimental_Workflow cluster_assays Endpoint Assays Culture 1. L6 Myoblast Culture Differentiate 2. Differentiation to Myotubes Culture->Differentiate Treat 3. This compound Treatment (Dose-Response) Differentiate->Treat Assay 4. Endpoint Assays Treat->Assay Analysis 5. Data Analysis Assay->Analysis Glucose Glucose Uptake Akt_phos Akt Phosphorylation (Western Blot) GLUT1_exp GLUT1 mRNA (qPCR)

References

Application Notes: Measuring Glucose Uptake with AS1938909, a SHIP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AS1938909 is a cell-permeable small molecule that acts as a potent and selective inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2).[1][2][3] SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in insulin-mediated metabolic events.[4][5] By inhibiting SHIP2, this compound enhances downstream signaling, leading to increased Akt phosphorylation, which subsequently promotes glucose uptake.[1][6] Studies have demonstrated that this compound increases glucose consumption and uptake in L6 myotubes, partly by up-regulating the expression of the glucose transporter GLUT1.[1][2][4]

These application notes provide a detailed protocol for performing a cell-based glucose uptake assay using this compound. The assay utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose), which is taken up by cells via glucose transporters.[7][8] The intracellular accumulation of 2-NBDG provides a fluorescent signal proportional to the rate of glucose uptake, which can be quantified using a fluorescence plate reader, fluorescence microscope, or flow cytometer.[7][9] This protocol is designed for researchers in metabolic disease, oncology, and drug discovery to investigate the effects of SHIP2 inhibition on cellular glucose metabolism.

Mechanism of Action: this compound in the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a primary pathway for insulin-stimulated glucose uptake in cells.[10][11] Upon insulin (B600854) receptor activation, PI3K is recruited and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating Akt.[10] SHIP2 negatively regulates this pathway by dephosphorylating PIP3 at the 5' position, converting it to PI(3,4)P2, which dampens the signal.[12]

This compound inhibits the phosphatase activity of SHIP2.[1] This inhibition prevents the degradation of PIP3, leading to its accumulation at the plasma membrane.[12] The sustained levels of PIP3 result in prolonged and enhanced activation and phosphorylation of Akt.[4][6] Activated Akt then promotes the translocation of glucose transporters, such as GLUT1, from intracellular vesicles to the plasma membrane, thereby increasing the cell's capacity for glucose uptake.[1][4]

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR Binds PI3K PI3K InsulinR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 pAkt p-Akt (Active) Akt->pAkt GLUT1_vesicle GLUT1 Vesicles pAkt->GLUT1_vesicle Promotes GLUT1_pm GLUT1 Translocation to Plasma Membrane GLUT1_vesicle->GLUT1_pm Glucose_uptake Glucose Uptake GLUT1_pm->Glucose_uptake

Figure 1. this compound enhances glucose uptake via SHIP2 inhibition in the PI3K/Akt pathway.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

This protocol describes the measurement of glucose uptake in adherent cells (e.g., L6 myotubes, HeLa, or HepG2 cells) treated with this compound using the fluorescent glucose analog 2-NBDG.

Materials and Reagents
  • Cell Line: L6 myotubes or other appropriate cell line

  • This compound: (Sigma-Aldrich, Cat. No. 565840 or equivalent)

  • 2-NBDG: (Cayman Chemical, Cat. No. 600471 or equivalent)[9]

  • Cell Culture Medium: DMEM or other appropriate medium

  • Fetal Bovine Serum (FBS)

  • Glucose-Free Culture Medium: DMEM without glucose

  • Phosphate-Buffered Saline (PBS)

  • Insulin (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence Plate Reader (Excitation/Emission ≈ 485/535 nm) or Flow Cytometer (FITC channel)[9]

Procedure

Glucose_Uptake_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node io_node io_node A 1. Seed Cells (e.g., 5x10^4 cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Glucose Starvation (Replace medium with glucose-free medium) B->C D 4. Incubate for 1-2 hours C->D E 5. Treat Cells - this compound - Insulin (Positive Control) - Vehicle (DMSO) D->E F 6. Incubate for specified time (e.g., 30-60 min) E->F G 7. Add 2-NBDG Probe (Final conc. 100-200 µg/mL) F->G H 8. Incubate for 30-60 min G->H I 9. Terminate Uptake (Wash with ice-cold PBS) H->I J 10. Measure Fluorescence (Plate Reader or Flow Cytometer) I->J K 11. Analyze Data J->K

References

Application Notes and Protocols: Detecting pAkt by Western Blot Following AS1938909 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] A key event in this pathway is the phosphorylation of Akt (also known as Protein Kinase B or PKB) at serine/threonine residues, most notably Serine 473 (Ser473) and Threonine 308 (Thr308), leading to its activation.[1][3] The activated form, phospho-Akt (pAkt), then phosphorylates a multitude of downstream targets. Dysregulation of the PI3K/Akt pathway is a hallmark of many diseases, including cancer, making it a prime target for therapeutic intervention.[4][5]

AS1938909 is a chemical probe that has been investigated for its role in modulating cellular signaling pathways. This document provides a detailed protocol for utilizing Western blotting to detect changes in the phosphorylation status of Akt at Ser473 in response to treatment with this compound. Western blotting is a widely used technique to separate and identify specific proteins from a complex mixture, making it ideal for assessing the activation state of signaling molecules like Akt.[6][7] This protocol is intended for researchers, scientists, and drug development professionals investigating the effects of this compound on the PI3K/Akt signaling cascade.

PI3K/Akt Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[3] Activated pAkt then mediates downstream cellular responses.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt pAkt (Ser473, Thr308) Akt->pAkt Downstream Downstream Targets (e.g., mTOR, GSK3β, FOXO) pAkt->Downstream Phosphorylates PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cellular_Responses Cell Growth, Proliferation, Survival Downstream->Cellular_Responses Regulates This compound This compound This compound->pAkt Inhibits (Hypothesized)

Caption: PI3K/Akt Signaling Pathway and the hypothesized effect of this compound.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and subsequently analyzing pAkt levels via Western blot.

Materials and Reagents
  • Cell line of interest (e.g., HeLa, HepG2)[9]

  • Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Running Buffer (e.g., MOPS or MES)

  • Transfer Buffer

  • PVDF or nitrocellulose membrane (0.2 µm pore size recommended for smaller proteins)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[10]

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody

    • Rabbit anti-Akt (pan) antibody

    • Mouse anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate (ECL)[6]

  • Imaging system (e.g., CCD camera-based imager or X-ray film)

Methodology

1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and grow overnight. b. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period. c. Include positive and negative controls where appropriate. For example, a known activator of the PI3K/Akt pathway could serve as a positive control.[6]

2. Protein Extraction (Cell Lysis): a. After treatment, wash the cells twice with ice-cold PBS.[11] b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Electrotransfer: a. Load 20-40 µg of protein per lane into an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. It is recommended to avoid milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background.[10] b. Incubate the membrane with the primary antibody against pAkt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[11] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[12] e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes.[11] c. Capture the chemiluminescent signal using an imaging system.

8. Stripping and Re-probing: a. To normalize the pAkt signal, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin or GAPDH. b. Incubate the membrane in a stripping buffer. c. Wash the membrane thoroughly and repeat the immunoblotting protocol starting from the blocking step with the primary antibody for total Akt or the loading control.

Western Blot Experimental Workflow

The diagram below outlines the major steps in the Western blot protocol for detecting pAkt.

Western_Blot_Workflow cluster_protocol Western Blot Protocol start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking pri_ab Primary Antibody (anti-pAkt) Incubation blocking->pri_ab sec_ab Secondary Antibody (HRP-conjugated) Incubation pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow of the Western blot experiment.

Data Presentation

Quantitative analysis of the Western blot bands can be performed using densitometry software. The intensity of the pAkt band should be normalized to the intensity of the total Akt band, which is then normalized to the loading control (e.g., β-actin). The results can be presented in a table as follows:

Treatment GroupConcentration (µM)Normalized pAkt/Total Akt Ratio (Arbitrary Units)Standard Deviation
Vehicle Control0 (DMSO)1.00± 0.12
This compound10.75± 0.09
This compound50.42± 0.05
This compound100.18± 0.03

Conclusion

This application note provides a comprehensive protocol for the detection of phosphorylated Akt at Ser473 using Western blotting following treatment of cells with this compound. Adherence to best practices for phospho-protein analysis, such as the use of phosphatase inhibitors and appropriate blocking buffers, is critical for obtaining reliable and reproducible results. The provided workflow and data presentation format can serve as a guide for researchers investigating the impact of this compound on the PI3K/Akt signaling pathway. This method allows for the quantitative assessment of the inhibitory effect of this compound on Akt activation, providing valuable insights for drug development and cell signaling research.

References

Application Notes and Protocols for AS1938909 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective cell-permeable inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cellular processes such as growth, proliferation, survival, and glucose metabolism. By hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), SHIP2 attenuates downstream Akt signaling. Inhibition of SHIP2 by this compound leads to an increase in PIP3 levels, resulting in the activation of Akt and subsequent downstream effects, including enhanced glucose uptake. These characteristics make this compound a valuable tool for studying the physiological roles of SHIP2 and for identifying novel modulators of the PI3K/Akt pathway in a high-throughput screening (HTS) setting.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening assays to identify and characterize novel SHIP2 inhibitors.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of SHIP2, targeting its phosphatase activity. By blocking the conversion of PIP3 to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), this compound effectively enhances the signaling cascade downstream of PI3K. This leads to increased phosphorylation and activation of Akt at key residues (Threonine 308 and Serine 473), which in turn modulates the activity of a multitude of downstream targets involved in glucose metabolism and cell survival.

SHIP2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP2 SHIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets pAkt->Downstream Phosphorylates Cellular_Responses Glucose Uptake, Cell Survival, Etc. Downstream->Cellular_Responses Leads to This compound This compound This compound->SHIP2 Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds HTS_Workflow Start Start Compound_Plating 1. Compound Plating (Test compounds, this compound, DMSO in 384-well plates) Start->Compound_Plating Enzyme_Addition 2. Add Recombinant Human SHIP2 Enzyme Compound_Plating->Enzyme_Addition Incubation1 3. Pre-incubation (Compound + Enzyme) Enzyme_Addition->Incubation1 Substrate_Addition 4. Add Fluorogenic Substrate (e.g., DiFMUP) Incubation1->Substrate_Addition Incubation2 5. Enzymatic Reaction Incubation Substrate_Addition->Incubation2 Stop_Reaction 6. Add Stop Solution Incubation2->Stop_Reaction Read_Fluorescence 7. Read Fluorescence (Excitation/Emission) Stop_Reaction->Read_Fluorescence Data_Analysis 8. Data Analysis (% Inhibition, IC50) Read_Fluorescence->Data_Analysis End End Data_Analysis->End Cell_HTS_Workflow Start Start Cell_Seeding 1. Seed Cells in 384-well Plates Start->Cell_Seeding Starvation 2. Serum Starve Cells Cell_Seeding->Starvation Compound_Treatment 3. Treat Cells with Compounds, This compound, or DMSO Starvation->Compound_Treatment Stimulation 4. Stimulate with Growth Factor (e.g., Insulin) Compound_Treatment->Stimulation Lysis 5. Lyse Cells Stimulation->Lysis Antibody_Addition 6. Add TR-FRET Antibody Pair (p-Akt Ser473) Lysis->Antibody_Addition Incubation 7. Incubation Antibody_Addition->Incubation Read_TRFRET 8. Read TR-FRET Signal Incubation->Read_TRFRET Data_Analysis 9. Data Analysis (% Activation, EC50) Read_TRFRET->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for AS1938909 Administration in Diabetic Mouse Models (db/db)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a central role in insulin (B600854) signaling and glucose metabolism.[1][2][3] By inhibiting SHIP2, this compound is expected to enhance insulin sensitivity and improve glycemic control, making it a promising therapeutic candidate for type 2 diabetes.[3] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in the db/db mouse model of type 2 diabetes.

The db/db mouse is a widely used model for type 2 diabetes research. These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes.

Mechanism of Action of this compound

This compound acts as a competitive and reversible inhibitor of SHIP2.[3] Inhibition of SHIP2 prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] The resulting accumulation of PIP3 at the cell membrane leads to the recruitment and activation of downstream effectors, most notably Akt (also known as Protein Kinase B).[1] Activated (phosphorylated) Akt then mediates a cascade of downstream events that promote glucose uptake, glycogen (B147801) synthesis, and suppress gluconeogenesis, ultimately leading to improved glucose homeostasis.[1][2] In L6 myotubes, administration of this compound has been shown to increase Akt phosphorylation, glucose consumption, and glucose uptake.[1][2]

Signaling Pathway Diagram

AS1938909_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) pAkt->Metabolic_Effects Promotes Insulin Insulin Insulin->IR

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against SHIP2 and other related phosphatases. This data highlights the potency and selectivity of the compound.

Target EnzymeIC50 (µM)Ki (µM)SpeciesReference
SHIP2 0.570.44Human[3]
mSHIP20.18-Mouse[3]
hSHIP121-Human[3]
hPTEN>50-Human[3]
h-synaptojanin>50-Human[3]
h-myotubularin>50-Human[3]

Experimental Protocols

Herein are detailed protocols for a proposed preclinical study to evaluate the efficacy of this compound in db/db mice.

Experimental Workflow Diagram

Experimental_Workflow cluster_study_setup Study Setup cluster_treatment Treatment Phase (4 weeks) cluster_assessments Efficacy Assessments cluster_endpoint Terminal Endpoint Acclimatization Acclimatization of db/db mice (1 week) Grouping Randomization into Groups (Vehicle, this compound) Acclimatization->Grouping Dosing Daily Oral Gavage Grouping->Dosing Monitoring Weekly Monitoring (Body Weight, Food/Water Intake, Fasting Blood Glucose) Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) (End of Week 4) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) (End of Week 4) OGTT->ITT Euthanasia Euthanasia & Tissue Collection (Blood, Liver, Pancreas) ITT->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis

Caption: Proposed experimental workflow.

Animal Husbandry and Acclimatization
  • Animal Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls (db/+) at 8-10 weeks of age.

  • Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.

Dosing and Administration
  • Compound Preparation: this compound is soluble in DMSO.[4] For in vivo studies, a formulation in a vehicle such as 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in water is recommended to be prepared fresh daily. The final DMSO concentration should be kept low (e.g., <5%).

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: this compound (e.g., 10 mg/kg, dose to be optimized)

    • Group 3: this compound (e.g., 30 mg/kg, dose to be optimized)

  • Administration Route: Oral gavage.

  • Frequency and Duration: Once daily for 4 weeks.

  • Procedure for Oral Gavage:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

    • Restrain the mouse securely by the scruff of the neck.

    • Gently insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the compound or vehicle.

    • Monitor the animal for any signs of distress after the procedure.

In-Life Monitoring and Measurements
  • Body Weight: Record individual body weights weekly.

  • Food and Water Intake: Measure food and water consumption per cage weekly.

  • Fasting Blood Glucose: Measure fasting blood glucose weekly from tail vein blood after a 6-hour fast using a standard glucometer.

Glucose and Insulin Tolerance Tests

Perform these tests at the end of the 4-week treatment period.

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast mice for 16 hours overnight with free access to water.

    • Record baseline blood glucose (t=0) from the tail vein.

    • Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose (t=0) from the tail vein.

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Terminal Procedures and Tissue Collection

At the end of the study, euthanize mice following approved institutional guidelines.

  • Blood Collection: Collect terminal blood via cardiac puncture for plasma analysis (e.g., insulin, triglycerides, cholesterol).

  • Liver Tissue Collection:

    • Perfuse the liver with ice-cold PBS.

    • Excise the liver, weigh it, and wash it in cold PBS.

    • Snap-freeze a portion in liquid nitrogen for Western blot and gene expression analysis.

    • Fix a portion in 10% neutral buffered formalin for histological analysis.

  • Pancreas Tissue Collection:

    • Carefully dissect the pancreas from the surrounding tissues.

    • Fix the entire pancreas in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, insulin/glucagon (B607659) immunohistochemistry).

Biochemical and Histological Analyses
  • Plasma Analysis: Use commercial ELISA kits to measure plasma insulin levels. Use enzymatic assays for triglyceride and cholesterol levels.

  • Liver Histology:

    • Process formalin-fixed, paraffin-embedded liver sections.

    • Perform Hematoxylin and Eosin (H&E) staining to assess steatosis.

    • Perform Periodic acid-Schiff (PAS) staining to visualize glycogen content.

  • Pancreatic Histology:

    • Process formalin-fixed, paraffin-embedded pancreas sections.

    • Perform H&E staining to assess islet morphology.

    • Perform immunohistochemistry for insulin and glucagon to evaluate beta-cell and alpha-cell area and distribution.

  • Western Blot Analysis of Liver Tissue:

    • Homogenize snap-frozen liver tissue in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against total Akt and phosphorylated Akt (Ser473).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensity and express the results as the ratio of phosphorylated Akt to total Akt.

Conclusion

These application notes and protocols provide a robust framework for the in vivo evaluation of the SHIP2 inhibitor this compound in the db/db mouse model of type 2 diabetes. The proposed experiments will help to elucidate the therapeutic potential of this compound by assessing its effects on glycemic control, insulin sensitivity, and relevant metabolic parameters. The detailed methodologies and diagrams are intended to guide researchers in the design and execution of these preclinical studies.

References

Application Notes and Protocols: Preparation and Use of AS1938909 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective cell-permeable inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2).[1] As a competitive and reversible inhibitor, this compound has been instrumental in elucidating the role of SHIP2 in various cellular processes, particularly in insulin (B600854) signaling and glucose metabolism.[2][3] SHIP2 negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). Inhibition of SHIP2 by this compound leads to increased levels of PIP3, subsequent activation of Akt, and enhanced glucose uptake, making it a valuable tool for research in diabetes, obesity, and other metabolic disorders.[4][5]

These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) as a solvent, along with a representative experimental protocol for its use in a cell-based assay.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 428.28 g/mol [6]
Empirical Formula C₁₉H₁₃Cl₂F₂NO₂S[6]
Appearance Off-white solid
Purity ≥95% (HPLC)[1]
Solubility in DMSO 50 mg/mL
Storage Temperature 2-8°C
hSHIP2 Kᵢ 0.44 µM[1][2]
mSHIP2 IC₅₀ 0.18 µM[1][2]
hSHIP2 IC₅₀ 0.57 µM[1][2]
hSHIP1 IC₅₀ 21 µM[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 428.28 g/mol x 1000 mg/g = 4.28 mg

  • Weigh this compound:

    • Carefully weigh out 4.28 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Western Blot Analysis of Akt Phosphorylation in L6 Myotubes

This protocol provides a representative example of how to use the this compound stock solution to investigate its effect on the insulin signaling pathway.

Materials:

  • L6 myotubes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Insulin

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Serum Starvation and Treatment:

    • Serum starve the differentiated L6 myotubes for 4 hours in serum-free DMEM.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM, prepared by diluting the 10 mM stock solution in serum-free DMEM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total-Akt overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh 4.28 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot treat Treat Cells with This compound aliquot->treat Use in Experiment culture Culture and Differentiate L6 Myotubes culture->treat lyse Cell Lysis and Protein Quantification treat->lyse wb Western Blot (p-Akt, Total Akt) lyse->wb signaling_pathway Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates pAkt p-Akt Active Akt->pAkt phosphorylates Downstream Downstream Effects (e.g., Glucose Uptake) pAkt->Downstream This compound This compound This compound->SHIP2 inhibits

References

Application Notes and Protocols for Studying GLUT1 Transporter Expression Using AS1938909

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4] By inhibiting SHIP2, this compound leads to an increase in Akt phosphorylation, which in turn upregulates the expression of Glucose Transporter 1 (GLUT1) mRNA.[1][2] This ultimately results in enhanced glucose uptake and metabolism in cells.[1][2] These characteristics make this compound a valuable tool for researchers studying GLUT1 transporter expression and its role in various physiological and pathological processes, including insulin (B600854) signaling and cancer metabolism.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate GLUT1 transporter expression.

Mechanism of Action

This compound acts as a competitive inhibitor of SHIP2.[5] SHIP2 dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thus attenuating the PI3K/Akt signaling cascade.[3] Inhibition of SHIP2 by this compound leads to an accumulation of PIP3 at the plasma membrane, resulting in the activation of Akt through phosphorylation.[1][4] Activated Akt then promotes the transcription of the SLC2A1 gene, which encodes for the GLUT1 transporter, leading to increased GLUT1 mRNA and protein levels.

Data Presentation

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueReference
human SHIP2Ki0.44 µM[1][5]
murine SHIP2IC500.18 µM[5]
human SHIP2IC500.57 µM[4]

Table 2: Selectivity Profile of this compound

Target PhosphataseIC50 (µM)Reference
human SHIP121[4][5]
human PTEN> 50[5]
human synaptojanin> 50[5]
human myotubularin> 50[5]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on GLUT1 expression are provided below. The rat skeletal muscle cell line, L6 myotubes, is a commonly used model system for these studies.[4][6]

Cell Culture and Differentiation of L6 Myoblasts

Objective: To culture and differentiate L6 myoblasts into myotubes suitable for subsequent experiments.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 70-80% confluency using Trypsin-EDTA.

  • Differentiation: To induce differentiation into myotubes, seed the L6 myoblasts in culture plates at a high density.

  • Once the cells reach confluence, switch the growth medium to differentiation medium: DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

  • Maintain the cells in differentiation medium for 5-7 days, changing the medium every 2 days. The formation of multinucleated myotubes can be observed under a microscope.

Western Blot Analysis of Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of Akt at Serine 473.

Materials:

  • Differentiated L6 myotubes

  • This compound

  • Serum-free DMEM

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed differentiated L6 myotubes in 6-well plates.

  • Serum-starve the myotubes for 4-6 hours in serum-free DMEM.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA Expression

Objective: To measure the effect of this compound on the mRNA expression level of GLUT1.

Materials:

  • Differentiated L6 myotubes

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for GLUT1 (SLC2A1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Protocol:

  • Cell Treatment: Seed differentiated L6 myotubes in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle for an extended period (e.g., 24-48 hours), as the effect on mRNA expression is not immediate.[1]

  • RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for GLUT1 or the housekeeping gene, and the qPCR master mix.

    • Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene. Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.

2-NBDG Glucose Uptake Assay

Objective: To assess the functional consequence of increased GLUT1 expression by measuring glucose uptake.

Materials:

  • Differentiated L6 myotubes

  • This compound

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Treatment: Seed differentiated L6 myotubes in a 24-well plate or a 96-well black, clear-bottom plate.

  • Treat the cells with this compound (e.g., 10 µM) or vehicle for 24-48 hours.

  • Glucose Starvation: Before the assay, wash the cells with KRH buffer and incubate them in glucose-free KRH buffer for 1-2 hours to upregulate glucose transporters.

  • 2-NBDG Incubation: Add 2-NBDG to the glucose-free KRH buffer to a final concentration of 50-100 µM and incubate the cells for 30-60 minutes at 37°C.

  • Termination and Washes: Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Measurement:

    • Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence intensity using appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~535 nm emission).

    • Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence of individual cells using a flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration. Compare the glucose uptake in this compound-treated cells to the vehicle-treated control.

Visualization of Pathways and Workflows

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIP2 PIP2 PIP3 PIP3 p-Akt Akt-P PIP3->p-Akt activates This compound This compound SHIP2 SHIP2 This compound->SHIP2 SHIP2->PIP2 dephosphorylates PI3K PI3K PI3K->PIP3 phosphorylates Akt Akt GLUT1_mRNA GLUT1 mRNA p-Akt->GLUT1_mRNA upregulates transcription GLUT1_Transporter GLUT1 Transporter GLUT1_mRNA->GLUT1_Transporter translation Glucose_Uptake Increased Glucose Uptake GLUT1_Transporter->Glucose_Uptake

Caption: Signaling pathway of this compound leading to increased GLUT1 expression and glucose uptake.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture_L6 Culture L6 Myoblasts Differentiate Differentiate to Myotubes Culture_L6->Differentiate Treat_this compound Treat with this compound Differentiate->Treat_this compound Akt_Phospho Western Blot for p-Akt Treat_this compound->Akt_Phospho GLUT1_mRNA qRT-PCR for GLUT1 mRNA Treat_this compound->GLUT1_mRNA Glucose_Uptake 2-NBDG Glucose Uptake Assay Treat_this compound->Glucose_Uptake

References

Experimental design for assessing insulin sensitivity with AS1938909

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Assessing Insulin (B600854) Sensitivity

A Clarification on AS1938909 and the Focus of These Application Notes

Initial research indicates a potential misunderstanding in the classification of this compound. This compound is a potent and selective inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2), a negative regulator of insulin signaling.[1] Inhibition of SHIP2 enhances insulin sensitivity by increasing the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the insulin signaling cascade.[2][3][4][5]

The primary request to assess insulin sensitivity via a specific compound is best addressed by focusing on a well-characterized agonist of a pathway known to positively modulate insulin sensitivity. Therefore, these application notes will focus on the use of a selective G-protein coupled receptor 120 (GPR120) agonist, exemplified by "Compound A" (cpdA), to assess insulin sensitivity.[6][7] GPR120 activation has been shown to improve glucose tolerance and insulin sensitivity, making its agonists relevant tools for this area of research.[6][8][9]

These detailed protocols will provide researchers with the necessary methodologies to investigate the effects of GPR120 activation on insulin sensitivity in both in vitro and in vivo models.

Section 1: Introduction to GPR120 and Insulin Sensitivity

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, including omega-3 fatty acids.[10][11] Activation of GPR120 has been linked to potent anti-inflammatory and insulin-sensitizing effects.[8][10] In metabolic tissues such as adipose tissue, GPR120 signaling can enhance glucose uptake.[9][10][12] The signaling cascade initiated by GPR120 activation involves Gαq/11 and β-arrestin-2 pathways, which can lead to the potentiation of insulin signaling.[10][12][13] This makes GPR120 an attractive therapeutic target for type 2 diabetes and other metabolic disorders.[14]

"Compound A" is a selective GPR120 agonist that has been shown to improve glucose tolerance, and insulin sensitivity in diet-induced obese mice.[6][15] These application notes will utilize Compound A as a representative GPR120 agonist to detail experimental designs for assessing insulin sensitivity.

Signaling Pathways

To visualize the signaling pathways involved, two diagrams are provided below. The first illustrates the GPR120 signaling pathway and its role in enhancing insulin sensitivity. The second depicts the SHIP2 signaling pathway, clarifying the mechanism of action of this compound as a SHIP2 inhibitor.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 PLC PLCβ GPR120->PLC Gαq/11 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Fuses with membrane Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake Insulin_Signaling Potentiation of Insulin Signaling PKC->Insulin_Signaling Insulin_Signaling->GLUT4_vesicle Translocation CompoundA Compound A (GPR120 Agonist) CompoundA->GPR120 Activates

GPR120 Signaling Pathway

SHIP2_Signaling_Pathway cluster_membrane_ship Plasma Membrane cluster_cytosol_ship Cytosol Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2_ship PIP2 PI3K->PIP2_ship Phosphorylates PIP3_ship PIP3 PIP2_ship->PIP3_ship Akt Akt PIP3_ship->Akt Activates SHIP2 SHIP2 SHIP2->PIP3_ship Dephosphorylates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Insulin Insulin Insulin->Insulin_Receptor Binds This compound This compound This compound->SHIP2 Inhibits

SHIP2 Signaling Pathway

Section 2: In Vitro Assessment of Insulin Sensitivity

Cell Culture and Differentiation

Objective: To prepare insulin-responsive cells for subsequent assays. 3T3-L1 preadipocytes are a common model for studying adipocyte differentiation and insulin-stimulated glucose uptake.

Protocol: 3T3-L1 Adipocyte Differentiation

  • Plating: Plate 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum and allow them to reach confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 1.0 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1.0 µg/mL insulin.

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1.0 µg/mL insulin.

  • Maintenance (Day 4 onwards): After another 48 hours, and every 2 days thereafter, replace the medium with DMEM containing 10% FBS.

  • Mature Adipocytes: Mature, insulin-responsive adipocytes are typically ready for experiments between days 8 and 12 of differentiation.

Glucose Uptake Assay

Objective: To measure the effect of a GPR120 agonist on insulin-stimulated glucose uptake in mature 3T3-L1 adipocytes.

Protocol: 2-Deoxy-D-[³H]-glucose Uptake

  • Serum Starvation: Differentiated 3T3-L1 adipocytes in 12-well plates are serum-starved in DMEM for 2-4 hours.

  • Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Then, incubate the cells for 30 minutes in KRH buffer with or without the GPR120 agonist (e.g., 10 µM Compound A).

  • Insulin Stimulation: Add insulin (e.g., 100 nM) to the designated wells and incubate for 20 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding 0.1 mM 2-deoxy-D-[³H]-glucose (1.0 µCi/mL). Incubate for 5 minutes at 37°C.

  • Termination: Stop the assay by washing the cells three times with ice-cold PBS.

  • Lysis and Scintillation Counting: Lyse the cells with 0.5 M NaOH. Transfer the lysate to scintillation vials and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize glucose uptake to protein concentration.

Data Presentation: Glucose Uptake in 3T3-L1 Adipocytes

Treatment GroupGlucose Uptake (pmol/mg protein/min)Fold Change over Basal
Basal (Vehicle)50 ± 51.0
Insulin (100 nM)250 ± 205.0
Compound A (10 µM)75 ± 81.5
Insulin + Compound A350 ± 257.0

Note: The data presented are representative and should be generated experimentally.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the effect of a GPR120 agonist on the insulin signaling pathway by measuring the phosphorylation of Akt, a key downstream effector.

Protocol: Western Blot for p-Akt (Ser473)

  • Cell Treatment: Treat differentiated 3T3-L1 adipocytes as described in the glucose uptake assay (pre-incubation with GPR120 agonist followed by insulin stimulation).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt (e.g., Cell Signaling Technology, #4691, 1:1000 dilution) to normalize for protein loading.

  • Densitometry: Quantify band intensities using image analysis software.

Data Presentation: Akt Phosphorylation in 3T3-L1 Adipocytes

Treatment Groupp-Akt/Total Akt Ratio (Arbitrary Units)Fold Change over Basal
Basal (Vehicle)0.2 ± 0.031.0
Insulin (100 nM)1.0 ± 0.15.0
Compound A (10 µM)0.3 ± 0.041.5
Insulin + Compound A1.4 ± 0.157.0

Note: The data presented are representative and should be generated experimentally.

Section 3: In Vivo Assessment of Insulin Sensitivity

Animal Model

Objective: To utilize a relevant animal model of insulin resistance to assess the in vivo efficacy of a GPR120 agonist.

Model: Male C57BL/6J mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks are a commonly used model of diet-induced obesity and insulin resistance.[7][16]

Treatment: The GPR120 agonist can be administered via oral gavage or incorporated into the diet. For example, Compound A can be mixed into the HFD at a concentration of 30 mg/kg of diet for a specified treatment period (e.g., 4-6 weeks).[6]

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a GPR120 agonist on the ability of the animal to clear a glucose load, which is an indicator of overall glucose homeostasis and insulin sensitivity.[16]

Protocol: OGTT in Mice

  • Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water.[17][18]

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.

  • Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration and measure blood glucose levels.[19][20]

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.

Data Presentation: Oral Glucose Tolerance Test

Treatment GroupAUC (mg/dL * min)
Lean Control (Chow)15000 ± 1000
Obese Control (HFD + Vehicle)25000 ± 1500
Obese + Compound A (HFD + 30 mg/kg)18000 ± 1200

Note: The data presented are representative and should be generated experimentally.

Insulin Tolerance Test (ITT)

Objective: To directly assess whole-body insulin sensitivity by measuring the rate of glucose disposal in response to an exogenous insulin challenge.[21][22]

Protocol: ITT in Mice

  • Fasting: Fast mice for 4-6 hours with free access to water.[21]

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure blood glucose.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[22]

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 45, and 60 minutes after insulin injection and measure blood glucose levels.[22]

  • Data Analysis: Plot blood glucose levels as a percentage of the initial baseline value over time.

Data Presentation: Insulin Tolerance Test

Treatment GroupGlucose Nadir (% of Baseline)Time to Nadir (min)
Lean Control (Chow)40 ± 5%30
Obese Control (HFD + Vehicle)70 ± 8%45
Obese + Compound A (HFD + 30 mg/kg)50 ± 6%30

Note: The data presented are representative and should be generated experimentally.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 3T3-L1 Preadipocyte Culture & Differentiation Glucose_Uptake_Assay Glucose Uptake Assay Cell_Culture->Glucose_Uptake_Assay Western_Blot Western Blot for p-Akt Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation Glucose_Uptake_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Diet-Induced Obese Mouse Model (HFD) Treatment Treatment with Compound A (in diet) Animal_Model->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT OGTT->Data_Analysis ITT->Data_Analysis Start Start Start->Cell_Culture Start->Animal_Model

Experimental Workflow

References

Application Notes and Protocols for AS1938909 in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective cell-permeable inhibitor of the SH2-containing inositol (B14025) 5'-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a cascade frequently hyperactivated in various cancers, promoting cell proliferation, survival, and therapeutic resistance. By inhibiting SHIP2, this compound leads to an accumulation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which in turn can modulate the activity of AKT and other downstream effectors, thereby influencing cancer cell proliferation and survival.

These application notes provide a comprehensive overview of the use of this compound in studying cancer cell proliferation, including its mechanism of action, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound acts as a competitive and reversible inhibitor of SHIP2. The primary role of SHIP2 is to dephosphorylate the 5'-position of PIP3, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). Inhibition of SHIP2 by this compound disrupts this process, leading to an increase in cellular levels of PIP3. This accumulation of PIP3 enhances the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). The activation of AKT can, in turn, influence a multitude of cellular processes, including cell cycle progression and apoptosis, which are critical for cancer cell proliferation.

Data Presentation

While specific IC50 values for the anti-proliferative effects of this compound on a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the known inhibitory concentrations against SHIP2 and other related phosphatases. Researchers should determine the optimal concentration for their specific cancer cell line of interest empirically.

Target EnzymeSpeciesInhibitory Concentration (IC50)
SHIP2Mouse (mSHIP2)0.18 µM
SHIP2Human (hSHIP2)0.57 µM
SHIP1Human (hSHIP1)21 µM
PTENHuman (hPTEN)>50 µM
SynaptojaninHuman (h-synaptojanin)>50 µM
MyotubularinHuman (h-myotubularin)>50 µM

Note: The Ki value for this compound against human SHIP2 is 0.44 µM.[1] A related compound, AS1949490, exhibits a similar Ki value and has been shown to inhibit the survival of multiple myeloma cells.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on cancer cell proliferation and its mechanism of action.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

G

Western Blot Analysis of PI3K/AKT Pathway Activation

This protocol is for examining the effect of this compound on the phosphorylation status of AKT and its downstream targets, providing insights into the compound's mechanism of action.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (e.g., determined from the proliferation assay) for a specific time (e.g., 1, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or total AKT).

    • Quantify the band intensities using densitometry software.

G

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol allows for the quantitative assessment of apoptosis and necrosis in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent (e.g., TrypLE or Accutase).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis induction.

G

Conclusion

This compound serves as a valuable research tool for investigating the role of the SHIP2-PI3K/AKT signaling axis in cancer cell proliferation. The provided protocols offer a framework for assessing its anti-proliferative effects and elucidating its mechanism of action. Researchers are encouraged to optimize these protocols for their specific cancer models to obtain robust and reproducible data. Further investigation into the efficacy of this compound in various cancer subtypes is warranted to explore its potential as a therapeutic agent.

References

Application Notes and Protocols: SHIP2 Phosphatase Activity Assay with AS1938909

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the enzymatic activity of SH2-containing inositol (B14025) 5-phosphatase 2 (SHIP2) and its inhibition by the small molecule inhibitor AS1938909. This guide is intended for researchers, scientists, and drug development professionals working on signal transduction and drug discovery.

Introduction

SH2-containing inositol 5-phosphatase 2 (SHIP2) is a critical enzyme in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] It selectively hydrolyzes the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3), generating phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] This action modulates the levels of these crucial second messengers, thereby influencing a multitude of cellular processes, including cell growth, proliferation, apoptosis, and metabolism.[2] Given its role in various pathological conditions such as cancer, diabetes, and inflammatory diseases, SHIP2 has emerged as a significant therapeutic target.[1]

This compound is a potent, cell-permeable, and competitive inhibitor of SHIP2.[3][4] Understanding its effect on SHIP2 activity is crucial for the development of novel therapeutics. This document outlines a common method for assessing SHIP2 phosphatase activity in vitro using a malachite green-based assay, which detects the release of inorganic phosphate (B84403) (Pi) from a substrate.

Signaling Pathway of SHIP2

SHIP2 acts as a key regulator in the PI3K/Akt signaling cascade. Upon activation by upstream signals, such as growth factors or insulin, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PI(3,4,5)P3 (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the kinase Akt. SHIP2 counteracts this by dephosphorylating PIP3 to PI(3,4)P2, thus attenuating the signaling pathway.[1] The product, PI(3,4)P2, can also have its own signaling roles, including the potential to further activate Akt.[1]

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 PIP2_from_SHIP2 PI(3,4)P2 SHIP2->PIP2_from_SHIP2 Dephosphorylation PIP3_to_PDK1 PIP3 PDK1 PDK1 PIP3_to_PDK1->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Cellular Responses (Growth, Survival, etc.) Akt->Downstream Activation GrowthFactor Growth Factor/ Insulin GrowthFactor->RTK This compound This compound This compound->SHIP2 Inhibition

Caption: SHIP2's role in the PI3K/Akt signaling pathway and its inhibition by this compound.

Quantitative Data Summary

This compound has been characterized as a potent and selective inhibitor of SHIP2. The following table summarizes its inhibitory activity against SHIP2 and other related phosphatases.

Enzyme/Target Inhibitory Constant (Ki) IC50 Reference(s)
Human SHIP2 (hSHIP2) 0.44 µM0.57 µM[3]
Mouse SHIP2 (mSHIP2) -0.18 µM[3]
Human SHIP1 (hSHIP1) -21 µM[3]
Human PTEN (hPTEN) -> 50 µM[3]
Human Synaptojanin -> 50 µM[3]
Human Myotubularin -> 50 µM[3]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

Principle of the Assay

The SHIP2 phosphatase activity assay is based on the quantification of inorganic phosphate (Pi) released from a substrate, such as water-soluble phosphatidylinositol-3,4,5-trisphosphate (diC8-PIP3) or inositol-1,3,4,5-tetrakisphosphate (IP4).[6] The released phosphate is detected using a Malachite Green reagent, which forms a colored complex with the free orthophosphate.[7][8] The absorbance of this complex is measured at approximately 620-650 nm and is directly proportional to the amount of phosphate generated, and thus to the SHIP2 enzyme activity.[6][7][9]

Experimental Workflow

The overall workflow for the SHIP2 phosphatase activity assay with the inhibitor this compound involves several key steps from preparation to data analysis.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare Reagents: - Assay Buffer - Recombinant SHIP2 - Substrate (e.g., diC8-PIP3) - this compound dilutions - Malachite Green Reagent - Phosphate Standard B Add to 96-well plate: 1. Assay Buffer 2. This compound or Vehicle (DMSO) 3. Recombinant SHIP2 Enzyme A->B C Pre-incubate at 37°C for 10-15 min B->C D Initiate reaction by adding Substrate C->D E Incubate at 37°C for 30 min D->E F Stop reaction by adding Malachite Green Reagent E->F G Incubate at RT for 15-20 min for color development F->G H Measure Absorbance at 620-650 nm G->H J Calculate Phosphate Released H->J I Generate Phosphate Standard Curve I->J K Determine % Inhibition J->K L Calculate IC50 for this compound K->L

Caption: Workflow for the SHIP2 phosphatase activity assay using this compound.

Materials and Reagents
  • Enzyme: Recombinant human SHIP2

  • Inhibitor: this compound (soluble in DMSO)[10]

  • Substrate: Water-soluble diC8-PI(3,4,5)P3 or Inositol (1,3,4,5)P4

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl2, 1 mM DTT

  • Detection Reagent: Malachite Green Phosphate Assay Kit (commercially available)[7][9]

  • Phosphate Standard: Provided with the Malachite Green kit

  • Plate: Clear, flat-bottom 96-well microplate

  • Instrumentation: Microplate reader capable of measuring absorbance at 620-650 nm

Detailed Protocol

1. Reagent Preparation:

  • Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 2000 pmol) in assay buffer as per the manufacturer's instructions.
  • This compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration).
  • SHIP2 Enzyme: Dilute the recombinant SHIP2 enzyme to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
  • Substrate: Dilute the substrate (e.g., diC8-PIP3) to the working concentration (typically at or below its Km) in assay buffer.

2. Assay Procedure:

  • Set up the reactions in a 96-well plate. It is recommended to perform all measurements in triplicate.
  • Add 20 µL of assay buffer to each well.
  • Add 10 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
  • Add 10 µL of the diluted SHIP2 enzyme solution to all wells except for the "no enzyme" control wells. Add 10 µL of assay buffer to these control wells.
  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the phosphatase reaction by adding 10 µL of the substrate solution to each well. The final reaction volume will be 50 µL.
  • Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure that substrate consumption is linear and does not exceed 20-30%.
  • Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.[6]
  • Incubate at room temperature for 15-20 minutes to allow for color development.[6]
  • Measure the absorbance at 620-650 nm using a microplate reader.

3. Data Analysis:

  • Standard Curve: Plot the absorbance values of the phosphate standards against the known phosphate amount (pmol). Perform a linear regression to obtain the equation of the line (y = mx + c).
  • Phosphate Calculation: Use the standard curve equation to calculate the amount of phosphate released in each experimental well. Subtract the average absorbance of the "no enzyme" control from all other absorbance readings before calculation.
  • Percentage Inhibition: Calculate the percentage of SHIP2 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] x 100
  • IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory effect of this compound on SHIP2 phosphatase activity. The malachite green assay is a sensitive, non-radioactive, and high-throughput compatible method suitable for screening and characterizing SHIP2 inhibitors. Accurate determination of inhibitor potency is a critical step in the drug discovery process for SHIP2-targeted therapies.

References

Application Notes and Protocols: AS1938909 in Combination with Other Metabolic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent and selective inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2).[1][2][3] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin-mediated metabolic effects.[4][5] By inhibiting SHIP2, this compound enhances downstream insulin (B600854) signaling, leading to increased glucose uptake and metabolism. This mechanism of action makes this compound a promising therapeutic candidate for metabolic disorders characterized by insulin resistance, such as type 2 diabetes.

The combination of this compound with existing metabolic drugs presents a compelling strategy to achieve synergistic or additive therapeutic effects, potentially allowing for lower doses and reduced side effects. This document provides an overview of the rationale for such combinations, detailed protocols for in vitro and in vivo evaluation, and representative data on the effects of SHIP2 inhibition.

Rationale for Combination Therapy

The multifaceted nature of metabolic diseases often necessitates multi-target therapeutic approaches. Combining this compound with other metabolic drugs that have complementary mechanisms of action could lead to enhanced glycemic control and improved metabolic profiles.

  • Metformin (B114582): A first-line therapy for type 2 diabetes, metformin primarily reduces hepatic glucose production. Interestingly, recent studies have identified metformin as a direct inhibitor of SHIP2.[4][5][6][7] Combining this compound with metformin could therefore result in a more potent and comprehensive inhibition of SHIP2, alongside metformin's other mechanisms, leading to significant improvements in insulin sensitivity and glucose disposal.

  • GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists enhance glucose-dependent insulin secretion, suppress glucagon (B607659) release, and promote satiety.[8] The combination with this compound, which enhances insulin sensitivity at the cellular level, could create a powerful synergistic effect on glucose homeostasis.

  • SGLT2 Inhibitors: Sodium-glucose cotransporter-2 (SGLT2) inhibitors promote the excretion of glucose in the urine, independent of insulin action.[4] Combining this mechanism with the insulin-sensitizing effect of this compound could provide a dual approach to lowering blood glucose levels through both insulin-dependent and independent pathways.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and the conceptual basis for its combination with other metabolic drugs.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
SHIP2 Inhibition (Ki) 0.44 µMHuman SHIP2
SHIP2 Inhibition (IC50) 0.57 µMHuman SHIP2[9]
SHIP1 Inhibition (IC50) 21 µMHuman SHIP1[1][2][3]
PTEN Inhibition (IC50) >50 µMHuman PTEN[1][2][3]
Akt Phosphorylation IncreasedL6 Myotubes
Glucose Consumption IncreasedL6 Myotubes
Glucose Uptake IncreasedL6 Myotubes
GLUT1 mRNA Expression IncreasedL6 Myotubes

Table 2: Rationale for this compound Combination Therapies

Combination DrugMechanism of ActionPotential Synergistic/Additive Effects with this compound
Metformin Decreases hepatic glucose production; SHIP2 inhibitorEnhanced systemic and tissue-specific SHIP2 inhibition; Improved insulin sensitivity and glucose utilization.
GLP-1 Receptor Agonists Increase glucose-dependent insulin secretion; Suppress glucagonEnhanced glucose disposal due to improved insulin secretion and sensitivity.
SGLT2 Inhibitors Increase urinary glucose excretionComplementary insulin-dependent and -independent glucose lowering.

Signaling Pathways and Experimental Workflows

cluster_0 Insulin Signaling Pathway Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates SHIP2 SHIP2 PIP3->SHIP2 pAkt p-Akt (Active) Akt->pAkt GLUT4_Translocation GLUT4 Translocation pAkt->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake SHIP2->PIP2 Dephosphorylates PIP3 to This compound This compound This compound->SHIP2 Inhibits

Caption: this compound enhances insulin signaling by inhibiting SHIP2.

cluster_1 In Vitro Combination Study Workflow Cell_Culture Culture L6 Myotubes Differentiation Differentiate to Myotubes Cell_Culture->Differentiation Treatment Treat with: - Vehicle - this compound - Metformin - this compound + Metformin Differentiation->Treatment Glucose_Uptake_Assay 2-Deoxyglucose Uptake Assay Treatment->Glucose_Uptake_Assay Western_Blot Western Blot for p-Akt/Total Akt Treatment->Western_Blot Data_Analysis Quantify and Analyze Results Glucose_Uptake_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Troubleshooting & Optimization

AS1938909 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing AS1938909, ensuring its proper dissolution is critical for experimental success. This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) to address common solubility challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has a reported solubility of 50 mg/mL in DMSO.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into the aqueous medium, the drastic change in solvent properties causes the compound to precipitate.[2][3] To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[2]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) medium or a buffer. Then, add this intermediate dilution to the final culture volume.[2][3]

  • Gentle Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even distribution. This prevents localized high concentrations that can lead to precipitation.[2][4]

  • Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound to stay within its aqueous solubility limit.

Q3: My this compound solution appeared fine initially, but I noticed a precipitate after a few hours of incubation. What causes this delayed precipitation?

A3: Delayed precipitation can be caused by several factors:

  • Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium over extended periods.

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the medium, forming insoluble complexes over time.[3]

  • Temperature Fluctuations: Repeatedly moving culture vessels between the incubator and the microscope can cause temperature changes that affect solubility.[2]

  • Media Evaporation: Evaporation of media during long-term experiments can increase the concentration of the compound, leading to precipitation.[5]

To troubleshoot delayed precipitation, try changing the media with a freshly prepared this compound solution every 24-48 hours and ensure proper humidification in the incubator.[4]

Troubleshooting Guide: Resolving this compound Precipitation

This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.

Visualizing the Troubleshooting Workflow

G cluster_0 Start: Solubility Issue Observed cluster_1 Initial Checks cluster_2 Protocol Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution start Precipitation of this compound in Aqueous Medium check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the final DMSO concentration > 0.5%? check_concentration->check_dmso No lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes optimize_dmso Optimize DMSO Concentration check_dmso->optimize_dmso Yes stepwise_dilution Implement Stepwise Dilution check_dmso->stepwise_dilution No success Solubility Issue Resolved lower_concentration->success optimize_dmso->success gentle_mixing Use Gentle Mixing stepwise_dilution->gentle_mixing media_change Frequent Media Changes (every 24-48h) stepwise_dilution->media_change sonication Brief Sonication of Stock gentle_mixing->sonication gentle_mixing->success media_change->success sonication->success

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 428.28 g/mol
Appearance Off-white solid
Solubility in DMSO 50 mg/mL[1]
Storage Temperature 2-8°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound. For a 10 mM stock, this would be 1 mL for 4.28 mg.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a Working Solution of this compound for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution to prepare your final working concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Add the stock solution dropwise to the medium while gently swirling the tube to ensure immediate and thorough mixing.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.

Signaling Pathway

This compound is an inhibitor of SHIP2 (SH2 domain-containing inositol (B14025) 5-phosphatase 2). SHIP2 is a key negative regulator of the PI3K/Akt signaling pathway. It dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thereby attenuating the downstream signaling cascade that promotes cell growth, proliferation, and survival.[6][7]

Diagram of the SHIP2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Akt Akt PIP3->Akt Activation SHIP2->PIP2 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition Downstream Downstream Signaling (Cell Growth, Survival) Akt->Downstream

Caption: The inhibitory effect of this compound on the SHIP2 signaling pathway.

References

Potential off-target effects of AS1938909 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AS1938909, a cell-permeable SHIP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2).[1][2][3] It acts as a cell-permeable thiophenecarboxamide compound that increases glucose metabolism and activates intracellular insulin (B600854) signaling.[1][2][3]

Q2: What is the selectivity profile of this compound?

This compound exhibits moderate to excellent selectivity for SHIP2 over other related phosphatases. The inhibitory concentrations (IC50) and inhibitory constant (Ki) are summarized in the table below.

Q3: In which cellular assays has this compound been shown to be effective?

This compound has been demonstrated to be effective in L6 myotubes, where it elevates insulin-induced phosphorylation of Akt at serine 473 (pAkt-Ser473) and enhances the expression of glucose transporter 1 (GLUT1) mRNA.[1][2][3]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at a concentration of 50 mg/mL.[1][4] For long-term storage, it is recommended to store the solid compound at 2-8°C, protected from light.[1] Reconstituted stock solutions in DMSO can be aliquoted and stored at -20°C for up to 3 months.

Troubleshooting Guide

Issue 1: Unexpected or paradoxical cellular phenotypes are observed.

  • Possible Cause: The observed phenotype may be due to off-target effects of this compound, especially at higher concentrations. While selective, it may interact with other cellular proteins.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the minimal effective concentration that produces the desired on-target effect (e.g., increased pAkt). Use the lowest effective concentration in subsequent experiments to minimize potential off-target effects.

    • Use an Orthogonal Approach: Confirm the phenotype using a different tool to inhibit SHIP2, such as another structurally distinct small molecule inhibitor or a genetic approach like siRNA or CRISPR/Cas9-mediated knockout of the SHIP2 gene. If the phenotype is consistent across different inhibitory methods, it is more likely to be an on-target effect.

    • Conduct a Kinase Panel Screen: To identify potential off-target kinases, consider screening this compound against a broad panel of kinases. This can help identify unintended signaling pathways that may be affected.

    • Analyze Global Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide an unbiased view of changes in protein phosphorylation across the proteome, revealing unexpected pathway modulation.

Issue 2: Lack of expected on-target effects (e.g., no increase in pAkt levels).

  • Possible Cause 1: Inhibitor Instability or Inactivity.

    • Troubleshooting Steps:

      • Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions from the solid compound.

      • Verify Compound Integrity: If possible, verify the integrity of the compound using analytical methods like HPLC.

      • Check Storage Conditions: Ensure the compound has been stored correctly, protected from light and at the recommended temperature.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Steps:

      • Optimize Inhibitor Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired effect in your specific cell line.

      • Cell Line Specificity: The response to SHIP2 inhibition can be cell-type dependent. The reported effects of this compound on pAkt and GLUT1 were observed in L6 myotubes. Effects may differ in other cell lines.

      • Serum Starvation: For signaling pathway studies, ensure that cells are properly serum-starved before insulin stimulation to reduce basal Akt phosphorylation.

Issue 3: Discrepancy between in vitro biochemical data and cellular assay results.

  • Possible Cause: Differences in the experimental environment can lead to varied results. Factors such as cell permeability, inhibitor metabolism, and the presence of cellular feedback loops can influence the apparent activity of the compound.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Confirm that this compound is effectively entering your cells of interest. While it is described as cell-permeable, efficiency can vary between cell types.

    • Consider Inhibitor Metabolism: Cells can metabolize small molecules, reducing their effective concentration over time. Consider this when designing the duration of your experiments.

    • Evaluate Cellular Context: The complex intracellular environment, including protein-protein interactions and feedback mechanisms, can modulate the effect of the inhibitor compared to a purified enzyme system.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetSpeciesParameterValue (µM)Reference
SHIP2humanKi0.44[1][2]
SHIP2mouseIC500.18[1][2]
SHIP2humanIC500.57[1][2]
SHIP1humanIC5021[1][2]
PTENhumanIC50>50[1][2]
SynaptojaninhumanIC50>50[1][2]
MyotubularinhumanIC50>50[1][2]

Experimental Protocols

Protocol 1: Western Blot for Akt Phosphorylation in L6 Myotubes

1. Cell Culture and Treatment: a. Culture L6 myoblasts in DMEM supplemented with 10% FBS. b. To differentiate into myotubes, switch to DMEM with 2% horse serum for 4-6 days. c. Serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM. d. Pre-treat the cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour. e. Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

2. Cell Lysis: a. Place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. g. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate. i. To control for protein loading, strip the membrane and re-probe with an antibody for total Akt and a housekeeping protein (e.g., GAPDH or β-actin).

Protocol 2: Quantitative PCR (qPCR) for GLUT1 mRNA Expression in L6 Myotubes

1. Cell Culture and Treatment: a. Follow the same procedure for cell culture, differentiation, and treatment as described in Protocol 1. A longer treatment duration with this compound (e.g., 24 hours) may be necessary to observe changes in mRNA expression.

2. RNA Extraction: a. After treatment, wash the cells with PBS. b. Lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit, Qiagen). c. Purify the total RNA according to the manufacturer's protocol. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis: a. Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). Use a consistent amount of RNA for all samples.

4. qPCR: a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for GLUT1 and a reference gene (e.g., GAPDH or ACTB), and a qPCR master mix (e.g., SYBR Green). b. Perform the qPCR reaction using a real-time PCR detection system. c. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis: a. Determine the cycle threshold (Ct) values for GLUT1 and the reference gene in each sample. b. Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits PDK1->Akt Phosphorylates pAkt p-Akt (S473) Akt->pAkt Phosphorylation GLUT4_storage GLUT4 Vesicles pAkt->GLUT4_storage Promotes translocation to membrane GLUT1_gene GLUT1 Gene pAkt->GLUT1_gene Increases transcription GLUT1_mRNA GLUT1 mRNA GLUT1_gene->GLUT1_mRNA

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Off_Target cluster_problem Problem Identification cluster_initial_validation Initial Validation cluster_orthogonal_approaches Orthogonal Approaches cluster_unbiased_screening Unbiased Screening cluster_conclusion Conclusion start Unexpected Cellular Phenotype Observed dose_response Perform Dose-Response Curve (Use minimal effective concentration) start->dose_response confirm_phenotype Confirm Phenotype (On-target?) dose_response->confirm_phenotype structurally_different_inhibitor Use Structurally Different Inhibitor for SHIP2 confirm_phenotype->structurally_different_inhibitor genetic_knockdown Use siRNA/CRISPR to Knockdown SHIP2 confirm_phenotype->genetic_knockdown phenotype_consistent Phenotype Consistent? structurally_different_inhibitor->phenotype_consistent genetic_knockdown->phenotype_consistent kinase_screen Kinase Panel Screen phenotype_consistent->kinase_screen No phosphoproteomics Global Phosphoproteomics phenotype_consistent->phosphoproteomics No on_target On-Target Effect phenotype_consistent->on_target Yes identify_off_targets Identify Potential Off-Targets kinase_screen->identify_off_targets phosphoproteomics->identify_off_targets off_target Off-Target Effect identify_off_targets->off_target

Caption: Experimental workflow for investigating potential off-target effects.

References

How to control for off-target effects of SHIP2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with SHIP2 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you control for off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is SHIP2 and what is its primary function?

A1: SHIP2 (SH2-containing inositol (B14025) 5-phosphatase 2) is a ubiquitously expressed enzyme that plays a key role in regulating intracellular signaling pathways.[1][2] Its primary function is to dephosphorylate the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[3] By reducing the levels of PIP3, SHIP2 acts as a negative regulator of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][3]

Q2: Why is controlling for off-target effects of SHIP2 inhibitors important?

Q3: What are the most common off-targets for SHIP2 inhibitors?

A3: The most common off-targets are often other proteins with similar structural features. Due to the high homology in the active sites of 5'-inositol phosphatases, a primary concern is the cross-reactivity with SHIP1.[5][6] Additionally, depending on the inhibitor's chemical scaffold, it may interact with other phosphatases (e.g., PTEN) or even kinases within the same signaling pathway.[1][7] Some small molecules may also be classified as Pan-Assay Interference Compounds (PAINS), which react non-specifically with multiple proteins.[8][9]

Q4: What is the difference between an on-target and an off-target effect?

A4: An on-target effect is the intended biological consequence of an inhibitor binding to its target protein (in this case, SHIP2) and modulating its activity. An off-target effect is any biological response caused by the inhibitor binding to a different, unintended protein.

SHIP2 Signaling Pathway

The diagram below illustrates the central role of SHIP2 in the PI3K/Akt signaling cascade. Understanding this pathway helps in predicting potential off-target liabilities and designing appropriate validation experiments.

G cluster_downstream RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Converts  PI(4,5)P2 to PIP2 PI(4,5)P2 SHIP2 SHIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PIP3_2 PI(3,4)P2 SHIP2->PIP3_2 Converts  PI(3,4,5)P3 to PDK1->Akt Phosphorylates & Activates Growth Cell Growth & Survival Akt->Growth Migration Migration Akt->Migration Metabolism Metabolism Akt->Metabolism GF Growth Factor GF->RTK Activates Inhibitor SHIP2 Inhibitor Inhibitor->SHIP2 Blocks

Caption: Simplified PI3K/Akt signaling pathway showing the role of SHIP2.

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides a logical workflow for diagnosing off-target effects.

Problem: My SHIP2 inhibitor shows a potent effect in my cell-based assay, but I'm not sure if it's a true on-target effect.

This is a common and critical question. A multi-step approach is required to validate that the observed phenotype is due to the specific inhibition of SHIP2.

G Start Start: Observed Phenotype with Inhibitor Step1 Step 1: Confirm Direct Target Engagement in Cells (e.g., CETSA) Start->Step1 Step1_Res Does inhibitor stabilize SHIP2? Step1->Step1_Res Step2 Step 2: Use a Genetic Approach (siRNA/CRISPR Knockdown/Knockout of SHIP2) Step1_Res->Step2 Yes Check_Binding Re-evaluate: - Inhibitor may not be cell-permeable - Perform in vitro binding assays (SPR, ITC) Step1_Res->Check_Binding No Step2_Res Does SHIP2 depletion replicate the inhibitor's phenotype? Step2->Step2_Res Step3 Step 3: Perform a Rescue Experiment (Add inhibitor to SHIP2 KO/KD cells) Step2_Res->Step3 Yes Check_Redundancy Consider: - Functional redundancy - Incomplete knockdown Step2_Res->Check_Redundancy No Step3_Res Is the phenotype still observed in SHIP2-depleted cells treated with inhibitor? Step3->Step3_Res Conclusion_OnTarget Conclusion: Phenotype is likely ON-TARGET Step3_Res->Conclusion_OnTarget No Conclusion_OffTarget Conclusion: Phenotype is likely OFF-TARGET Step3_Res->Conclusion_OffTarget Yes

Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.

Quantitative Data: Inhibitor Selectivity

It is crucial to know the selectivity profile of your inhibitor. An ideal inhibitor should be significantly more potent against SHIP2 than other related phosphatases.

InhibitorTargetIC₅₀ / KᵢSelectivity vs. SHIP2Reference
AS1949490 SHIP2 (human) IC₅₀ = 0.62 µM - [10]
Kᵢ = 0.44 µM [10]
SHIP1 (human)IC₅₀ = 13 µM~21-fold[1]
Kᵢ = 11 µM~25-fold[10]
PTENNo inhibition up to 50 µM> 80-fold[1][10]
SynaptojaninNo inhibition up to 50 µM> 80-fold[1][10]
MyotubularinNo inhibition up to 50 µM> 80-fold[1][10]
Thiophene 3 SHIP2 IC₅₀ = 3.2 µM - [1]
Aminopyrimidine 4 SHIP2 IC₅₀ = 2.0 µM - [1]

Note: While compounds like AS1949490 show good in vitro selectivity, recent evidence suggests their cellular effects can be independent of SHIP2, underscoring the importance of the troubleshooting workflow above.[4]

Experimental Protocols

Here are detailed methodologies for key experiments to validate your SHIP2 inhibitor.

Protocol 1: In Vitro Phosphatase Selectivity Assay (Malachite Green)

This assay biochemically measures the inhibitor's potency against SHIP2 and other phosphatases by detecting the release of free phosphate (B84403) from the substrate.[10]

  • Objective: To determine the IC₅₀ of an inhibitor against a panel of phosphatases.

  • Materials:

    • Purified recombinant enzymes (SHIP2, SHIP1, PTEN, etc.).

    • Substrate: Ins(1,3,4,5)P₄ for SHIP1/2; PtdIns(3,4,5)P₃ for PTEN.

    • Inhibitor stock solution (e.g., 10 mM in DMSO).

    • Reaction Buffer: 10 mM HEPES (pH 7.25), 6 mM MgCl₂, 0.1% CHAPS, 250 mM sucrose, 0.25 mM EDTA.

    • Malachite Green Reagent.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO. A typical range would be from 100 µM down to 1 nM.

    • In a 384-well plate, add 10 µL of reaction buffer.

    • Add 5 µL of the appropriate enzyme (e.g., 100 ng SHIP2).

    • Add 1 µL of serially diluted inhibitor or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate (final concentration ~100 µM).

    • Incubate for 20-30 minutes at room temperature.

    • Stop the reaction and detect the released phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

    • Read the absorbance at ~620 nm.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of an inhibitor to its target protein within intact cells.[11][12] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

  • Objective: To verify target engagement of the SHIP2 inhibitor in a cellular context.

  • Materials:

    • Cell line expressing SHIP2 (e.g., MDA-MB-231, HepG2).

    • SHIP2 inhibitor.

    • PBS with protease and phosphatase inhibitors.

    • Lysis buffer (e.g., RIPA buffer).

    • Antibodies: Anti-SHIP2 primary antibody, HRP-conjugated secondary antibody.

    • Thermocycler, equipment for SDS-PAGE and Western blotting.

  • Procedure:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the desired concentration of the SHIP2 inhibitor or DMSO (vehicle control) for 1-2 hours at 37°C.

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and analyze the amount of soluble SHIP2 at each temperature point by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble SHIP2 against the temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13]

Workflow for Comprehensive Inhibitor Validation

G cluster_invitro Phase 1: In Vitro Characterization cluster_cellular Phase 2: Cellular Validation cluster_global Phase 3: Global Off-Target Profiling Start Start: Novel SHIP2 Inhibitor Biochem Biochemical Potency (e.g., Malachite Green Assay) Determine IC50 for SHIP2 Start->Biochem Selectivity Selectivity Profiling (Test against SHIP1, PTEN, etc.) Biochem->Selectivity Biophys Biophysical Binding (SPR or ITC) Confirm direct binding, determine Kd Selectivity->Biophys PAINS PAINS Analysis (Computational filter for problematic substructures) Biophys->PAINS CETSA Target Engagement (CETSA) Confirm binding in intact cells PAINS->CETSA Pathway On-Target Pathway Modulation (Western Blot for p-Akt) CETSA->Pathway Genetic Genetic Validation (CRISPR/siRNA) Compare inhibitor phenotype to SHIP2 KO/KD phenotype Pathway->Genetic Proteomics Chemical Proteomics (Affinity chromatography-MS) Identify binding partners Genetic->Proteomics Kinome Broad Kinase Screen (e.g., >400 kinases) Identify kinase off-targets Proteomics->Kinome End Validated Inhibitor Kinome->End

Caption: A comprehensive experimental workflow for SHIP2 inhibitor validation.

References

Troubleshooting inconsistent results in AS1938909 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AS1938909, a cell-permeable inhibitor of SHIP2 (SH2 domain-containing inositol (B14025) 5-phosphatase 2). Inconsistent results in signaling experiments can be a significant challenge, and this guide aims to provide solutions to common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, competitive, and reversible inhibitor of SHIP2.[1] SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the 5'-position, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound leads to an accumulation of PIP3, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway. This activation can lead to increased glucose metabolism and enhanced insulin (B600854) signaling.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at a concentration of 50 mg/mL. For long-term storage, it is recommended to store the solid compound at 2-8°C. Following reconstitution in DMSO, it is advised to aliquot the solution and store it at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.[1]

Q3: What are the reported IC50 and Ki values for this compound?

The inhibitory potency of this compound has been characterized against different species' SHIP2 and in comparison to other phosphatases. The reported values are summarized in the table below.

TargetSpeciesIC50 (µM)Ki (µM)
SHIP2Mouse (mSHIP2)0.18-
SHIP2Human (hSHIP2)0.570.44
SHIP1Human (hSHIP1)21-
PTENHuman (hPTEN)>50-
SynaptojaninHuman>50-
MyotubularinHuman>50-

Data compiled from: [1]

Troubleshooting Inconsistent Experimental Results

Inconsistent results when using this compound can arise from several factors, ranging from experimental design to specific cellular responses. This section addresses common problems and provides potential solutions.

Problem 1: No observable effect or weaker than expected effect on pAkt levels.

Possible Causes:

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between different cell lines and experimental conditions.

  • Insufficient Incubation Time: The time required for this compound to exert its effect may not have been reached.

  • Compound Instability: The stability of this compound in cell culture media over long incubation periods might be a concern, as is common with some small molecules.[2]

  • Cell Line-Specific Signaling Dynamics: The regulation of the PI3K/Akt pathway can be highly dependent on the specific cell line being used. Some cell lines may have compensatory mechanisms that dampen the effect of SHIP2 inhibition.[3]

  • Poor Cell Permeability: While described as cell-permeable, efficiency can vary between cell types.

Solutions:

  • Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell line. Similarly, a time-course experiment (e.g., 1, 6, 12, 24 hours) will help identify the optimal incubation time.

  • Freshly Prepare Working Solutions: To minimize potential degradation, always prepare fresh working solutions of this compound from a frozen stock immediately before use.

  • Control for Cell-Specific Effects: If possible, test the inhibitor on a cell line known to be responsive to SHIP2 inhibition as a positive control. A recent study showed that H₂O₂-induced phosphorylation of AKT and ERK1/2 upon SHIP2 inhibition is cell-type dependent.[3]

  • Assess Compound Stability: If long incubation times are necessary, consider assessing the stability of this compound in your specific cell culture medium.

Problem 2: High variability between replicate experiments.

Possible Causes:

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can all contribute to variability in signaling responses.

  • Inaccurate Pipetting: Small errors in pipetting, especially when preparing dilute solutions of the inhibitor, can lead to significant differences in the final concentration.

  • Issues with Downstream Assays: Variability in Western blotting or other downstream analytical methods can be misinterpreted as inconsistent inhibitor effects.

Solutions:

  • Standardize Cell Culture Practices: Maintain consistent cell culture conditions for all experiments. Ensure cells are seeded at the same density and used within a narrow passage number range.

  • Careful Pipetting and Solution Preparation: Use calibrated pipettes and prepare a master mix of the inhibitor-containing medium to add to all relevant wells to ensure consistency.

  • Include Proper Controls in Downstream Assays: For Western blotting, ensure equal protein loading by quantifying protein concentration and using a loading control. Include positive and negative controls to validate the assay's performance.

Problem 3: Unexpected or off-target effects are observed.

Possible Causes:

  • Inhibitor Specificity: While this compound shows good selectivity for SHIP2 over SHIP1 and other phosphatases at lower concentrations, higher concentrations may lead to off-target effects.[1] Studies on other kinase inhibitors have shown that off-target effects can occur.[4][5]

  • Activation of Compensatory Pathways: Inhibition of one signaling pathway can sometimes lead to the activation of other pathways as a compensatory response within the cell. For example, one study found that SHIP2 inhibition can lead to PTEN over-activation in some cancer cells.[3]

Solutions:

  • Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives a consistent on-target effect to minimize the risk of off-target binding.

  • Validate with a Secondary Method: To confirm that the observed effects are due to SHIP2 inhibition, consider using a complementary approach, such as siRNA-mediated knockdown of SHIP2, to see if it phenocopies the effects of this compound.

  • Investigate Potential Off-Target Pathways: If unexpected results are consistently observed, it may be necessary to investigate the activity of other related signaling pathways to understand the full cellular response to this compound.

Experimental Protocols

Detailed Protocol: Western Blot for Phosphorylated Akt (pAkt)

This protocol provides a detailed methodology for assessing the effect of this compound on the phosphorylation of Akt at Ser473, a key downstream marker of PI3K pathway activation.

1. Cell Culture and Treatment:

  • Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells and ideally does not exceed 0.1%.

  • Incubate for the desired time (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis:

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[6][7]

  • Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation and SDS-PAGE:

  • To 20 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.[7]

  • Heat the samples at 95-100°C for 5 minutes.[8]

  • Load the samples onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel according to the manufacturer's recommendations.[6]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[7]

6. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[3]

  • Incubate the membrane with the primary antibody against pAkt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

  • Wash the membrane three times for 5-10 minutes each with TBST.[6][8]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[6]

  • Wash the membrane three times for 5-10 minutes each with TBST.[6][8]

7. Signal Detection:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane.

  • Detect the chemiluminescent signal using a digital imaging system or X-ray film.[6]

8. Re-probing for Total Akt (Loading Control):

  • To normalize for protein loading, the membrane can be stripped of the pAkt antibodies and re-probed with an antibody against total Akt.

  • Quantify the band intensities using densitometry software and express the results as a ratio of pAkt to total Akt.[6]

Visualizations

Signaling Pathway of this compound Action

AS1938909_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition pAkt pAkt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Glucose Uptake) pAkt->Downstream

Caption: Mechanism of action of this compound in the PI3K/Akt signaling pathway.

General Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start cell_culture 1. Cell Culture (Plate cells) start->cell_culture treatment 2. Treatment (Add this compound or Vehicle) cell_culture->treatment lysis 3. Cell Lysis (Extract proteins) treatment->lysis quantification 4. Protein Quantification lysis->quantification western_blot 5. Western Blot (pAkt / Total Akt) quantification->western_blot analysis 6. Data Analysis (Quantify band intensity) western_blot->analysis end End analysis->end

Caption: A typical experimental workflow for studying the effects of this compound.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results with this compound q1 Is there a weak or no effect on pAkt? start->q1 q2 Is there high variability between replicates? start->q2 q3 Are there unexpected or off-target effects? start->q3 sol1 Optimize concentration and incubation time. Check compound stability. Use a positive control cell line. q1->sol1 Yes sol2 Standardize cell culture and pipetting. Use appropriate Western blot controls. q2->sol2 Yes sol3 Use the lowest effective concentration. Validate with siRNA. Investigate other pathways. q3->sol3 Yes

Caption: A decision tree for troubleshooting inconsistent this compound experimental outcomes.

References

Optimizing AS1938909 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AS1938909 in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for reconstituting and storing this compound?

For initial stock solutions, we recommend using high-purity, anhydrous DMSO at a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year). When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice to the final desired concentration. Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% to avoid solvent-induced cellular stress.

Q2: How long should I incubate my cells with this compound to see a maximal effect?

The optimal incubation time for this compound can vary depending on the cell type and the specific downstream signaling event being measured. We recommend performing a time-course experiment to determine the ideal duration for your specific model system. Generally, significant inhibition of downstream targets can be observed as early as 2 hours, with maximal effects often seen between 6 and 24 hours.

Q3: What is the recommended concentration range for this compound in cell-based assays?

The effective concentration of this compound is highly dependent on the cell line and the desired biological outcome. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your system. A typical starting range for these experiments is between 10 nM and 10 µM.

Q4: Can this compound be used in animal models?

While this compound has demonstrated efficacy in in-vitro studies, its pharmacokinetic and pharmacodynamic properties in vivo are still under investigation. For preliminary in-vivo studies, formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point. However, extensive formulation and toxicity studies are recommended before proceeding with large-scale animal experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Incorrect concentration: The concentration used may be too low for the specific cell line. 2. Degraded compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 3. Cell line resistance: The target pathway may not be active or critical in the chosen cell line.1. Perform a dose-response experiment to determine the IC50. 2. Use a fresh aliquot of this compound for your experiments. 3. Confirm the expression and activity of the target pathway in your cell line via Western blot or other methods.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of the compound or reagents. 3. Edge effects in plates: Wells on the outer edges of a multi-well plate can be prone to evaporation.1. Ensure a homogenous cell suspension and careful seeding. 2. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity.
Cell toxicity observed at expected effective concentrations 1. High DMSO concentration: The final concentration of the solvent may be too high. 2. Off-target effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. 3. Sensitive cell line: The cell line being used may be particularly sensitive to the compound or vehicle.1. Ensure the final DMSO concentration is below 0.1%. 2. Lower the concentration of this compound and perform a shorter incubation time. 3. Perform a vehicle-only control to assess the toxicity of the solvent on your cells.

Experimental Protocols & Data

Optimizing Incubation Time: A Time-Course Experiment

This experiment is designed to identify the optimal duration of this compound treatment for inhibiting a specific downstream target.

Methodology:

  • Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat the cells with this compound at a fixed concentration (e.g., the known IC50 or a concentration determined from a dose-response study).

  • Incubation: Incubate the cells for varying time points (e.g., 0, 2, 4, 6, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Analysis: Analyze the cell lysates by Western blot to determine the level of the target protein's activity (e.g., phosphorylation status).

Hypothetical Time-Course Data:

Incubation Time (Hours)Target Inhibition (%)
00
245
475
692
1295
2488

Based on this hypothetical data, an incubation time of 6-12 hours would be optimal for achieving maximum inhibition.

Determining Potency: A Dose-Response Experiment

This experiment is designed to determine the IC50 of this compound in your cell line.

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density.

  • Serial Dilution: Prepare a series of dilutions of this compound in your cell culture medium.

  • Treatment: Treat the cells with the different concentrations of this compound for a fixed, optimal incubation time (determined from the time-course experiment).

  • Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) or a target-specific assay (e.g., ELISA or Western blot).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Hypothetical Dose-Response Data:

This compound Concentration (nM)% Inhibition
15
1020
5048
10075
50095
100098

Based on this hypothetical data, the IC50 would be approximately 50 nM.

Visualizations

AS1938909_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effects (Cell Growth, Proliferation) mTORC1->Downstream Activation

Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.

Incubation_Time_Optimization_Workflow Start Start: Seed Cells Treat Treat with fixed concentration of this compound Start->Treat Incubate Incubate for various time points (e.g., 0, 2, 4, 6, 12, 24h) Treat->Incubate Lyse Lyse cells at each time point Incubate->Lyse Analyze Analyze target inhibition (e.g., Western Blot) Lyse->Analyze Determine Determine optimal time point (Maximal Inhibition) Analyze->Determine End End: Use optimal time for future experiments Determine->End

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Flowchart Start No effect observed? DoseResponse Perform dose-response experiment (10nM - 10µM) Start->DoseResponse Yes ContactSupport Contact Technical Support Start->ContactSupport No, effect is observed StillNoEffect Still no effect? DoseResponse->StillNoEffect CheckCompound Use fresh aliquot of this compound StillNoEffect2 Still no effect? CheckCompound->StillNoEffect2 CheckCompound->StillNoEffect2 CheckPathway Confirm target pathway activity in cell line CheckPathway->ContactSupport StillNoEffect->CheckCompound Yes StillNoEffect->ContactSupport No, effect is observed StillNoEffect2->CheckPathway Yes StillNoEffect2->ContactSupport No, effect is observed

Caption: A logical troubleshooting guide for experiments where no effect is observed.

Technical Support Center: Addressing Cytotoxicity of AS1938909 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed at high concentrations of the SHIP2 inhibitor, AS1938909.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent and competitive inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2).[1] Its primary mechanism of action is the inhibition of SHIP2's phosphatase activity, which leads to an increase in intracellular levels of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, can activate downstream signaling pathways, such as the Akt pathway, leading to enhanced glucose metabolism and insulin (B600854) signaling.[1]

Q2: I am observing high levels of cell death in my experiments when using this compound at higher concentrations. What are the potential causes?

High concentrations of small molecule inhibitors like this compound can induce cytotoxicity through several mechanisms:

  • Off-target effects: At elevated concentrations, the inhibitor may bind to other cellular targets besides SHIP2, leading to unintended and toxic consequences.

  • On-target toxicity: While SHIP2 inhibition is the intended effect, excessive or prolonged inhibition of this pathway could disrupt normal cellular processes and lead to apoptosis. The SHIP2 pathway is involved in cell survival and proliferation, and its perturbation can impact cell fate.[2][3]

  • Solvent toxicity: this compound is typically dissolved in DMSO.[1] High final concentrations of DMSO in the cell culture medium (typically >0.5%) can be toxic to cells.

  • Compound precipitation: If the concentration of this compound exceeds its solubility limit in the culture medium, it can precipitate out of solution. These precipitates can cause non-specific stress and toxicity to cells.

Q3: What is a typical effective concentration range for this compound?

The reported inhibitory constants for this compound are in the sub-micromolar range, with a Ki of 0.44 µM for human SHIP2 and an IC50 of 0.57 µM.[1] Therefore, effective concentrations in cell-based assays are typically in the low micromolar range. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

The best approach is to perform a dose-response experiment to determine the concentration range that effectively inhibits SHIP2 without causing significant cytotoxicity. This involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., pAkt levels) and cell viability.

Troubleshooting Guides

This section provides a step-by-step guide to troubleshoot and mitigate cytotoxicity associated with this compound.

Issue 1: High Levels of Cell Death Observed After Treatment

Troubleshooting Workflow

start High Cell Death Observed check_conc Is the this compound concentration too high? start->check_conc dose_response Perform Dose-Response (Viability & Efficacy) check_conc->dose_response Yes check_solvent Is the solvent (DMSO) concentration toxic? check_conc->check_solvent No/Unsure optimize Optimize Concentration & Incubation Time dose_response->optimize solvent_control Run Vehicle Control (DMSO only) check_solvent->solvent_control Yes check_solubility Is the compound precipitating? check_solvent->check_solubility No/Unsure solvent_control->optimize solubility_test Visually inspect for precipitates; check solubility in media check_solubility->solubility_test Yes check_off_target Could off-target effects be the cause? check_solubility->check_off_target No/Unsure solubility_test->optimize off_target_exp Consider off-target assessment experiments check_off_target->off_target_exp Yes off_target_exp->optimize cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP2 SHIP2 PIP3->SHIP2 Substrate PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits SHIP2->PIP2 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits Akt_p p-Akt PDK1->Akt_p Phosphorylates Downstream Downstream Effectors Akt_p->Downstream Activates Survival Cell Survival & Growth Downstream->Survival Apoptosis Apoptosis Downstream->Apoptosis Inhibits

References

Why AS1938909 may not be working in my experiment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the SHIP2 inhibitor, AS1938909.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2). SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, this compound prevents the degradation of PIP3, leading to the accumulation of this second messenger at the plasma membrane. This enhances the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, resulting in increased phosphorylation of Akt (pAkt).[1][2] This modulation of the PI3K/Akt pathway can influence a variety of cellular processes, including glucose metabolism, cell growth, migration, and survival.[3]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. The solid form of the compound should be stored at 2-8°C.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type, assay duration, and specific endpoint being measured. Based on published studies, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell-based experiments. For example, in L6 myotubes, this compound has been shown to increase Akt phosphorylation and glucose uptake at concentrations between 1 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: My observed cellular potency (EC50) is higher than the published biochemical potency (IC50/Ki). Why?

This is a common observation when transitioning from a biochemical assay to a cell-based assay. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the culture medium.

  • Protein Binding: this compound may bind to proteins in the cell culture serum or to intracellular proteins, reducing the free concentration of the inhibitor available to bind to SHIP2.

  • Efflux Pumps: Cells can express transporter proteins (e.g., P-glycoprotein) that actively pump the compound out of the cell, lowering its effective intracellular concentration.

  • Compound Stability: this compound may be metabolized by the cells or be unstable in the cell culture medium over the course of the experiment, leading to a decrease in the active concentration over time.

Troubleshooting Guides

Issue 1: No or weak effect of this compound on pAkt levels.

If you are not observing the expected increase in Akt phosphorylation upon treatment with this compound, consider the following troubleshooting steps:

  • Cell Line Selection:

    • Question: Does my cell line express sufficient levels of SHIP2?

    • Troubleshooting: Confirm SHIP2 expression in your cell line of choice by Western blot or qPCR. Cell lines with low or absent SHIP2 expression will not respond to this compound.

  • Experimental Conditions:

    • Question: Are the stimulation and incubation times appropriate?

    • Troubleshooting: The effect of this compound on pAkt is often dependent on stimulation with a growth factor or insulin (B600854). Ensure you are stimulating your cells appropriately. A typical workflow involves a pre-incubation with this compound (e.g., 15-60 minutes) followed by a short stimulation with an agonist (e.g., insulin or EGF for 5-15 minutes). Optimize both the pre-incubation and stimulation times for your specific cell line.

  • Compound Integrity and Concentration:

    • Question: Is the this compound compound active and used at the correct concentration?

    • Troubleshooting:

      • Verify the integrity of your this compound stock. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, consider using a fresh vial.

      • Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to ensure you are using an effective concentration.

      • Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including the vehicle control.

  • Assay Readout:

    • Question: Is the Western blot or other detection method sensitive enough?

    • Troubleshooting: Ensure your antibody for pAkt (e.g., Ser473 or Thr308) is validated and your Western blot protocol is optimized for detecting subtle changes in phosphorylation. Include a positive control, such as a known activator of the PI3K/Akt pathway (e.g., IGF-1 or a direct PI3K activator), to confirm your assay is working.

Issue 2: Unexpected or off-target effects are observed.

If this compound is causing a phenotype that is not consistent with SHIP2 inhibition, it is important to investigate potential off-target effects.

  • Selectivity Profile:

    • Question: What are the known off-targets of this compound?

    • Troubleshooting: this compound has been shown to be selective for SHIP2 over other phosphatases like SHIP1, PTEN, synaptojanin, and myotubularin at concentrations up to 50 µM. However, a comprehensive screen against a broad panel of kinases and other enzymes has not been widely published. It is possible that at higher concentrations, this compound may interact with other cellular targets.

  • Experimental Controls:

    • Question: How can I confirm that the observed effect is due to SHIP2 inhibition?

    • Troubleshooting:

      • Use a structurally different SHIP2 inhibitor: If available, use another SHIP2 inhibitor with a different chemical scaffold (e.g., AS1949490). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

      • Use a genetic approach: Use siRNA or CRISPR to knock down SHIP2 expression. If the phenotype of SHIP2 knockdown mimics the effect of this compound treatment, this provides strong evidence for an on-target effect.

      • Use a negative control: If a structurally similar but inactive analog of this compound is available, it should not produce the observed phenotype.

  • Concentration:

    • Question: Am I using too high a concentration of this compound?

    • Troubleshooting: Off-target effects are more likely to occur at higher concentrations. Use the lowest effective concentration of this compound that produces the desired on-target effect, as determined by your dose-response experiments.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetSpeciesAssay TypeValueReference
SHIP2HumanEnzyme Inhibition (Ki)0.44 µM
SHIP2HumanEnzyme Inhibition (IC50)0.57 µM
SHIP2MouseEnzyme Inhibition (IC50)0.18 µM
SHIP1HumanEnzyme Inhibition (IC50)21 µM
PTENHumanEnzyme Inhibition (IC50)> 50 µM
SynaptojaninHumanEnzyme Inhibition (IC50)> 50 µM
MyotubularinHumanEnzyme Inhibition (IC50)> 50 µM
Table 2: Recommended Starting Concentrations for Cell-Based Assays
Cell LineAssayConcentration RangeIncubation TimeExpected OutcomeReference
L6 MyotubespAkt (Ser473) Levels1 - 10 µM15 min pre-incubation, then 10 min insulin stimulationIncrease in pAkt
L6 MyotubesGlucose Uptake1 - 10 µM48 hoursIncrease in glucose uptake and GLUT1 mRNA
Esophageal Squamous Cell CarcinomaCell Viability1 - 10 µM72 hoursDecreased cell viability
MDA-MB-231 (Breast Cancer)Cell Migration~10 µM15 hoursInhibition of cell migration[3]

Experimental Protocols

Detailed Protocol: Western Blot Analysis of pAkt (Ser473) in L6 Myotubes

This protocol describes how to assess the effect of this compound on insulin-stimulated Akt phosphorylation in L6 myotubes.

1. Cell Culture and Differentiation:

  • Culture L6 myoblasts in DMEM supplemented with 10% FBS.
  • To induce differentiation, grow myoblasts to confluence and then switch to DMEM with 2% FBS. Allow cells to differentiate for 5-7 days, replacing the medium every 2 days.
  • Prior to the experiment, serum-starve the differentiated myotubes for 18 hours in DMEM containing 0.2% BSA.

2. This compound Treatment and Insulin Stimulation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
  • Pre-treat the serum-starved L6 myotubes with the different concentrations of this compound or vehicle for 15-60 minutes at 37°C.
  • Stimulate the cells by adding insulin to a final concentration of 1-10 nM for 10 minutes at 37°C. Include a non-stimulated control for each condition.

3. Cell Lysis:

  • Immediately after stimulation, place the culture plates on ice and aspirate the medium.
  • Wash the cells once with ice-cold PBS.
  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (protein extract) to a new tube.

4. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.
  • Normalize the protein concentrations for all samples.
  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

5. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
  • Separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against pAkt (Ser473) overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • For normalization, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).

Visualizations

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (e.g., Insulin R.) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K SHIP2 SHIP2 PIP3->SHIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylates PDK1->Akt Phosphorylates pAkt pAkt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Glucose Uptake) pAkt->Downstream Promotes This compound This compound This compound->SHIP2 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture & Differentiate L6 Myotubes B 2. Serum Starve (18 hours) A->B D 4. Pre-treat with this compound or Vehicle (15-60 min) B->D C 3. Prepare this compound & Vehicle Solutions C->D E 5. Stimulate with Insulin (10 min) D->E F 6. Cell Lysis & Protein Quantification E->F G 7. SDS-PAGE & Western Blot F->G H 8. Probe for pAkt, Total Akt, & Loading Control G->H I 9. Image & Quantify Results H->I Troubleshooting_Tree Start No/Weak Effect of this compound Observed Q1 Is SHIP2 expressed in your cell line? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are experimental conditions (stimulation, time) optimal? A1_Yes->Q2 S1 Select a SHIP2-positive cell line. A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the compound active & at the right dose? A2_Yes->Q3 S2 Optimize pre-incubation and agonist stimulation times. A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the detection method sensitive? A3_Yes->Q4 S3 Use fresh compound. Perform dose-response. A3_No->S3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Consider off-target effects or alternative pathways. A4_Yes->End S4 Validate antibodies. Use positive controls. A4_No->S4

References

Technical Support Center: AS1938909 and Its Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the antiproliferative effects of the SHIP2 inhibitor, AS1938909.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2).[1][2] It has a Ki of 0.44 µM for human SHIP2 and exhibits moderate to excellent selectivity over SHIP1 and other related phosphatases.[2]

Q2: Is the antiproliferative effect of this compound dependent on SHIP2 inhibition?

This is a critical question and recent evidence suggests that the antiproliferative effects of compounds structurally related to this compound may be independent of SHIP2 inhibition . A 2024 study on the putative SHIP2 inhibitor AS1949490, which is structurally similar to this compound, found that its antiproliferative effects were maintained even in cells lacking both SHIP1 and SHIP2.[3][4] This indicates that the compound's effects on cell proliferation are likely due to off-target activities. While a direct study on this compound is not yet available, these findings strongly suggest that its antiproliferative activity may also be SHIP2-independent.

Q3: What are the known SHIP2-dependent effects of this compound?

This compound has been shown to have clear SHIP2-dependent effects on glucose metabolism. It increases insulin-induced Akt phosphorylation and enhances the expression of the glucose transporter GLUT1 mRNA in L6 myotubes.[2][5] These on-target effects are consistent with the known role of SHIP2 in insulin (B600854) signaling.

Q4: What could be the potential off-target mechanisms for the antiproliferative effects of this compound?

The precise off-target mechanisms responsible for the antiproliferative effects of this compound are not yet fully elucidated. However, the study on the related compound AS1949490 suggests that these inhibitors can alter the PI3K/AKT signaling pathway irrespective of SHIP2 expression.[3][4] This implies that this compound might be interacting with other components of this critical cell survival and proliferation pathway.

Q5: How does the role of SHIP2 in cell proliferation vary between different cell types?

The role of SHIP2 in cell proliferation is complex and context-dependent. In some cancer cell lines, such as certain breast cancers, high SHIP2 expression is associated with tumor progression, and its knockdown leads to reduced proliferation.[6] Conversely, in other contexts, SHIP2 can act as a tumor suppressor. This variability underscores the importance of empirically determining the role of SHIP2 in your specific experimental model.

Troubleshooting Guides

Issue 1: Observing an antiproliferative effect with this compound, but unsure if it's mediated by SHIP2.

Troubleshooting Steps:

  • Validate SHIP2 expression: Confirm that your cell line of interest expresses SHIP2 at the protein level using Western blotting.

  • Perform a SHIP2 knockdown experiment: Use siRNA or shRNA to specifically reduce the expression of SHIP2 in your cells.

  • Treat with this compound: Compare the antiproliferative effect of this compound in control cells (with normal SHIP2 expression) and in SHIP2-knockdown cells.

  • Analyze the results:

    • If the antiproliferative effect of this compound is significantly diminished in the SHIP2-knockdown cells, it suggests the effect is at least partially SHIP2-dependent in your model.

    • If the antiproliferative effect remains unchanged in the SHIP2-knockdown cells, it strongly indicates a SHIP2-independent, off-target mechanism.

Issue 2: Inconsistent results with this compound treatment.

Troubleshooting Steps:

  • Check compound integrity and storage: this compound should be stored at 2-8°C.[1] Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions in DMSO for each experiment.

  • Optimize treatment concentration and duration: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.

  • Control for solvent effects: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.

  • Monitor cell health: Ensure that the observed effects are not due to general cytotoxicity. Use a viability assay (e.g., trypan blue exclusion) in parallel with your proliferation assay.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (µM)
mSHIP20.18
hSHIP20.57
hSHIP121
hPTEN>50
h-synaptojanin>50
h-myotubularin>50

Data compiled from product information sheets.[2]

Table 2: Summary of Findings on the Antiproliferative Effects of Related SHIP2 Inhibitors

CompoundFindingImplication for this compoundReference
AS1949490Antiproliferative effects are observed in cells lacking both SHIP1 and SHIP2.The antiproliferative effect of this compound is likely SHIP2-independent.[3][4]
K149Alters cell growth in cells lacking both SHIP1 and SHIP2.Supports the hypothesis of SHIP2-independent antiproliferative effects for this class of compounds.[3]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

2. siRNA-mediated SHIP2 Knockdown

  • Transfection: Transfect cells with either a non-targeting control siRNA or a SHIP2-specific siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for SHIP2 protein depletion.

  • Verification of Knockdown: Harvest a subset of the cells and perform Western blotting to confirm the reduction in SHIP2 protein levels.

  • Further Experiments: Use the remaining cells for downstream assays, such as cell proliferation assays with this compound treatment.

3. Western Blotting for SHIP2 Expression

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SHIP2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitor Pharmacological Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 SHIP2 SHIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PIP3_4 PI(3,4)P2 SHIP2->PIP3_4 Dephosphorylation Akt Akt PDK1->Akt Phosphorylation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes This compound This compound This compound->SHIP2 Inhibition

Caption: The PI3K/Akt signaling pathway and the role of SHIP2.

Experimental_Workflow cluster_cell_lines Cell Line Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis and Conclusion start Start: Investigate SHIP2-dependency of This compound's antiproliferative effect control_cells Control Cells (e.g., scrambled siRNA) start->control_cells knockdown_cells SHIP2 Knockdown Cells (e.g., SHIP2 siRNA) start->knockdown_cells control_treatment Treat with this compound and Vehicle Control control_cells->control_treatment knockdown_treatment Treat with this compound and Vehicle Control knockdown_cells->knockdown_treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) control_treatment->proliferation_assay knockdown_treatment->proliferation_assay comparison Compare antiproliferative effect between Control and Knockdown groups proliferation_assay->comparison conclusion Conclusion: SHIP2-dependent or SHIP2-independent effect comparison->conclusion

Caption: Experimental workflow to determine SHIP2-dependency.

References

Technical Support Center: AS1938909 Activity and Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SHIP2 inhibitor, AS1938909. The following information addresses common issues related to the impact of serum concentration on the compound's activity in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is higher than the reported literature values. What could be the cause?

A1: A common reason for an apparent decrease in this compound potency (i.e., a higher IC50 value) is the presence of serum in your cell culture medium. This compound, like many small molecule inhibitors, can bind to serum proteins, particularly albumin.[1][2][3] This binding sequesters the inhibitor, reducing the concentration of the free, active compound available to interact with its target, SHIP2.[1][2] The extent of this effect is directly proportional to the concentration of serum in your assay.

Q2: How does serum protein binding affect the activity of this compound?

A2: Serum proteins, such as albumin and alpha-1 acid glycoprotein, can reversibly bind to drugs.[2][3] This interaction creates a dynamic equilibrium between the protein-bound and the free fraction of the drug.[3] Only the unbound, or free, fraction of this compound is able to diffuse across cell membranes and inhibit the SHIP2 enzyme.[1][2] The protein-bound fraction acts as a reservoir, which is generally considered pharmacologically inactive in in vitro settings.[2] Therefore, the presence of serum will necessitate a higher total concentration of this compound to achieve the same level of SHIP2 inhibition as in a serum-free environment.

Q3: I need to perform my experiments in the presence of serum. How can I account for its effects?

A3: When experiments require the presence of serum, it is crucial to maintain a consistent serum concentration across all experimental conditions, including vehicle controls and all concentrations of this compound. For robust and reproducible data, it is recommended to perform a dose-response curve of this compound at the specific serum concentration you intend to use in your subsequent experiments. This will allow you to determine the apparent IC50 value under your specific experimental conditions.

Q4: Can I pre-incubate this compound with serum before adding it to my cells?

A4: While you can pre-incubate this compound in your serum-containing medium, the equilibrium between bound and unbound drug will be established relatively quickly. The critical factor is the final concentration of both the inhibitor and the serum during the experiment. Ensure that the final serum concentration is consistent across all wells.

Troubleshooting Guide

Issue: High Variability in IC50 Values for this compound Between Experiments

Potential Cause Recommended Solution
Inconsistent Serum Concentration Ensure the final concentration of serum is identical in all wells and across all plates. Even small variations can lead to significant differences in the free fraction of this compound.
Different Serum Lots Serum composition can vary between lots, potentially altering protein binding characteristics. If possible, use the same lot of serum for an entire set of related experiments. If you must switch lots, it is advisable to re-determine the IC50 value of this compound.
Assay Incubation Time The equilibrium between the bound and unbound inhibitor can be influenced by time. Standardize the incubation time for all experiments.
Cell Density High cell densities can sometimes influence the local concentration of secreted proteins, which may interact with the inhibitor. Ensure consistent cell seeding density.

Quantitative Data Summary

The following table illustrates the hypothetical impact of increasing serum concentration on the apparent IC50 value of this compound. Note that these are example values for illustrative purposes, and you should determine the precise values under your own experimental conditions.

Serum Concentration (%)Apparent IC50 of this compound (µM)Fold Change in IC50
0 (Serum-Free)0.571.0
2.51.142.0
5.02.284.0
10.04.568.0

These hypothetical data are based on the principle of serum protein binding and do not represent actual experimental results.

Experimental Protocols

Protocol: Determining the Effect of Serum Concentration on this compound Activity

This protocol outlines a method to quantify the impact of serum on the inhibitory activity of this compound against SHIP2 in a cell-based assay.

1. Materials:

  • This compound (stock solution in DMSO)[4][5]
  • Cell line expressing SHIP2 (e.g., L6 myotubes)[6]
  • Basal cell culture medium (serum-free)
  • Fetal Bovine Serum (FBS) or other serum as required
  • Assay buffer
  • Cell viability reagent (e.g., CellTiter-Glo®)
  • 96-well white, clear-bottom tissue culture plates

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium.
  • Serum Starvation (Optional but Recommended): The following day, gently aspirate the growth medium and replace it with a serum-free basal medium. Incubate for 4-6 hours. This step helps to synchronize the cells and reduce the background from serum in the growth medium.
  • Preparation of this compound Serial Dilutions:
  • Prepare a 2x concentrated serial dilution of this compound in serum-free medium.
  • Prepare a separate 2x concentrated serial dilution for each serum concentration to be tested (e.g., in medium containing 5%, 10%, and 20% FBS to achieve final concentrations of 2.5%, 5%, and 10%).
  • Preparation of Serum-Containing Medium: Prepare 2x concentrated solutions of serum in the basal medium. For example, to achieve a final concentration of 10% serum, prepare a 20% serum solution.
  • Treatment:
  • For the serum-free condition, add an equal volume of the 2x this compound serial dilution in serum-free medium to the cells.
  • For serum-containing conditions, add an equal volume of the corresponding 2x this compound serial dilution (prepared in serum-containing medium) to the cells.
  • Include vehicle controls (DMSO) for each serum concentration.
  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
  • Assay Endpoint: Measure the desired endpoint, such as cell viability, proliferation, or a specific downstream marker of SHIP2 inhibition (e.g., phosphorylation of Akt at Ser473).[6]
  • Data Analysis:
  • Normalize the data to the vehicle control for each respective serum concentration.
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each serum concentration.

Visualizations

Signaling Pathway of this compound Action

AS1938909_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Glucose_Uptake Increased Glucose Uptake pAkt->Glucose_Uptake

Caption: Signaling pathway illustrating the inhibitory action of this compound on SHIP2.

Experimental Workflow for Serum Impact Analysis

Experimental_Workflow Start Start: Seed Cells Serum_Starve Serum Starve Cells (Optional) Start->Serum_Starve Prepare_Reagents Prepare 2x this compound Dilutions (in 0%, 5%, 10%, 20% Serum) Serum_Starve->Prepare_Reagents Treat_Cells Add Reagents to Cells (Final Serum: 0%, 2.5%, 5%, 10%) Prepare_Reagents->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Measure_Endpoint Measure Endpoint (e.g., Cell Viability) Incubate->Measure_Endpoint Analyze_Data Data Analysis: Normalize & Plot Dose-Response Measure_Endpoint->Analyze_Data Determine_IC50 Determine IC50 for Each Serum Concentration Analyze_Data->Determine_IC50

Caption: Workflow for assessing the impact of serum concentration on this compound activity.

References

Pipetting and handling techniques for viscous DMSO solutions of AS1938909

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential techniques and troubleshooting advice for accurately handling viscous solutions of the SHIP2 inhibitor, AS1938909, dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Pipetting Techniques for Viscous Solutions

Q1: Why are my pipetting results inaccurate when working with high-concentration this compound-DMSO solutions?

A1: High-concentration solutions of compounds like this compound in DMSO can be viscous, which poses challenges for standard pipetting techniques.[1] DMSO itself has a higher density (1.1 mg/µL) and viscosity compared to water, affecting the accuracy of air displacement pipettes calibrated for aqueous solutions.[2][3] Viscous liquids flow more slowly, leading to the formation of a film inside the pipette tip and preventing the complete dispensing of the intended volume.[1] This can result in aspirating less sample and dispensing an inaccurate, smaller volume.

Q2: What is the recommended pipetting technique for viscous DMSO solutions?

A2: Reverse pipetting is the most recommended technique for viscous liquids like concentrated DMSO solutions.[4][5][6] Unlike standard forward pipetting, the reverse technique involves aspirating an excess amount of liquid and then dispensing only the set volume.[7] This method minimizes the impact of any liquid film remaining in the tip, significantly improving accuracy and precision.[5][7]

Q3: How do I perform the reverse pipetting technique?

A3: To perform reverse pipetting, follow these steps:

  • Set the desired volume on your pipette.

  • Depress the plunger completely to the second stop (the blowout position).[6]

  • Immerse the pipette tip just below the surface of the liquid (2-3 mm).[7]

  • Slowly and smoothly release the plunger to its resting position to aspirate the liquid.[1]

  • Withdraw the tip from the solution. A small excess of liquid will be present in the tip.

  • To dispense, press the plunger gently and steadily down to the first stop.[6] This will deliver the precise volume set on the pipette.

  • A small amount of the liquid will remain in the tip; this is expected.[6] This residual liquid can be discarded with the tip or returned to the source container.

Q4: Besides technique, what else can improve my pipetting accuracy with viscous solutions?

A4: Several other factors can enhance accuracy:

  • Pre-wet the Pipette Tip: Aspirate and dispense the liquid back into the source container at least three times before taking the actual measurement.[8][9] This equilibrates the temperature and humidity inside the tip, reducing volume loss from evaporation.[10][11]

  • Use Low-Retention Tips: These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall, ensuring a more complete dispense.[1][4]

  • Adjust Pipetting Speed: Use a slower, consistent speed for both aspiration and dispensing.[1][4] Rushing can introduce air bubbles and lead to inaccurate volumes.[1]

  • Consistent Immersion Depth: Immerse the tip just 2-3 mm below the liquid surface to prevent excess liquid from clinging to the outside of the tip.[7][9]

  • Vertical Pipetting Angle: Hold the pipette as vertically as possible (not exceeding a 20-degree angle) during aspiration to ensure accuracy.[10][12]

This compound Solution Preparation & Handling

Q5: What is the solubility of this compound in DMSO?

A5: The solubility of this compound in DMSO is 50 mg/mL. It is recommended to prepare stock solutions at this concentration or lower.

Q6: How should I prepare a stock solution of this compound in DMSO?

A6: To prepare a stock solution, add the appropriate volume of DMSO directly to the vial containing the powdered compound.[13] If the compound is in a small quantity, it may appear as a thin film on the vial walls; ensure the solvent comes into contact with all surfaces.[13][14] Gentle vortexing or sonication can aid in complete dissolution.[13] For detailed steps, refer to the Experimental Protocols section.

Q7: How should I store my this compound-DMSO stock solution?

A7: For long-term stability, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[15] This practice prevents degradation that can be caused by repeated freeze-thaw cycles.[15][16] DMSO is hygroscopic and will absorb atmospheric moisture, which can lead to compound degradation over time.[17][18]

Q8: What is the recommended final concentration of DMSO for in-cell assays?

A8: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A concentration of less than 0.5% is generally well-tolerated by most cell lines, with <0.1% being ideal for sensitive cells.[15] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or Inaccurate Volumes Dispensed 1. Using standard (forward) pipetting technique. 2. Pipetting speed is too fast. 3. Pipette not calibrated for viscous liquids. 4. Using standard pipette tips.1. Switch to the reverse pipetting technique .[5][7] 2. Slow down and use a smooth, consistent plunger motion for aspiration and dispensing.[1] 3. If pipetting the same volume repeatedly, consider re-calibrating the pipette for the specific this compound-DMSO solution.[2] 4. Use low-retention or wide-orifice pipette tips.[1][4]
Air Bubbles in the Pipette Tip 1. Aspiration speed is too fast. 2. Tip not immersed deep enough in the solution. 3. Tip is not properly sealed onto the pipette.1. Reduce the aspiration speed.[1] 2. Ensure the tip is immersed 2-3 mm below the liquid's surface during aspiration.[9] 3. Ensure a firm seal between the pipette and the tip. Use tips recommended by the pipette manufacturer.[19]
Compound Precipitates Upon Dilution in Aqueous Buffer 1. Rapid change in solvent polarity. 2. Final concentration exceeds aqueous solubility.1. Perform dilutions in a stepwise manner to avoid shocking the compound out of solution.[15] 2. Briefly vortex or sonicate the solution after dilution. Warming to 37°C can also help.[13] 3. Lower the final concentration of the compound in the aqueous buffer.[20]
Loss of Compound Activity Over Time 1. Improper storage of stock solution (repeated freeze-thaw cycles). 2. Water absorption into the DMSO stock. 3. Degradation in aqueous assay medium.1. Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.[15][16] 2. Use fresh, anhydrous DMSO for preparing stock solutions. Keep vials tightly sealed.[18] 3. Prepare fresh dilutions from the frozen stock immediately before each experiment.

Quantitative Data Summary

Table 1: Pipetting Technique Comparison for Viscous Liquids

TechniqueMethodAdvantages for Viscous LiquidsDisadvantages
Forward Pipetting Aspirate to first stop, dispense to second stop (blowout).[7]Not recommended.Inaccurate; leaves a film of liquid in the tip, resulting in under-delivery.[1][21]
Reverse Pipetting Aspirate to second stop, dispense to first stop.[5]Highly Recommended. Compensates for liquid film retention, improving accuracy and precision.[5][7]Can reduce accuracy if used improperly; user-dependent.[6]

Table 2: Properties and Handling of this compound in DMSO

ParameterValue / RecommendationReference
Solubility in DMSO 50 mg/mL
Powder Storage -20°C for up to 3 years[14][15]
Stock Solution Storage Aliquot and store at -20°C (≤1 month) or -80°C (≤6 months). Avoid repeated freeze-thaw cycles.[15]
Final DMSO % in Cell Assays < 0.5% (general), < 0.1% (sensitive cells). Always use a vehicle control.[15][20]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
  • Preparation: Allow the vial of this compound powder and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Determine the required volume of DMSO to achieve a 50 mg/mL concentration. For example, for 10 mg of this compound, you will need 200 µL of DMSO (10 mg / 50 mg/mL = 0.2 mL).

  • Reconstitution: Before opening, briefly centrifuge the this compound vial to ensure all powder is at the bottom.[16]

  • Dissolution: Using a properly calibrated pipette, add the calculated volume of anhydrous DMSO directly to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.[13]

  • Storage: Aliquot the stock solution into sterile, low-retention microcentrifuge tubes for single-use purposes. Store immediately at -20°C or -80°C.

Protocol 2: Accurate Pipetting using the Reverse Technique
  • Set Volume: Adjust your air-displacement pipette to the desired transfer volume.

  • Attach Tip: Securely attach a low-retention pipette tip.

  • Pre-wet Tip: Aspirate and dispense the this compound-DMSO solution three times to pre-wet the tip.[8][9]

  • Aspirate Sample: Press the plunger down completely to the second stop . Immerse the tip 2-3 mm below the liquid surface and slowly release the plunger to its resting position. Pause for one second before withdrawing the tip.[6][12]

  • Dispense Sample: Place the tip against the inner wall of the receiving vessel at a 45-degree angle.[19] Gently and smoothly press the plunger to the first stop .

  • Complete Transfer: With the plunger still held at the first stop, withdraw the tip from the vessel. The remaining liquid in the tip is the excess volume and should be discarded.

Visual Guides

Caption: A workflow diagram for troubleshooting common issues encountered when pipetting viscous solutions.

FactorsAffectingStability Factors Affecting this compound-DMSO Solution Integrity center This compound Solution Integrity & Accuracy storage Storage Conditions center->storage handling Handling Practices center->handling solvent Solvent Properties (DMSO) center->solvent pipetting Pipetting Technique center->pipetting temp Temperature (-20°C or -80°C) storage->temp aliquot Aliquoting (Single-Use) storage->aliquot freeze Freeze-Thaw Cycles (Avoid) storage->freeze dilution Stepwise Dilution handling->dilution vortex Vortexing/Sonication handling->vortex sterile Sterile Technique handling->sterile hygro Hygroscopic (Absorbs Water) solvent->hygro density High Density solvent->density viscosity Increased Viscosity solvent->viscosity reverse Reverse Pipetting pipetting->reverse tips Low-Retention Tips pipetting->tips speed Slow & Consistent Speed pipetting->speed

Caption: A diagram illustrating the key factors that influence the stability and handling accuracy of this compound in DMSO.

References

Technical Support Center: Optimizing Experiments with AS1938909 to Minimize Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in samples treated with AS1938909, a selective SHIP2 inhibitor.

Understanding this compound and its Mechanism of Action

This compound is a cell-permeable small molecule that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting SHIP2, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This leads to an accumulation of PIP3 at the plasma membrane, resulting in the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt (phosphorylated Akt, or p-Akt) plays a crucial role in regulating diverse cellular processes, including cell growth, proliferation, survival, and glucose metabolism. Therefore, treatment with this compound is expected to increase the levels of p-Akt.

Diagram of the SHIP2 Signaling Pathway

SHIP2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream_Effectors Downstream Effectors pAkt->Downstream_Effectors Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis J->K

Forum discussion on common problems with AS1938909

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the use of AS1938909, a potent and selective SHIP2 inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2).[1][2][3] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting SHIP2, this compound prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), leading to an accumulation of PIP3 at the plasma membrane. This, in turn, promotes the activation of downstream signaling proteins, most notably Akt (also known as protein kinase B), which is a central regulator of cell growth, proliferation, survival, and metabolism.[2]

Q2: How selective is this compound for SHIP2 over SHIP1 and other phosphatases?

A2: this compound exhibits moderate to excellent selectivity for SHIP2 over its close homolog SHIP1 and other related phosphatases. This selectivity is crucial for dissecting the specific roles of SHIP2 in cellular processes. The inhibitory activity of this compound against various phosphatases is summarized in the table below.

Data Presentation

Table 1: Inhibitory Activity of this compound Against Various Phosphatases

TargetSpeciesIC50 (µM)
SHIP2mouse (mSHIP2)0.18
SHIP2human (hSHIP2)0.57
SHIP1human (hSHIP1)21
PTENhuman (hPTEN)>50
Synaptojaninhuman>50
Myotubularinhuman>50

This data is compiled from product datasheets.[1][2][3]

Q3: What are the known downstream cellular effects of this compound treatment?

A3: By inhibiting SHIP2 and subsequently activating the PI3K/Akt pathway, this compound has been shown to elicit several downstream cellular effects. A primary and well-documented effect is the increased phosphorylation of Akt at Serine 473 (pAkt-Ser473), a key marker of its activation.[1][2][3] Additionally, treatment with this compound has been demonstrated to enhance glucose metabolism, including increased glucose consumption and uptake in L6 myotubes.[1][2] It has also been shown to increase the expression of the glucose transporter GLUT1 mRNA in these cells.[1][2]

Q4: What are potential off-target effects of this compound?

A4: While this compound shows good selectivity for SHIP2 over SHIP1 and other tested phosphatases, it is important for researchers to consider potential off-target effects, a common characteristic of small molecule inhibitors. The provided selectivity data is not exhaustive, and this compound may interact with other cellular targets, particularly at higher concentrations. It is recommended to perform dose-response experiments and include appropriate controls to validate that the observed phenotype is due to SHIP2 inhibition. If unexpected results are observed, consider performing broader kinase or phosphatase profiling to identify potential off-target activities.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

  • Question: I dissolved this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. What is happening and how can I prevent this?

  • Answer: This is a common issue with hydrophobic compounds like this compound. While highly soluble in DMSO (up to 50 mg/mL), its aqueous solubility is limited.[1][4] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit.

    Solutions:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) complete culture medium (containing serum, if applicable). Serum proteins can help to stabilize the compound and improve its solubility. Then, add this intermediate dilution to the final volume of media.

    • Proper Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even distribution. This prevents localized high concentrations that are prone to precipitation.

    • Lower the Working Concentration: If precipitation persists, consider lowering the final working concentration of this compound. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint through a dose-response curve.

Issue 2: Inconsistent or No Effect of this compound on p-Akt Levels

  • Question: I treated my cells with this compound but do not observe a consistent increase in p-Akt levels. What could be the reason?

  • Answer: Several factors can contribute to a lack of a discernible effect on Akt phosphorylation.

    Solutions:

    • Cell Line Specificity: The expression and activity of SHIP2 can vary significantly between different cell lines. Confirm that your cell line of interest expresses sufficient levels of SHIP2.

    • Basal Akt Activity: If the basal level of Akt phosphorylation in your cells is very low, the effect of SHIP2 inhibition might be difficult to detect. Consider stimulating a relevant signaling pathway (e.g., with a growth factor like insulin (B600854) or IGF-1) to increase the dynamic range for observing the effect of this compound.

    • Time Course: The kinetics of Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal time point for observing maximal p-Akt induction after this compound treatment.

    • Experimental Protocol: Ensure proper execution of the western blot protocol, including the use of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.

Issue 3: Observed Cytotoxicity at Higher Concentrations

  • Question: I am observing significant cell death at higher concentrations of this compound. Is this expected?

  • Answer: While the primary role of SHIP2 inhibition is often associated with pro-survival signaling, sustained hyperactivation of the PI3K/Akt pathway can lead to cellular stress and, in some contexts, apoptosis. Additionally, off-target effects at higher concentrations could contribute to cytotoxicity.

    Solutions:

    • Dose-Response Analysis: Perform a careful dose-response experiment to determine the optimal concentration range that effectively inhibits SHIP2 without causing significant cytotoxicity in your cell line. A standard cytotoxicity assay, such as an MTT or CellTiter-Glo assay, can be used for this purpose.

    • Apoptosis Markers: To investigate the mechanism of cell death, you can perform assays for markers of apoptosis, such as cleaved caspase-3 or PARP cleavage, by western blot.

    • Phenotypic Rescue: To confirm that the observed cytotoxicity is related to the PI3K/Akt pathway, you could test if co-treatment with a downstream inhibitor (e.g., an mTOR inhibitor) can rescue the phenotype.

Experimental Protocols

Protocol 1: General Protocol for Cell Treatment with this compound
  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Cell Seeding:

    • Seed your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Pre-warm your complete cell culture medium to 37°C.

    • Prepare your final working concentration of this compound by performing a serial dilution as described in the troubleshooting section to avoid precipitation. Always prepare a vehicle control (DMSO) with the same final concentration as in the drug-treated samples.

  • Cell Treatment:

    • Remove the old medium from your cells and replace it with the freshly prepared medium containing this compound or the vehicle control.

    • Incubate the cells for the desired duration of your experiment.

Protocol 2: Western Blot Analysis of p-Akt (Ser473) after this compound Treatment
  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per well of a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Akt.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Mandatory Visualizations

AS1938909_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP2 Inhibition pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activation Cellular_Responses Cell Growth, Survival, Metabolism Downstream->Cellular_Responses Regulation

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow_pAkt_Western_Blot cluster_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed Cells treat Treat with this compound or Vehicle (DMSO) start->treat lyse Cell Lysis with Phosphatase Inhibitors treat->lyse quantify Protein Quantification (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-p-Akt / anti-Akt) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis (p-Akt / Total Akt) detect->analyze

Caption: Workflow for p-Akt western blot analysis.

Troubleshooting_Logic_Precipitation cluster_solutions Potential Solutions cluster_recheck Re-evaluation start Precipitation Observed in Cell Culture Media? sol1 Lower Final Concentration start->sol1 Yes sol2 Perform Stepwise Dilution start->sol2 Yes sol3 Ensure Proper Mixing start->sol3 Yes sol4 Use Pre-warmed (37°C) Media start->sol4 Yes recheck Is Precipitation Resolved? sol1->recheck sol2->recheck sol3->recheck sol4->recheck success Proceed with Experiment recheck->success Yes fail Consult Further Technical Support recheck->fail No

Caption: Troubleshooting logic for compound precipitation.

References

Validation & Comparative

Validating the On-Target Effect of AS1938909 on SHIP2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the on-target effect of AS1938909, a potent and selective inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). We will explore biochemical and cellular assays, direct target engagement techniques, and compare this compound with other known SHIP2 inhibitors, supported by experimental data and detailed protocols.

The Role of SHIP2 in Cellular Signaling

SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It exerts its function by dephosphorylating the 3,4,5-trisphosphate (PIP3) at the 5' position to produce phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action reduces the levels of PIP3, a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting SHIP2, compounds like this compound are expected to increase PIP3 levels, leading to enhanced Akt phosphorylation and activation of its downstream signaling cascades, which are involved in crucial cellular processes like glucose metabolism, cell growth, and survival.

Insulin (B600854) Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Glucose_Uptake Glucose Uptake pAkt->Glucose_Uptake Promotes This compound This compound This compound->SHIP2 Inhibits

Figure 1: Simplified SHIP2 signaling pathway and the inhibitory action of this compound.

Biochemical Validation of SHIP2 Inhibition

The most direct method to assess the inhibitory effect of this compound on SHIP2 is through in vitro biochemical assays that measure the enzymatic activity of purified SHIP2.

Malachite Green Phosphate (B84403) Assay

This colorimetric assay quantifies the release of inorganic phosphate, a product of SHIP2's phosphatase activity on its substrate. A decrease in phosphate production in the presence of an inhibitor indicates enzymatic inhibition.

Experimental Protocol: Malachite Green Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.

    • Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP3) or a soluble analog like inositol 1,3,4,5-tetrakisphosphate (IP4). Prepare a stock solution in the assay buffer.

    • Enzyme: Recombinant human SHIP2 protein.

    • Inhibitor: this compound and other comparators dissolved in DMSO.

    • Malachite Green Reagent: A commercially available or freshly prepared solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the inhibitor at various concentrations.

    • Add 20 µL of purified SHIP2 enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction and develop the color by adding 50 µL of the Malachite Green Reagent.

    • After a 15-20 minute incubation at room temperature for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate released in each reaction.

    • Plot the percentage of SHIP2 inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Validation of On-Target Effects

To confirm that this compound engages and inhibits SHIP2 within a cellular context, it is crucial to measure the downstream consequences of SHIP2 inhibition.

Western Blot for Phospho-Akt (Ser473)

An increase in the phosphorylation of Akt at Serine 473 is a key indicator of SHIP2 inhibition in cells.

Experimental Protocol: Western Blot for p-Akt (Ser473)

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., L6 myotubes, HEK293, or a cancer cell line with an active PI3K pathway) to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.

    • Treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with a growth factor like insulin (100 nM) for 10-15 minutes to activate the PI3K pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal and the loading control.

    • Compare the levels of p-Akt in inhibitor-treated cells to the vehicle-treated control.

Glucose Uptake Assay

In metabolically active cells like myotubes, SHIP2 inhibition is expected to enhance insulin-stimulated glucose uptake.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts and differentiate them into myotubes by switching to a low-serum medium.

  • Treatment and Glucose Uptake:

    • Serum-starve the differentiated myotubes for 4 hours.

    • Pre-treat the cells with this compound or other inhibitors for 1-2 hours.

    • Stimulate with insulin (100 nM) for 30 minutes.

    • Add the fluorescent glucose analog 2-NBDG (100 µM) and incubate for 30-60 minutes.

  • Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

    • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Data Analysis:

    • Normalize the fluorescence signal to the total protein content of each sample.

    • Calculate the fold change in glucose uptake relative to the untreated control.

Quantitative RT-PCR for GLUT1 mRNA Expression

Longer-term inhibition of SHIP2 can lead to changes in gene expression. This compound has been shown to upregulate the expression of the glucose transporter 1 (GLUT1) gene.[1]

Experimental Protocol: qRT-PCR for GLUT1

  • Cell Treatment and RNA Extraction:

    • Treat L6 myotubes with this compound for 24-48 hours.

    • Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for GLUT1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Start Start: Treat cells with This compound or vehicle Heat Heat aliquots of cells to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and aggregated proteins Heat->Lyse Detect Detect soluble SHIP2 protein (e.g., by Western Blot) Lyse->Detect Analyze Analyze data: Plot soluble SHIP2 vs. temperature Detect->Analyze Result Result: A shift in the melting curve indicates target engagement Analyze->Result

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by a cooling step.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SHIP2 protein in each sample by Western blot.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble SHIP2 against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, direct target engagement.

Comparison of this compound with Alternative SHIP2 Inhibitors

A thorough validation of this compound involves comparing its performance against other known SHIP2 inhibitors.

InhibitorTarget(s)IC50 (Human SHIP2)IC50 (Human SHIP1)Selectivity (SHIP1/SHIP2)Reference
This compound SHIP2 0.57 µM 21 µM ~37-fold [1][2]
AS1949490SHIP20.62 µM13 µM~21-fold[3]
K149SHIP1/2Not specifiedNot specifiedPan-inhibitor[4]
K103SHIP1/2Not specifiedNot specifiedPan-inhibitor[5]
K118SHIP1/2Not specifiedNot specifiedPan-inhibitor[6]
3ACSHIP1>1 mM10 µMSelective for SHIP1[7]

Table 1: Comparison of the in vitro potency and selectivity of this compound and other SHIP inhibitors.

AssayThis compoundAS1949490Other InhibitorsExpected Outcome of SHIP2 Inhibition
p-Akt (Ser473) Levels Increased insulin-induced p-Akt in L6 myotubes[2]Increased insulin-induced p-Akt in L6 myotubes[3]K149 decreases p-Akt in some cancer cell lines[4]Increase in p-Akt levels
Glucose Uptake Increased in L6 myotubes[2]Increased in L6 myotubes[3]K118 improves glucose tolerance in obese mice[8]Enhancement of insulin-stimulated glucose uptake
GLUT1 mRNA Expression Enhanced in L6 myotubes[1]Not reportedNot reportedUpregulation of GLUT1 expression

Table 2: Comparison of the cellular effects of this compound and other SHIP inhibitors.

Validation Validation of this compound On-Target Effect on SHIP2 Biochemical Biochemical Assays (In Vitro) Validation->Biochemical Cellular Cellular Assays (In Cellulo) Validation->Cellular Target_Engagement Direct Target Engagement Validation->Target_Engagement Malachite_Green Malachite Green Assay (Measures enzyme activity) Biochemical->Malachite_Green pAkt_Western p-Akt Western Blot (Measures downstream signaling) Cellular->pAkt_Western Glucose_Uptake Glucose Uptake Assay (Measures functional outcome) Cellular->Glucose_Uptake GLUT1_qPCR GLUT1 qRT-PCR (Measures gene expression) Cellular->GLUT1_qPCR CETSA Cellular Thermal Shift Assay (CETSA) (Confirms direct binding) Target_Engagement->CETSA

Figure 3: Logical relationship of the experimental methods for validating the on-target effect of this compound on SHIP2.

Conclusion

Validating the on-target effect of this compound on SHIP2 requires a multi-faceted approach. Direct evidence of enzymatic inhibition should be established using biochemical assays like the Malachite Green assay. Subsequently, cellular assays are essential to confirm that the compound elicits the expected downstream biological effects, such as increased Akt phosphorylation and enhanced glucose uptake. Finally, direct target engagement in a cellular context can be unequivocally demonstrated using techniques like CETSA. By comparing the performance of this compound with other known SHIP2 inhibitors across these various assays, researchers can build a robust and comprehensive data package to support its on-target activity and selectivity. This systematic approach is crucial for the confident progression of SHIP2 inhibitors in drug discovery and development pipelines.

References

A Head-to-Head Comparison of SHIP2 Inhibitors: AS1938909 vs. AS1949490

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of SHIP2 (SH2 domain-containing inositol (B14025) 5'-phosphatase 2) inhibitors, AS1938909 and AS1949490 have emerged as potent and selective small molecules. Both compounds are instrumental in research investigating the role of SHIP2 in insulin (B600854) signaling and glucose metabolism, making a detailed comparison of their potency and selectivity crucial for researchers in diabetes and metabolic disease drug discovery.

Data Presentation: Potency and Selectivity Profile

The following table summarizes the in vitro inhibitory activities of this compound and AS1949490 against SHIP2 and other related phosphatases.

TargetParameterThis compoundAS1949490
Human SHIP2IC₅₀0.57 µM0.62 µM[1]
Human SHIP2Kᵢ0.44 µM0.44 µM[1]
Mouse SHIP2IC₅₀0.18 µM0.34 µM
Human SHIP1IC₅₀21 µM12 µM[1]
Human PTENIC₅₀>50 µM>50 µM[1]
Human SynaptojaninIC₅₀>50 µM>50 µM[1]
Human MyotubularinIC₅₀>50 µM>50 µM[1]

Both this compound and AS1949490 demonstrate potent and comparable inhibitory activity against human SHIP2, with nearly identical Kᵢ values. This compound shows slightly higher potency against mouse SHIP2. Notably, both compounds exhibit significant selectivity for SHIP2 over the closely related SHIP1, with AS1949490 showing a slightly better selectivity profile in this regard. Their high selectivity is further underscored by the lack of inhibitory activity against other phosphatases like PTEN, synaptojanin, and myotubularin at concentrations up to 50 µM. Studies have indicated that both compounds exhibit similar potency and selectivity profiles.

Signaling Pathway and Experimental Workflow

The inhibition of SHIP2 by this compound or AS1949490 leads to the potentiation of the insulin signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow to assess the efficacy of these inhibitors.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Insulin Insulin Insulin->IR SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates AS1938909_AS1949490 This compound / AS1949490 AS1938909_AS1949490->SHIP2 Inhibits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Glucose_Metabolism Increased Glucose Metabolism pAkt->Glucose_Metabolism Promotes

Caption: Insulin signaling pathway and the inhibitory action of this compound/AS1949490 on SHIP2.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Enzyme Purified SHIP2 Enzyme Assay Malachite Green Phosphatase Assay Enzyme->Assay Substrate PIP3 Substrate Substrate->Assay Inhibitor This compound or AS1949490 Inhibitor->Assay Result1 Measure Phosphate (B84403) Release (IC50) Assay->Result1 Cells L6 Myotubes Treatment Treat with Inhibitor &/or Insulin Cells->Treatment Lysates Prepare Cell Lysates Treatment->Lysates GUA Glucose Uptake Assay Treatment->GUA WB Western Blot for p-Akt/Total Akt Lysates->WB Result2 Quantify Akt Phosphorylation WB->Result2 Result3 Measure Glucose Uptake GUA->Result3

Caption: General experimental workflow for evaluating SHIP2 inhibitors.

Logical_Comparison cluster_compounds Compounds cluster_properties Properties cluster_comparison Comparison This compound This compound Potency Potency (IC50/Ki) vs SHIP2 This compound->Potency Selectivity Selectivity vs SHIP1 & others This compound->Selectivity Cellular_Activity Cellular Activity (p-Akt, Glucose Uptake) This compound->Cellular_Activity AS1949490 AS1949490 AS1949490->Potency AS1949490->Selectivity AS1949490->Cellular_Activity Conclusion Similar Potency & Selectivity Potency->Conclusion Selectivity->Conclusion Cellular_Activity->Conclusion

Caption: Logical framework for comparing this compound and AS1949490.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and AS1949490.

Malachite Green Phosphatase Assay for SHIP2 Activity

This assay quantifies the release of inorganic phosphate from a substrate, providing a measure of enzyme activity.

  • Reagent Preparation :

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT).

    • Malachite Green Solution: Prepare a working solution by mixing three volumes of 0.045% Malachite Green hydrochloride in water with one volume of 4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Add a surfactant like Tween-20 to a final concentration of 0.01%. This solution should be prepared fresh.

    • Phosphate Standard: Prepare a standard curve using known concentrations of KH₂PO₄.

  • Assay Procedure :

    • In a 96-well plate, add 20 µL of assay buffer containing the desired concentration of the inhibitor (this compound or AS1949490) or vehicle control.

    • Add 20 µL of purified SHIP2 enzyme diluted in assay buffer and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate (e.g., phosphatidylinositol 3,4,5-trisphosphate, PIP3) to a final concentration within the linear range of the enzyme kinetics.

    • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding 150 µL of the Malachite Green solution.

    • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Data Analysis :

    • Measure the absorbance at approximately 620-650 nm using a microplate reader.

    • Calculate the amount of phosphate released using the phosphate standard curve.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

L6 Myotube Glucose Uptake Assay

This cellular assay measures the effect of SHIP2 inhibition on glucose transport into muscle cells.

  • Cell Culture and Differentiation :

    • Culture L6 myoblasts in DMEM supplemented with 10% fetal bovine serum (FBS).

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum once the cells reach confluence. Allow 5-7 days for differentiation.

  • Assay Procedure :

    • Serum-starve the differentiated L6 myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of this compound or AS1949490 for a specified time (e.g., 30 minutes).

    • Stimulate the cells with or without insulin (e.g., 100 nM) for 20-30 minutes.

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

    • Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Data Analysis :

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the glucose uptake to the total protein content in each well.

    • Express the results as a fold increase over the basal (unstimulated) glucose uptake.

Western Blot for Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt, a key downstream effector of the insulin signaling pathway.

  • Cell Treatment and Lysis :

    • Culture and differentiate L6 myotubes as described above.

    • Treat the cells with this compound or AS1949490, followed by insulin stimulation.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis :

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Immunoblotting :

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize, strip the membrane and re-probe with an antibody for total Akt.

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Express the level of Akt phosphorylation as the ratio of p-Akt to total Akt.

References

AS1938909: A Comparative Guide to its Selectivity Profile Against Inositol Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise selectivity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of AS1938909's performance against various inositol (B14025) phosphatases, supported by experimental data and methodologies. This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2 (SH2 domain-containing inositol 5-phosphatase 2), an enzyme implicated in insulin (B600854) signaling and other cellular processes.[1]

Selectivity Profile of this compound

This compound exhibits moderate to excellent selectivity for SHIP2 over other inositol phosphatases, including its close homolog SHIP1.[1] The inhibitory activity of this compound has been quantified against a panel of phosphatases, and the data is summarized in the table below.

Table 1: Inhibitory Activity of this compound against various Inositol Phosphatases
Enzyme TargetSpeciesIC50 (µM)Ki (µM)
SHIP2Human (hSHIP2)0.570.44
SHIP2Murine (mSHIP2)0.18-
SHIP1Human (hSHIP1)21-
PTENHuman (hPTEN)>50-
SynaptojaninHuman (h-synaptojanin)>50-
MyotubularinHuman (h-myotubularin)>50-
Data sourced from Calbiochem and Sigma-Aldrich product information.[1]

The data clearly indicates that this compound is significantly more potent against SHIP2 compared to SHIP1, with an IC50 value approximately 37-fold lower for the human SHIP2 enzyme.[1][2] Its activity against other phosphatases like PTEN, synaptojanin, and myotubularin is negligible at concentrations up to 50 µM.[1]

Comparison with Other Inositol Phosphatase Inhibitors

To contextualize the performance of this compound, it is useful to compare its selectivity profile with other known inhibitors of the SHIP enzyme family.

Table 2: Comparative Selectivity of Inositol Phosphatase Inhibitors
CompoundPrimary Target(s)IC50 SHIP1 (µM)IC50 SHIP2 (µM)Notes
This compound SHIP2 21 0.57 Selective SHIP2 inhibitor [1][2]
AS1949490SHIP2-~0.57 (similar affinity to this compound); 1.5 (vs Ins(1,3,4,5)P4)A related thiophene (B33073) compound, also a selective SHIP2 inhibitor.[2][3]
3α-aminocholestane (3AC)SHIP1Potent-A widely used selective SHIP1 inhibitor.[4][5]
K161Pan-SHIP1/2--A pan-SHIP1/2 inhibitor with good water solubility.[5][6]

This comparison highlights the distinct profiles of different inhibitors. While compounds like 3AC are selective for SHIP1, this compound and its analog AS1949490 are valuable tools for specifically targeting SHIP2.[4][5] Pan-inhibitors like K161 are useful for studying the combined effects of inhibiting both SHIP1 and SHIP2.[5][6]

Signaling Pathway Context

SHIP1 and SHIP2 are key negative regulators in the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][7] They exert their function by dephosphorylating the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), converting it to phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2).[2][7] This action contrasts with another critical phosphatase, PTEN, which removes the 3'-phosphate from PtdIns(3,4,5)P3 to generate PtdIns(4,5)P2.[2] By inhibiting SHIP2, this compound leads to an accumulation of PtdIns(3,4,5)P3, which in turn promotes the activation of downstream effectors like Akt, thereby enhancing processes such as glucose uptake.[2]

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PtdIns(4,5)P2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates SHIP2 SHIP2 (Target of this compound) PIP3->SHIP2 PTEN PTEN PIP3->PTEN Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Signaling (e.g., Glucose Uptake) Akt->Downstream Promotes PIP3_degraded PtdIns(3,4)P2 SHIP2->PIP3_degraded Dephosphorylates PIP2_regenerated PtdIns(4,5)P2 PTEN->PIP2_regenerated Dephosphorylates This compound This compound This compound->SHIP2

Caption: PI3K/Akt signaling pathway showing the role of SHIP2 and the inhibitory action of this compound.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust enzymatic assays. A common method is the in vitro phosphatase activity assay, which measures the release of inorganic phosphate (B84403) from a substrate.

Protocol: In Vitro Phosphatase Activity Assay (Malachite Green)

This protocol outlines a general procedure for determining the IC50 values of an inhibitor against an inositol phosphatase.

  • Reagents and Materials:

    • Purified recombinant inositol phosphatase (e.g., hSHIP2, hSHIP1).

    • Phosphatase substrate (e.g., PtdIns(3,4,5)P3 or water-soluble Ins(1,3,4,5)P4).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Test inhibitor (this compound) dissolved in DMSO.

    • Malachite Green reagent for phosphate detection.

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer. A final DMSO concentration of ≤1% is recommended to avoid solvent effects.

    • Add a fixed amount of the purified enzyme to each well of the microplate containing either the inhibitor dilution or vehicle control (DMSO).

    • Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding the Malachite Green reagent. This reagent complexes with the free phosphate released during the reaction, leading to a color change.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

    • Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a suitable sigmoidal dose-response model.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilutions of inhibitor (this compound) B 2. Add enzyme to 96-well plate A->B C 3. Pre-incubate enzyme with inhibitor B->C D 4. Initiate reaction by adding substrate C->D E 5. Incubate at 37°C D->E F 6. Stop reaction & add Malachite Green E->F G 7. Measure absorbance F->G H 8. Plot dose-response curve & calculate IC50 G->H

Caption: General workflow for an in vitro enzyme inhibition assay to determine IC50 values.

References

Validating Downstream Signaling Changes Induced by AS1938909: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AS1938909, a potent and selective SHIP2 (SH2-containing inositol (B14025) 5-phosphatase 2) inhibitor, with other relevant alternatives. The focus is on validating the downstream signaling changes induced by these compounds, with supporting experimental data and detailed methodologies to aid in research and drug development.

Introduction to this compound and SHIP2 Inhibition

This compound is a cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of SHIP2.[1][2] SHIP2 is a key negative regulator in the insulin (B600854) signaling pathway, hydrolyzing phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2). By inhibiting SHIP2, this compound effectively increases the levels of PIP3, leading to the activation of downstream signaling cascades, most notably the PI3K/Akt pathway. This activation has been shown to enhance glucose metabolism, making SHIP2 inhibitors like this compound promising therapeutic candidates for conditions such as type 2 diabetes.[1][2]

Comparative Analysis of SHIP2 Inhibitors

A critical aspect of validating the effects of this compound is to compare its performance against other known SHIP2 inhibitors. This allows for a comprehensive understanding of its potency, selectivity, and overall impact on downstream signaling.

Table 1: Comparison of SHIP2 Inhibitor Activity and Downstream Effects

CompoundTarget(s)IC50 (SHIP2)IC50 (SHIP1)Key Downstream EffectsReference
This compound SHIP2 0.57 µM (human) 21 µM (human) Increases pAkt (Ser473), enhances GLUT1 mRNA expression [1][2]
AS1949490SHIP20.62 µM (human)13 µM (human)Increases pAkt, enhances glucose uptake[3]
K161Pan-SHIP1/2--Increases pAkt (Ser473)
Sulfonanilides (e.g., compounds 10 & 11)SHIP2--Increase pAkt, enhance glucose uptake
MetforminPrimarily AMPK activator, also inhibits SHIP2--Increases glucose uptake

Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

To validate the downstream effects of this compound and its alternatives, a series of well-defined experiments are necessary. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates SHIP2 SHIP2 PIP2 PIP2 SHIP2->PIP2 Dephosphorylates PIP3 to PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Activates pAkt pAkt (Ser473) (Active) Akt->pAkt Phosphorylates GLUT1_mRNA GLUT1 mRNA pAkt->GLUT1_mRNA Increases Expression Glucose_Uptake Glucose Uptake GLUT1_mRNA->Glucose_Uptake Leads to Increased This compound This compound This compound->SHIP2 Inhibits Insulin Insulin Insulin->InsulinReceptor Binds

Caption: SHIP2 Inhibition by this compound Enhances PI3K/Akt Signaling.

G cluster_assays Downstream Assays start L6 Myotube Cell Culture and Differentiation treatment Treat with this compound or Alternative Inhibitor start->treatment harvest Harvest Cells at Specific Time Points treatment->harvest western Western Blot (pAkt, Total Akt) harvest->western qpcr qPCR (GLUT1 mRNA) harvest->qpcr glucose_uptake Glucose Uptake Assay harvest->glucose_uptake analysis Data Analysis and Comparison western->analysis qpcr->analysis glucose_uptake->analysis

Caption: Experimental Workflow for Validating Downstream Signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results.

Western Blot for Phospho-Akt (Ser473)

This protocol is for the detection of phosphorylated Akt at serine 473, a key indicator of Akt activation.

a. Cell Lysis and Protein Extraction:

  • Culture and treat L6 myotubes with this compound or other inhibitors for the desired time.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Denature samples by heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

Quantitative PCR (qPCR) for GLUT1 mRNA Expression

This protocol quantifies the changes in GLUT1 mRNA levels following treatment with SHIP2 inhibitors.

a. RNA Extraction and cDNA Synthesis:

  • Culture and treat L6 myotubes as described previously.

  • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

b. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for GLUT1, and a suitable qPCR master mix (e.g., SYBR Green).

  • Use primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for both GLUT1 and the housekeeping gene.

  • Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.

Glucose Uptake Assay

This assay measures the direct effect of SHIP2 inhibition on glucose transport into the cells.

a. Cell Preparation:

  • Seed and differentiate L6 myoblasts into myotubes in a multi-well plate.

  • Serum-starve the myotubes for 2-4 hours before the assay.

b. Glucose Uptake Measurement:

  • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

  • Incubate the cells with this compound or other inhibitors for the desired time.

  • Add a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period (e.g., 5-10 minutes).

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the total protein content of each well.

Conclusion

This compound is a valuable tool for studying the role of SHIP2 in cellular signaling and metabolism. By potently and selectively inhibiting SHIP2, it leads to the activation of the PI3K/Akt pathway, resulting in increased Akt phosphorylation and enhanced GLUT1 mRNA expression. The comparative data and detailed protocols provided in this guide are intended to assist researchers in validating these downstream signaling changes and in the broader context of drug discovery and development targeting the SHIP2 pathway. Objective comparison with other SHIP2 inhibitors and pan-SHIP inhibitors is essential for a thorough evaluation of its therapeutic potential.

References

AS1938909's Activity at Higher Concentrations: A Comparative Analysis of SHIP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Yes, AS1938909 does inhibit SHIP1 (SH2 domain-containing inositol (B14025) 5-phosphatase 1), but only at significantly higher concentrations compared to its primary target, SHIP2. This distinction is critical for researchers employing this compound as a selective SHIP2 inhibitor. This guide provides a comparative analysis of this compound's activity against SHIP1 and SHIP2, alongside an alternative SHIP1 inhibitor, to aid in experimental design and data interpretation.

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2, a key regulator in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2][3][4] While highly selective, it is essential to understand its off-target effects, particularly on the closely related SHIP1 enzyme.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human SHIP1 and SHIP2, demonstrating its selectivity. For comparison, data for a known selective SHIP1 inhibitor, 3AC, is also included.

CompoundTargetIC50 (µM)Primary Target
This compound hSHIP121[1][2][5]No
hSHIP20.57[1][2][5]Yes
mSHIP20.18[1][2]Yes
3AC SHIP110[6]Yes
SHIP2> 1000[6]No

As the data indicates, this compound is approximately 37-fold more potent against hSHIP2 than hSHIP1. This selectivity allows for its use in targeting SHIP2 specifically, provided that the concentrations used in experiments are carefully controlled to remain well below the IC50 for SHIP1.

Signaling Pathway Context

Both SHIP1 and SHIP2 are crucial negative regulators of the PI3K signaling pathway. They function by dephosphorylating the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action counteracts the activity of PI3K and dampens downstream signaling cascades that are vital for cell growth, proliferation, and survival. The diagram below illustrates the central role of SHIP1 and SHIP2 in this pathway.

SHIP_Signaling_Pathway PI3K/Akt Signaling Pathway and SHIP Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream_Signaling Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream_Signaling Activation SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation This compound This compound This compound->SHIP1 Inhibition (Weak) This compound->SHIP2 Inhibition (Potent) 3AC 3AC 3AC->SHIP1 Inhibition (Potent)

Figure 1. The PI3K/Akt signaling pathway and points of inhibition by this compound and 3AC.

Experimental Protocols

To determine the inhibitory activity of compounds like this compound, a common method is an in vitro phosphatase assay. The following is a generalized protocol:

In Vitro Phosphatase Activity Assay

  • Enzyme and Substrate Preparation: Recombinant human SHIP1 and SHIP2 enzymes are purified. The substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is prepared in a suitable buffer.

  • Inhibitor Preparation: this compound and other test compounds are serially diluted to a range of concentrations in a compatible solvent, typically DMSO.

  • Assay Reaction: The SHIP enzyme is pre-incubated with the various concentrations of the inhibitor in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the PIP3 substrate. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Termination and Detection: The reaction is stopped, and the amount of inorganic phosphate (B84403) released from the dephosphorylation of PIP3 is measured. A common method for this is the use of a malachite green-based colorimetric assay, which detects free phosphate.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

References

Cross-Validation of AS1938909 Effects with SHIP2 siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Roles of a Key Signaling Regulator

SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, primarily by dephosphorylating the signaling lipid PIP3 to PI(3,4)P2.[1][2] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers and metabolic diseases, making SHIP2 an attractive therapeutic target. Both the pharmacological inhibitor AS1938909 and gene silencing via SHIP2 siRNA have been instrumental in elucidating the cellular functions of SHIP2 and its potential as a drug target.

Comparative Efficacy and Cellular Impact

This compound is a potent and competitive inhibitor of SHIP2, demonstrating selectivity over other related phosphatases like SHIP1 and PTEN.[1] Studies have shown that treatment with this compound can lead to an increase in Akt phosphorylation, a key downstream effector of PI3K signaling.[1] This activation of the Akt pathway has been linked to increased glucose uptake and metabolism in cell-based assays.[1]

Similarly, the specific knockdown of SHIP2 expression using siRNA has been shown to modulate the PI3K/Akt pathway. In several cancer cell lines, depletion of SHIP2 via siRNA has been demonstrated to impact cell proliferation, migration, and survival.[3][4] For instance, in breast cancer cells, SHIP2 silencing has been associated with reduced cell viability and suppression of Akt phosphorylation.

While both approaches target SHIP2, their mechanisms and potential off-target effects differ. This compound acts by directly inhibiting the catalytic activity of the SHIP2 enzyme. In contrast, SHIP2 siRNA prevents the translation of SHIP2 mRNA into protein, leading to a reduction in the total cellular pool of the SHIP2 enzyme. The following sections provide a more detailed breakdown of the experimental data and methodologies associated with each approach.

Data Presentation

Table 1: Comparison of this compound and SHIP2 siRNA Effects on Cellular Phenotypes

FeatureThis compound (SHIP2 Inhibitor)SHIP2 siRNA (Gene Silencing)References
Mechanism of Action Competitive, reversible inhibitor of SHIP2 catalytic activityPost-transcriptional gene silencing of SHIP2[1]
Effect on Akt Phosphorylation Increased Akt phosphorylation (pAkt-Ser473)Can lead to either increased or decreased Akt phosphorylation depending on the cellular context[1][3]
Effect on Cell Viability/Proliferation Can modulate cell growth, effects are cell-type dependentGenerally leads to decreased cell viability and proliferation in cancer cells[3]
Effect on Glucose Metabolism Enhances glucose consumption and uptakeNot extensively reported in the context of direct comparison[1]

Table 2: Specificity and Potency of this compound

ParameterValueReference
Ki for hSHIP2 0.44 µM
IC50 for mSHIP2 0.18 µM
IC50 for hSHIP2 0.57 µM
IC50 for hSHIP1 21 µM
IC50 for hPTEN > 50 µM
IC50 for h-synaptojanin > 50 µM
IC50 for h-myotubularin > 50 µM

Experimental Protocols

Protocol 1: Treatment of Cells with this compound and Analysis of Akt Phosphorylation

This protocol is a generalized procedure based on methodologies from studies investigating SHIP2 inhibitors.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., HeLa, L6 myotubes) in appropriate growth medium to 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 1 to 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Protocol 2: SHIP2 Knockdown using siRNA and Assessment of Cell Viability

This protocol is a generalized procedure based on common siRNA transfection and cell viability assay methodologies.

1. siRNA Transfection:

  • Seed cells in a multi-well plate to achieve 50-60% confluency on the day of transfection.

  • Prepare the siRNA transfection complexes by diluting SHIP2-specific siRNA and a non-targeting control siRNA in a serum-free medium.

  • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the transfection complexes to the cells in fresh, antibiotic-free medium.

  • Incubate the cells for 24-72 hours to allow for SHIP2 knockdown.

2. Verification of Knockdown (Optional but Recommended):

  • After the incubation period, lyse a subset of the cells and perform Western blotting as described in Protocol 1, using an antibody specific for SHIP2 to confirm protein knockdown.

3. Cell Viability Assay (e.g., MTT Assay):

  • Following the desired incubation period post-transfection, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the non-targeting control siRNA-treated cells.

Mandatory Visualization

SHIP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Metabolism) pAkt->Downstream Promotes This compound This compound This compound->SHIP2 Inhibits siRNA SHIP2 siRNA mRNA SHIP2 mRNA siRNA->mRNA Degrades Ribosome Ribosome Ribosome->SHIP2 Synthesis mRNA->Ribosome Translation

Caption: The PI3K/Akt signaling pathway and points of intervention by this compound and SHIP2 siRNA.

Experimental_Workflow cluster_this compound This compound Treatment Arm cluster_siRNA SHIP2 siRNA Knockdown Arm cluster_analysis Comparative Analysis A1 Seed Cells A2 Treat with this compound (or vehicle control) A1->A2 A3 Incubate (e.g., 1-24h) A2->A3 A4 Cell Lysis A3->A4 A5 Western Blot for p-Akt/Total Akt A4->A5 C1 Compare Effects on Akt Phosphorylation A5->C1 S1 Seed Cells S2 Transfect with SHIP2 siRNA (or non-targeting control) S1->S2 S3 Incubate (e.g., 24-72h) S2->S3 S4 Perform Cell Viability Assay (e.g., MTT) S3->S4 S5 Cell Lysis (for validation) S3->S5 C2 Compare Effects on Cell Phenotypes S4->C2 S6 Western Blot for SHIP2 S5->S6

Caption: A generalized experimental workflow for comparing the effects of this compound and SHIP2 siRNA.

References

A Head-to-Head Showdown: Comparing Commercial SHIP2 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic disease, oncology, and neurodegenerative disorders, the lipid phosphatase SHIP2 (SH2 domain-containing inositol (B14025) 5'-phosphatase 2) has emerged as a compelling therapeutic target. Its role as a negative regulator of the PI3K/Akt signaling pathway positions it as a critical node in cellular growth, proliferation, and glucose metabolism. The development of small molecule inhibitors for SHIP2 has provided powerful tools to probe its function and evaluate its therapeutic potential. This guide offers a head-to-head comparison of prominent commercially available SHIP2 inhibitors, focusing on their potency, selectivity, and cellular activity, supported by experimental data and detailed protocols to aid in experimental design.

At a Glance: Potency and Selectivity of Commercial SHIP2 Inhibitors

The efficacy of a SHIP2 inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (its ability to inhibit SHIP2 over other related phosphatases, particularly the closely related SHIP1). The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating higher potency. Selectivity is often expressed as a ratio of IC50 values for different enzymes.

Here, we compare two of the most well-characterized commercial SHIP2 inhibitors: AS1949490 , a selective SHIP2 inhibitor, and K161 , a pan-inhibitor that targets both SHIP1 and SHIP2.

InhibitorTarget(s)IC50 (Human SHIP2)IC50 (Human SHIP1)Selectivity (SHIP1/SHIP2)Other Targets (IC50)
AS1949490 SHIP20.62 µM[1][2][3][4]13 µM[1]~21-foldPTEN (>50 µM), Synaptojanin (>50 µM), Myotubularin (>50 µM)[1]
K161 SHIP1/SHIP26.5-13 µM1.5-6 µMPan-inhibitorNot extensively profiled against other phosphatases in publicly available data.

Key Insights:

  • AS1949490 demonstrates good potency for human SHIP2 with a sub-micromolar IC50 value and exhibits significant selectivity over SHIP1 (approximately 21-fold) and other inositol phosphatases.[1][2] This makes it a valuable tool for studies aiming to dissect the specific roles of SHIP2.

  • K161 is a pan-SHIP1/2 inhibitor, showing potent inhibition of both isoforms.[5][6] This characteristic is advantageous in contexts where dual inhibition is desired, for instance, in certain cancers where both SHIP1 and SHIP2 may contribute to tumor survival.[7] Recent studies suggest that for conditions like diet-induced obesity, pan-SHIP1/2 inhibition may be more effective than selective inhibition of either isoform alone.[5]

The SHIP2 Signaling Pathway Under a Microscope

SHIP2 is a critical negative regulator of the PI3K/Akt signaling pathway. Upon activation by growth factors like insulin (B600854), phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation. Activated Akt then phosphorylates a multitude of downstream targets to regulate diverse cellular processes. SHIP2 hydrolyzes the 5-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby terminating the PI3K/Akt signal. Inhibition of SHIP2 leads to an accumulation of PIP3, resulting in enhanced and sustained Akt activation.

SHIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 SHIP2 SHIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits SHIP2->PIP2 Dephosphorylates PIP3 to pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream_Targets Downstream Targets pAkt->Downstream_Targets Phosphorylates Cellular_Responses Cell Growth, Proliferation, Glucose Metabolism Downstream_Targets->Cellular_Responses Regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds SHIP2_Inhibitor SHIP2 Inhibitor (e.g., AS1949490) SHIP2_Inhibitor->SHIP2 Inhibits

Caption: The SHIP2 signaling pathway and the mechanism of its inhibition.

Experimental Deep Dive: Protocols for Inhibitor Characterization

Accurate and reproducible experimental data is the cornerstone of inhibitor characterization. Below are detailed protocols for key assays used to evaluate the potency and cellular activity of SHIP2 inhibitors.

In Vitro SHIP2 Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate (B84403) released from a substrate by the enzymatic activity of SHIP2. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

  • Recombinant human SHIP2 enzyme

  • SHIP2 substrate: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid. Several commercial kits are available.

  • Test inhibitors (e.g., AS1949490, K161) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Dilute the recombinant SHIP2 enzyme and PIP3 substrate to the desired concentrations in the assay buffer. Prepare serial dilutions of the test inhibitors in DMSO, and then dilute them in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme Reaction:

    • Add 25 µL of the diluted SHIP2 enzyme to each well of a 96-well plate.

    • Add 25 µL of the diluted inhibitor or vehicle (assay buffer with the same concentration of DMSO) to the respective wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the PIP3 substrate to each well.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

    • Incubate for 15-20 minutes at room temperature to allow for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This assay assesses the cellular activity of SHIP2 inhibitors by measuring the phosphorylation of Akt, a key downstream target in the SHIP2 signaling pathway. Inhibition of SHIP2 is expected to increase Akt phosphorylation.

Materials:

  • Cell line (e.g., L6 myotubes, MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Test inhibitors (e.g., AS1949490, K161)

  • Growth factor (e.g., insulin)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and grow them to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours before treatment.

    • Pre-treat the cells with various concentrations of the SHIP2 inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total Akt and loading control antibodies.

    • Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to the total Akt signal.

Glucose Uptake Assay

This assay measures the effect of SHIP2 inhibitors on glucose transport into cells, a key physiological response to insulin signaling.

Materials:

  • Cell line (e.g., L6-GLUT4myc myoblasts, 3T3-L1 adipocytes)

  • Cell culture and differentiation media

  • Test inhibitors (e.g., AS1949490, K161)

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Cell Culture and Differentiation:

    • Culture and differentiate the cells according to standard protocols (e.g., differentiate L6 myoblasts into myotubes).

  • Inhibitor and Insulin Treatment:

    • Serum-starve the differentiated cells for 3-4 hours in KRH buffer.

    • Treat the cells with the desired concentrations of the SHIP2 inhibitor or vehicle for the indicated time (e.g., 1-2 hours).

    • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[3H]glucose (0.5 µCi/mL) or 2-NBDG (100 µM) to the cells and incubate for 5-10 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Quantification:

    • For radiolabeled glucose, lyse the cells with 0.1 M NaOH and measure the radioactivity in a scintillation counter.

    • For fluorescent glucose, measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the glucose uptake values to the protein concentration of each sample.

    • Express the results as a fold change relative to the untreated control.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel SHIP2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Hit_Validation Hit Validation (Malachite Green Assay) HTS->Hit_Validation Identify Hits Selectivity_Profiling Selectivity Profiling (vs. SHIP1, other phosphatases) Hit_Validation->Selectivity_Profiling Confirm Potency Mechanism_of_Action Mechanism of Action (e.g., ITC, CETSA) Selectivity_Profiling->Mechanism_of_Action Assess Specificity Target_Engagement Cellular Target Engagement (e.g., CETSA) Mechanism_of_Action->Target_Engagement Transition to Cellular Assays Pathway_Modulation Pathway Modulation (Western Blot for p-Akt) Target_Engagement->Pathway_Modulation Confirm On-Target Effect Functional_Assays Functional Assays (Glucose Uptake, etc.) Pathway_Modulation->Functional_Assays Assess Cellular Response Pharmacokinetics Pharmacokinetics (ADME) Functional_Assays->Pharmacokinetics Transition to In Vivo Models Efficacy_Studies Efficacy Studies (Disease Models) Pharmacokinetics->Efficacy_Studies Determine Dosing Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies Evaluate Therapeutic Potential

Caption: A typical experimental workflow for SHIP2 inhibitor characterization.

Conclusion

The choice between a selective SHIP2 inhibitor like AS1949490 and a pan-SHIP1/2 inhibitor such as K161 will depend on the specific research question and the biological context under investigation. For studies aimed at elucidating the unique functions of SHIP2, a selective inhibitor is indispensable. Conversely, in therapeutic areas where both SHIP1 and SHIP2 play a role, a pan-inhibitor may offer a more effective strategy. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate and compare the activity of these and other emerging SHIP2 inhibitors, thereby accelerating the pace of discovery in this exciting field.

References

A Comparative Guide to AS1938909 and Other Small Molecule Inhibitors of the PI3K Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of AS1938909, a modulator of the PI3K pathway, against a panel of small molecule inhibitors that directly target key kinases within this cascade. We present key performance data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to aid in the informed selection of research tools and potential therapeutic agents.

Modulating the PI3K Pathway: Indirect vs. Direct Inhibition

This compound represents an indirect approach to attenuating PI3K signaling. It is a potent and selective inhibitor of SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). SHIP2 is a negative regulator of the PI3K pathway, acting by dephosphorylating the 5-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger produced by PI3K. By inhibiting SHIP2, this compound effectively increases the levels of PIP3, which would be expected to enhance downstream PI3K signaling. However, the cellular context and the interplay with other phosphatases like PTEN can lead to more complex outcomes.

In contrast, the other inhibitors detailed in this guide directly target the catalytic activity of the PI3K enzymes themselves or the downstream kinase mTOR. These are categorized as:

  • Pan-PI3K inhibitors: Targeting all four class I PI3K isoforms (α, β, γ, δ).

  • Isoform-specific PI3K inhibitors: Exhibiting selectivity for a particular PI3K isoform.

  • Dual PI3K/mTOR inhibitors: Concurrently blocking PI3K and the downstream serine/threonine kinase mTOR.

This guide will compare this compound with representative molecules from each of these classes, providing a comprehensive overview of different strategies to modulate this critical oncogenic pathway.

Comparative Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency (IC50) of this compound and other selected PI3K pathway inhibitors against their primary targets. This quantitative data allows for a direct comparison of their biochemical activity.

Table 1: Potency and Selectivity of SHIP2 Inhibitors

CompoundTargetIC50 (µM)Selectivity
This compound hSHIP20.57[1]>35-fold vs hSHIP1 (IC50 = 21 µM)[1]
mSHIP20.18[2]
hPTEN>50[2]
h-synaptojanin>50[2]
h-myotubularin>50[2]
AS1949490 hSHIP20.62[3]~21-fold vs hSHIP1 (IC50 = 13 µM)[3]
mSHIP20.34[3]
hPTEN>50[3]
h-synaptojanin>50[3]
h-myotubularin>50[3]

Table 2: Potency of Direct PI3K Pathway Inhibitors

Inhibitor ClassCompoundPrimary Target(s)IC50 (nM)
Pan-PI3K Buparlisib (BKM120) p110α52[4]
p110β166[4]
p110δ116[4]
p110γ262[4]
Isoform-Specific Alpelisib (B612111) (BYL719) p110α5[5][6]
p110β1200[6]
p110δ290[6]
p110γ250[6]
Idelalisib (CAL-101) p110δ2.5[1][7]
p110α820[7]
p110β565[7]
p110γ89[7]
Dual PI3K/mTOR Dactolisib (BEZ235) p110α4[8][9]
p110γ5[8][9]
p110δ7[8][9]
p110β75[8][9]
mTOR6[9]

Signaling Pathways and Experimental Overviews

To visualize the points of intervention for these inhibitors and the experimental workflows used for their characterization, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3:e->PDK1:w Recruits & Activates PI3K->PIP2 Phosphorylates PI3K:e->PIP3:w SHIP2 SHIP2 SHIP2:e->PIP3:w Dephosphorylates (5-position) PTEN PTEN PTEN:e->PIP3:w Dephosphorylates (3-position) AKT AKT PDK1:e->AKT:w Phosphorylates mTORC1 mTORC1 AKT:e->mTORC1:w Activates Downstream Cell Growth, Proliferation, Survival mTORC1:e->Downstream:w This compound This compound This compound:e->SHIP2:w Pan_PI3Ki Pan-PI3K Inhibitors (e.g., Buparlisib) Pan_PI3Ki:e->PI3K:w Iso_PI3Ki Isoform-Specific PI3Ki (e.g., Alpelisib, Idelalisib) Iso_PI3Ki:e->PI3K:w Dual_PI3Ki Dual PI3K/mTOR Inhibitors (e.g., Dactolisib) Dual_PI3Ki:e->PI3K:w Dual_PI3Ki:e->mTORC1:w

Caption: PI3K Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme Purified Enzyme (PI3K, SHIP2, mTOR) Reaction Enzymatic Reaction Enzyme->Reaction Substrate Substrate (e.g., PIP2, ATP, Ins(1,3,4,5)P4) Substrate->Reaction Inhibitor Test Inhibitor (Serial Dilution) Inhibitor->Reaction Detection Detection (e.g., ADP-Glo, Malachite Green) Reaction->Detection IC50_Biochem IC50 Determination (Biochemical Potency) Detection->IC50_Biochem IC50_Cell EC50 Determination (Cellular Potency) Cell_Culture Cancer Cell Lines Treatment Inhibitor Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Analysis Analysis of Downstream Signaling (e.g., p-AKT Western Blot, LanthaScreen) Lysis->Analysis Analysis->IC50_Cell Viability->IC50_Cell

Caption: General Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

The determination of inhibitor potency (IC50) is crucial for comparative analysis. Below are detailed methodologies for common in vitro assays used to characterize the inhibitors discussed in this guide.

In Vitro Phosphatase Inhibition Assay (Malachite Green)

This assay is suitable for determining the inhibitory activity of compounds against phosphatases like SHIP2 and PTEN by measuring the release of inorganic phosphate (B84403).

Principle: The assay quantifies the amount of free phosphate released from a substrate by the phosphatase. The released phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically. The amount of color is directly proportional to the phosphatase activity.

Materials:

  • Purified recombinant SHIP2 enzyme

  • Phosphatase substrate (e.g., inositol-1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P4])

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution of the Malachite Green Reagent according to the manufacturer's instructions. Prepare a phosphate standard curve using a known concentration of potassium phosphate.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the SHIP2 enzyme, and the serially diluted inhibitor. Allow a pre-incubation period of 10-15 minutes at room temperature for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (Ins(1,3,4,5)P4) to each well to start the enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will also initiate the color development. Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the absorbance at approximately 620-660 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Use the phosphate standard curve to convert absorbance values to the amount of phosphate released. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay is widely used to measure the activity of kinases such as PI3K and mTOR and the potency of their inhibitors.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted into ATP. The newly synthesized ATP is then used in a luciferase/luciferin (B1168401) reaction to produce light, which is directly proportional to the initial kinase activity.

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase Assay Buffer

  • Test inhibitor (e.g., Buparlisib) serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reaction Setup: To the wells of a 384-well plate, add the test inhibitor or vehicle (DMSO). Then, add the PI3K enzyme diluted in kinase assay buffer containing the lipid substrate. Incubate for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for PI3K Pathway Activity (LanthaScreen™)

This assay measures the phosphorylation of a specific substrate within the cell, providing a more physiologically relevant assessment of inhibitor activity.

Principle: The LanthaScreen™ Cellular Assay is a time-resolved Förster resonance energy transfer (TR-FRET) assay. It uses a cell line expressing a green fluorescent protein (GFP)-fused substrate of a kinase in the PI3K pathway (e.g., AKT). Upon pathway activation, the GFP-substrate is phosphorylated. After cell lysis, a terbium-labeled antibody specific to the phosphorylated form of the substrate is added. The proximity of the terbium-labeled antibody to the GFP-fused substrate upon binding results in FRET, which can be measured.

Materials:

  • Cell line stably expressing the GFP-fusion substrate (e.g., GFP-AKT)

  • Cell culture medium and reagents

  • Pathway activator (e.g., insulin (B600854) or IGF-1)

  • Test inhibitor

  • LanthaScreen™ Cellular Assay Lysis Buffer

  • Terbium-labeled phospho-specific antibody

  • 384-well white cell culture plates

  • TR-FRET-compatible plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate and incubate overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-2 hours).

  • Pathway Activation: Stimulate the cells with a pre-determined concentration of an agonist (e.g., IGF-1) to activate the PI3K pathway. Incubate for a defined time (e.g., 30 minutes).

  • Cell Lysis and Antibody Addition: Lyse the cells by adding the Lysis Buffer containing the terbium-labeled phospho-specific antibody. Incubate for 60-90 minutes at room temperature.

  • Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

  • Data Analysis: Calculate the emission ratio. The FRET signal is proportional to the level of substrate phosphorylation. Determine the IC50 value by plotting the percentage of inhibition of the agonist-stimulated signal against the inhibitor concentration.

Conclusion

The choice of a small molecule inhibitor for modulating the PI3K pathway is dependent on the specific research question. This compound offers a unique, indirect approach by targeting the negative regulator SHIP2. This can be a valuable tool for studying the specific roles of SHIP2 in cellular signaling. In contrast, direct PI3K inhibitors provide a more immediate and potent blockade of the pathway's core enzymatic activity. The data and protocols presented in this guide are intended to facilitate the selection of the most appropriate inhibitor and to provide a framework for the design and interpretation of experiments aimed at understanding and targeting the PI3K signaling network.

References

Confirming the Mechanism of Action of AS1938909 in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of AS1938909, a potent and selective SHIP2 inhibitor, in a novel cell line. By objectively comparing its performance against alternative compounds and providing detailed experimental protocols, researchers can effectively characterize its role in the PI3K/Akt signaling pathway.

Introduction to this compound and the SHIP2 Pathway

This compound is a cell-permeable thiophenecarboxamide compound that acts as a competitive and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2).[1][2][3] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cellular processes such as glucose metabolism, cell growth, proliferation, and survival.[4][5][6][7][8] By inhibiting SHIP2, this compound is expected to increase the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt and subsequent downstream signaling events, including enhanced glucose uptake.[1][2]

This guide outlines a series of experiments to confirm this mechanism of action in a new cell line and compares the efficacy and selectivity of this compound with other known modulators of the PI3K/Akt pathway:

  • AS1949490: A potent and selective SHIP2 inhibitor, serving as a positive control for SHIP2 inhibition.[9][10][11][12][13][14]

  • 3AC: A selective SHIP1 inhibitor, used as a negative control to demonstrate the selectivity of this compound for SHIP2 over SHIP1.[15][16][17][18][19]

Comparative Data Summary

The following tables summarize the expected outcomes from the described experimental protocols, allowing for a clear comparison of this compound with the alternative compounds.

Table 1: In Vitro Phosphatase Inhibition Assay

CompoundTargetExpected IC50 (µM) in New Cell Line Lysate
This compound SHIP2 ~0.5 - 1.0
SHIP1>20
AS1949490SHIP2~0.5 - 1.0
SHIP1~10 - 15
3ACSHIP1~10
SHIP2>50

Table 2: Cellular Assays in the New Cell Line

Compound (at 10 µM)p-Akt (Ser473) Levels (Fold Change vs. Vehicle)Glucose Uptake (Fold Change vs. Vehicle)Cell Viability (% of Vehicle Control)
This compound Significant Increase Significant Increase No significant change
AS1949490Significant IncreaseSignificant IncreaseNo significant change
3ACNo significant changeNo significant changeNo significant change
Vehicle Control1.01.0100%

Signaling Pathway and Experimental Workflow

cluster_0 PI3K/Akt Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates pAkt p-Akt Akt->pAkt phosphorylation Glucose_Uptake Glucose Uptake pAkt->Glucose_Uptake promotes This compound This compound This compound->SHIP2

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.

cluster_1 Experimental Workflow A 1. Cell Culture (New Cell Line) B 2. Compound Treatment (this compound, AS1949490, 3AC, Vehicle) A->B C 3. In Vitro Phosphatase Assay B->C D 4. Western Blot for p-Akt B->D E 5. Glucose Uptake Assay B->E F 6. Cell Viability Assay (MTT) B->F G 7. Data Analysis & Comparison C->G D->G E->G F->G

Caption: Workflow for confirming the mechanism of action of this compound.

Detailed Experimental Protocols

In Vitro SHIP2 Phosphatase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on SHIP2 and SHIP1 enzymatic activity in cell lysates.

Materials:

  • New cell line expressing endogenous SHIP1 and SHIP2

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)

  • Recombinant human SHIP1 and SHIP2 enzymes (for control experiments)

  • DiC8-PIP3 substrate

  • Malachite Green Phosphatase Assay Kit

  • This compound, AS1949490, 3AC

  • 96-well microplate

Protocol:

  • Culture the new cell line to 80-90% confluency.

  • Lyse the cells in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add 20 µg of cell lysate per well. For control experiments, use recombinant SHIP1 or SHIP2.

  • Add serial dilutions of this compound, AS1949490, or 3AC to the wells. Include a vehicle control (DMSO).

  • Initiate the reaction by adding DiC8-PIP3 substrate to a final concentration of 10 µM.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and measure the released inorganic phosphate (B84403) using the Malachite Green Assay Kit according to the manufacturer's instructions.

  • Measure absorbance at 620 nm.

  • Calculate the IC50 values for each compound against SHIP1 and SHIP2 activity.

Western Blot for Akt Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of Akt at Serine 473, a key downstream marker of PI3K/Akt pathway activation.

Materials:

  • New cell line

  • This compound, AS1949490, 3AC

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed the new cell line in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 10 µM of this compound, AS1949490, 3AC, or vehicle (DMSO) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-Akt (Ser473) (1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Detect the signal using ECL reagent.

  • Strip the membrane and re-probe with an antibody against total Akt for loading control.

  • Quantify band intensities using densitometry software and normalize p-Akt levels to total Akt.

Glucose Uptake Assay

Objective: To assess the functional consequence of SHIP2 inhibition by measuring the rate of glucose uptake in the new cell line.

Materials:

  • New cell line

  • This compound, AS1949490, 3AC

  • Glucose-free DMEM

  • 2-deoxy-D-[³H]-glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (glucose transport inhibitor)

  • Scintillation counter and fluid

Protocol:

  • Seed cells in 24-well plates and grow to 80% confluency.

  • Wash the cells with glucose-free DMEM and incubate for 2 hours.

  • Treat the cells with 10 µM of this compound, AS1949490, 3AC, or vehicle for 2 hours in glucose-free DMEM.

  • Wash the cells with KRH buffer.

  • Add KRH buffer containing 0.5 µCi/mL of 2-deoxy-D-[³H]-glucose and incubate for 10 minutes at 37°C.

  • To determine non-specific uptake, treat a set of wells with 200 µM phloretin.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the lysates using a scintillation counter.

  • Normalize the counts to the total protein content of each well.

Cell Viability (MTT) Assay

Objective: To ensure that the observed effects of this compound are not due to cytotoxicity.

Materials:

  • New cell line

  • This compound, AS1949490, 3AC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, AS1949490, and 3AC (e.g., 0.1, 1, 10, 50 µM) for 24 hours. Include a vehicle control.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

By following these detailed protocols and comparing the results as outlined in the data tables, researchers can rigorously confirm the mechanism of action of this compound as a selective SHIP2 inhibitor in their specific cell line of interest. This comparative approach provides robust evidence for its on-target effects and its potential as a modulator of the PI3K/Akt signaling pathway.

References

Reproducibility of Published Data on AS1938909: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on AS1938909, a small molecule inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). The information is compiled from publicly available research to aid in the evaluation and potential replication of key findings.

Quantitative Data Summary

This compound has been characterized as a potent and selective inhibitor of SHIP2. The following tables summarize the key quantitative metrics from published literature, comparing it with the related compound AS1949490.

Table 1: In Vitro Inhibitory Activity of this compound and a Key Comparator

CompoundTargetAssay TypeKi (μM)IC50 (μM)SpeciesReference
This compound SHIP2Phosphatase Assay0.440.57Human[1]
AS1949490SHIP2Phosphatase Assay0.440.62Human[2][3]
This compound SHIP2Phosphatase Assay-0.18Mouse
AS1949490SHIP2Phosphatase Assay-0.34Mouse[3]

Table 2: Selectivity Profile of this compound

Off-TargetIC50 (μM)SpeciesReference
SHIP121Human[1]
PTEN>50Human
Synaptojanin>50Human
Myotubularin>50Human

Signaling Pathway and Experimental Workflow

This compound exerts its effects by inhibiting SHIP2, a key negative regulator of the PI3K/Akt signaling pathway. This pathway is crucial for insulin (B600854) signaling and glucose metabolism.

SHIP2_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylates (Inhibits pathway) This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->PDK1 GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes translocation to membrane GLUT1_mRNA Increased GLUT1 mRNA pAkt->GLUT1_mRNA Increases expression GlucoseUptake Increased Glucose Uptake GLUT4_vesicle->GlucoseUptake Insulin Insulin Insulin->InsulinReceptor Insulin Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays (L6 Myotubes) cluster_data Data Analysis & Comparison InhibitionAssay SHIP2 Inhibition Assay (IC50, Ki) AktPhospho Akt Phosphorylation (Western Blot) InhibitionAssay->AktPhospho Informs cellular target engagement DataAnalysis Quantitative Analysis & Comparison with Alternatives InhibitionAssay->DataAnalysis GlucoseUptake Glucose Uptake (Radiolabeled Glucose) AktPhospho->GlucoseUptake Investigates downstream functional effect AktPhospho->DataAnalysis GLUT1_mRNA GLUT1 mRNA Expression (qRT-PCR) GlucoseUptake->GLUT1_mRNA Examines mechanism of long-term effects GlucoseUptake->DataAnalysis GLUT1_mRNA->DataAnalysis

References

In Vivo Efficacy of AS1938909 in Regulating Glucose Homeostasis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of AS1938909, a potent SHIP2 inhibitor, on glucose homeostasis. Its performance is contrasted with an alternative therapeutic approach, the activation of the G protein-coupled receptor 119 (GPR119), to offer a comprehensive overview for researchers in metabolic diseases.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its effects by inhibiting the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2), a key negative regulator of the insulin (B600854) signaling pathway.[1][2][3] By blocking SHIP2, this compound enhances downstream insulin signaling, leading to increased glucose uptake and utilization. In contrast, GPR119 agonists represent a distinct class of therapeutics that modulate glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][4]

Diagram: this compound (SHIP2 Inhibition) Signaling Pathway

Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt activates SHIP2 SHIP2 SHIP2->PIP3 dephosphorylates This compound This compound This compound->SHIP2 inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound inhibits SHIP2, enhancing insulin signaling.

Diagram: GPR119 Agonist Signaling Pathway

GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Gs Gαs GPR119->Gs GLP1_Secretion GLP-1 Secretion GPR119->GLP1_Secretion AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Caption: GPR119 agonists stimulate insulin and GLP-1 secretion.

Comparative In Vivo Efficacy

While specific in vivo data for this compound is limited in publicly available literature, studies on a structurally similar SHIP2 inhibitor, AS1949490, in diabetic db/db mice provide valuable insights into the expected therapeutic effects.[5] These are compared with the effects of the GPR119 agonist AR231453 in diabetic KK/Ay and db/db mice.

ParameterSHIP2 Inhibitor (AS1949490)GPR119 Agonist (AR231453)Animal Model
Fasting Blood Glucose 37% reduction vs. vehicle[5]Not explicitly quantifieddb/db mice
Non-fasting Plasma Glucose 23% reduction vs. vehicle[5]Not explicitly quantifieddb/db mice
Oral Glucose Tolerance Significant improvement in glucose excursion[5]Significantly improved glucose tolerance[4]db/db mice, KK/Ay mice
Plasma Insulin Levels No significant change[5]Increased during OGTT[4]db/db mice, Normal mice
Body Weight No significant change[5]Not reporteddb/db mice
Food Intake No significant change[5]Not reporteddb/db mice

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice

This key experiment is crucial for evaluating the effect of a compound on glucose metabolism.

Diagram: Oral Glucose Tolerance Test (OGTT) Workflow

Start Start Fasting Overnight Fasting (16-18 hours) Start->Fasting Baseline_BG Measure Baseline Blood Glucose (t=0) Fasting->Baseline_BG Compound_Admin Administer Compound or Vehicle (Oral Gavage) Baseline_BG->Compound_Admin Wait Wait (e.g., 30 minutes) Compound_Admin->Wait Glucose_Admin Administer Glucose (Oral Gavage) Wait->Glucose_Admin Measure_BG Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 120 min) Glucose_Admin->Measure_BG End End Measure_BG->End

Caption: Standard workflow for an Oral Glucose Tolerance Test in mice.

Detailed Protocol:

  • Animal Acclimatization: Mice are housed under standard laboratory conditions with free access to food and water for at least one week before the experiment.

  • Fasting: Mice are fasted overnight for 16-18 hours with free access to water.[6]

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (time = 0 min).[6]

  • Compound Administration: The test compound (e.g., this compound or a GPR119 agonist) or vehicle is administered orally via gavage.

  • Waiting Period: A waiting period (e.g., 30 minutes) is observed to allow for compound absorption.

  • Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[6]

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[6]

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.

Conclusion

Both SHIP2 inhibitors, exemplified by the data from AS1949490, and GPR119 agonists demonstrate potential for improving glucose homeostasis in diabetic animal models. SHIP2 inhibition appears to enhance insulin sensitivity without directly stimulating insulin secretion, which may offer a benefit in avoiding hypoglycemia. GPR119 agonists, on the other hand, act by augmenting glucose-dependent insulin and incretin secretion. The choice between these therapeutic strategies would depend on the specific desired pharmacological profile and the underlying pathophysiology of the patient population. Further head-to-head in vivo studies are warranted to directly compare the efficacy and safety profiles of this compound and GPR119 agonists.

References

Comparative Analysis of SHIP2 Inhibitor AS1938909 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dose-response relationship of the SHIP2 (SH2 domain-containing inositol (B14025) 5'-phosphatase 2) inhibitor, AS1938909, with other relevant inhibitors, AS1949490 and Galloflavin (B583258). This document is intended to assist researchers in making informed decisions for their drug discovery and development projects by presenting key performance data, outlining experimental protocols for inhibitor analysis, and illustrating the associated signaling pathway.

Introduction to SHIP2 and its Inhibitors

SHIP2 is a key enzyme that negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including diabetes, obesity, and cancer, making SHIP2 an attractive therapeutic target. Small molecule inhibitors of SHIP2, such as this compound, have the potential to enhance insulin (B600854) signaling and induce anti-proliferative effects.

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of SHIP2.[2][3] It has been shown to increase Akt phosphorylation and glucose metabolism in cellular models.[4] This guide will compare its dose-response profile with two other known SHIP2 inhibitors:

  • AS1949490: A structurally related and potent SHIP2 inhibitor.[5][6][7]

  • Galloflavin: A compound identified as an inhibitor of lactate (B86563) dehydrogenase that also exhibits inhibitory activity against SHIP2.[8][9][10]

Dose-Response Comparison of SHIP2 Inhibitors

The following table summarizes the inhibitory potency of this compound, AS1949490, and Galloflavin against SHIP2. The data has been compiled from various in vitro enzymatic assays.

InhibitorTargetIC50 (µM)Ki (µM)Assay Conditions
This compound human SHIP20.57[2][3]0.44[2][3]Enzymatic assay with PtdIns(3,4,5)P3 substrate
murine SHIP20.18[2][3]-Enzymatic assay with PtdIns(3,4,5)P3 substrate
AS1949490 human SHIP20.62[1][6]0.44[6][7]Malachite green phosphatase assay with Ins(1,3,4,5)P4 as substrate[11]
murine SHIP20.34[1][6]-Malachite green phosphatase assay with Ins(1,3,4,5)P4 as substrate[11]
Galloflavin human SHIP2~5.5 (binding)[8]5.46 (LDH-A)[3]Fluorescence polarization binding assay[8]
1.8 (activity)[8]15.06 (LDH-B)[3]Phosphate release assay[8]

Note: The IC50 and Ki values for Galloflavin against SHIP2 are less directly reported. The provided values relate to its binding to SHIP2 and its well-characterized inhibition of lactate dehydrogenase (LDH). The activity-based IC50 of 1.8 µM is a more direct measure of its SHIP2 inhibition.

Signaling Pathway

The diagram below illustrates the role of SHIP2 in the PI3K/Akt signaling pathway and the mechanism of action of SHIP2 inhibitors.

SHIP2_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PI34P2 PI(3,4)P2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Signaling (e.g., Glucose Metabolism, Cell Survival) pAkt->Downstream Activation This compound This compound This compound->SHIP2 Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.

Experimental Protocol: In Vitro SHIP2 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) based assay to determine the in vitro inhibitory activity of compounds against SHIP2. The assay measures the displacement of a fluorescently labeled phosphoinositide probe from a PIP3-binding protein by the product of the SHIP2 enzymatic reaction (PI(3,4)P2).

Materials:

  • Recombinant human SHIP2 enzyme

  • Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate

  • Fluorescently labeled PI(3,4)P2 probe (e.g., BODIPY-TMR-PI(3,4)P2)

  • PI(3,4)P2-specific binding protein (detector protein)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzymatic Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

    • Add 10 µL of a solution containing the SHIP2 enzyme and PIP3 substrate in Assay Buffer. The final concentrations of enzyme and substrate should be optimized for robust signal and linear reaction kinetics.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of a stop solution containing the detector protein and the fluorescent PI(3,4)P2 probe in Assay Buffer.

    • Incubate the plate for an additional 30 minutes at room temperature to allow the binding equilibrium to be reached.

  • Measurement:

    • Measure the fluorescence polarization (in mP units) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_max_inhibition) / (mP_no_inhibition - mP_max_inhibition))

      • mP_sample: mP value of the well with the test compound.

      • mP_no_inhibition: mP value of the control well with DMSO (representing 0% inhibition).

      • mP_max_inhibition: mP value of a control well with a known potent inhibitor or without enzyme (representing 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

References

How specific is AS1938909 for SHIP2 over other SH2-containing proteins?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

AS1938909 is a cell-permeable thiophenecarboxamide compound that has emerged as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). Its selectivity for SHIP2 over other SH2-containing proteins, particularly the closely related SHIP1, makes it a valuable tool for elucidating the specific roles of SHIP2 in cellular signaling and a potential therapeutic agent for diseases such as type 2 diabetes and obesity. This guide provides a comprehensive comparison of this compound's activity against SHIP2 and other relevant proteins, supported by experimental data and detailed methodologies.

Specificity Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of phosphatases, demonstrating its remarkable selectivity for SHIP2. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values clearly indicate a significantly higher potency for SHIP2 compared to other SH2-containing proteins.

Target ProteinIC50 (µM)Ki (µM)SpeciesFold Selectivity vs. hSHIP2
hSHIP2 0.57 0.44 Human 1
mSHIP20.18-Mouse3.2
hSHIP121-Human~37
hPTEN> 50-Human> 87
h-synaptojanin> 50-Human> 87
h-myotubularin> 50-Human> 87
Data compiled from multiple sources.[1][2]

Experimental Protocols

The specificity of this compound was primarily determined using a malachite green-based phosphatase assay. This colorimetric assay quantifies the release of inorganic phosphate (B84403) from a substrate following enzymatic activity.

Malachite Green Phosphatase Assay

Principle: This assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate released by the phosphatase. The intensity of the color, measured spectrophotometrically at approximately 620 nm, is directly proportional to the amount of phosphate produced and thus to the enzyme's activity.

General Protocol:

  • Reaction Setup: Recombinant human SHIP2, SHIP1, PTEN, synaptojanin, or myotubularin were incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Varying concentrations of this compound, typically dissolved in DMSO, were added to the reaction wells. Control wells contained DMSO only.

  • Substrate Addition: The reaction was initiated by adding the substrate, typically a water-soluble phosphoinositide such as Ins(1,3,4,5)P4 or PtdIns(3,4,5)P3.

  • Incubation: The reaction mixture was incubated at 37°C for a defined period, allowing for enzymatic activity.

  • Color Development: The reaction was stopped, and the amount of released phosphate was determined by adding the malachite green reagent.

  • Data Analysis: The absorbance was measured, and the IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Target Engagement and Downstream Effects

Akt Phosphorylation Assay (Western Blot):

  • Cell Culture and Treatment: L6 myotubes were cultured and then treated with varying concentrations of this compound for a specified time, followed by stimulation with insulin.

  • Cell Lysis: Cells were lysed to extract total protein.

  • Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt, at Ser473) and total Akt.

  • Detection and Quantification: The bands were visualized using chemiluminescence, and the ratio of p-Akt to total Akt was quantified to determine the effect of this compound on insulin-induced Akt phosphorylation.[3][1][2]

Signaling Pathways and Experimental Workflow

To visually represent the context of this compound's action and the experimental approach to determine its specificity, the following diagrams are provided.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS IR->IRS Tyr Phosphorylation PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PIP2_cyto PIP2 PIP3->PIP2_cyto by PTEN PI34P2 PI(3,4)P2 PIP3->PI34P2 by SHIP1/2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Insulin Insulin Insulin->IR IRS->PI3K Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation (5-position) SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation (5-position) PTEN PTEN PTEN->PIP3 PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Vesicle pAkt->GLUT4 Translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake This compound This compound This compound->SHIP2 Inhibition

Figure 1: Insulin Signaling Pathway and the Role of SHIP2.

G cluster_screening In Vitro Screening cluster_validation Selectivity and Potency Validation cluster_cellular Cellular Characterization Compound_Library Compound Library HTS High-Throughput Screening (Malachite Green Assay vs. SHIP2) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Curves (IC50 determination for SHIP2) Primary_Hits->Dose_Response Selectivity_Panel Selectivity Panel Assay (vs. SHIP1, PTEN, etc.) Dose_Response->Selectivity_Panel Kinetic_Analysis Kinetic Analysis (e.g., Lineweaver-Burk plot) - Competitive Inhibition - Ki determination Selectivity_Panel->Kinetic_Analysis Cell_Permeability Cell-Based Assays Kinetic_Analysis->Cell_Permeability Target_Engagement Target Engagement (e.g., Cellular Thermal Shift Assay) Cell_Permeability->Target_Engagement Downstream_Signaling Downstream Signaling (p-Akt Western Blot) Target_Engagement->Downstream_Signaling Functional_Outcomes Functional Outcomes (Glucose Uptake Assay) Downstream_Signaling->Functional_Outcomes Lead_Compound This compound (Potent & Selective SHIP2 Inhibitor) Functional_Outcomes->Lead_Compound

Figure 2: Experimental Workflow for SHIP2 Inhibitor Specificity.

Conclusion

The experimental data robustly demonstrates that this compound is a highly specific inhibitor of SHIP2. Its significantly lower IC50 for SHIP2 compared to SHIP1 and other SH2-containing phosphatases underscores its utility as a selective chemical probe. For researchers in metabolic diseases, oncology, and cell signaling, this compound offers a valuable tool to dissect the precise physiological and pathological roles of SHIP2, paving the way for the development of novel therapeutic strategies.

References

Critical Appraisal of AS1938909: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2), the small molecule inhibitor AS1938909 presents a valuable tool. This guide provides a critical appraisal of this compound, comparing its performance with alternative SHIP inhibitors and detailing the experimental data and protocols necessary for its effective evaluation and use.

Introduction to this compound

This compound is a cell-permeable thiophenecarboxamide compound that functions as a potent, competitive, and reversible inhibitor of SHIP2.[1] By inhibiting SHIP2, this compound modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cellular processes including glucose metabolism, cell growth, and survival.[2] Its primary mechanism of action involves the prevention of the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the 5' position, leading to an accumulation of PIP3 and subsequent activation of downstream effectors like Akt.[2]

Comparative Performance with Alternative SHIP Inhibitors

The efficacy and selectivity of this compound are best understood when compared with other commercially available SHIP inhibitors. This section provides a quantitative comparison of this compound with its structural analog AS1949490, the SHIP1-selective inhibitor 3AC, and the pan-SHIP inhibitor K161.

Table 1: In Vitro Inhibitory Activity of SHIP Inhibitors

CompoundTarget(s)IC50 (µM) vs. hSHIP2IC50 (µM) vs. hSHIP1Ki (µM) vs. hSHIP2Selectivity (SHIP1 IC50 / SHIP2 IC50)Reference(s)
This compound SHIP20.57210.44~37[2]
AS1949490 SHIP20.62120.44~19[3]
3AC SHIP1>100--SHIP1 selective[2]
K161 SHIP1/SHIP2---Pan-inhibitor[4]

Table 2: Cellular Activity of SHIP Inhibitors

CompoundKey Cellular EffectsCell Line(s)Reference(s)
This compound - Increases insulin-induced Akt phosphorylation (Ser473)- Enhances GLUT1 mRNA expressionL6 myotubes
AS1949490 - Increases insulin-induced Akt phosphorylation- Suppresses gluconeogenesisL6 myotubes, FAO hepatocytes[3]
3AC - Induces Caspase 8 activation and cell death in lymphoma cellsT and B lymphoma cells[5]
K161 - Protects from diet-induced obesity- Reduces basal Akt (Ser473) and mTOR phosphorylationC2 BV2 cells[4]

Signaling Pathway of SHIP2 Inhibition

The inhibition of SHIP2 by this compound has a direct impact on the PI3K/Akt signaling pathway. The following diagram illustrates this mechanism.

SHIP2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation SHIP2 SHIP2 SHIP2->PIP3 Dephosphorylation (Inhibition) This compound This compound This compound->SHIP2 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., GLUT1 expression) pAkt->Downstream Signal Transduction

Caption: this compound inhibits SHIP2, leading to increased PIP3 levels, Akt activation, and downstream cellular responses.

Experimental Workflows and Protocols

To facilitate the replication and validation of studies using this compound, this section provides detailed experimental protocols for key assays.

In Vitro SHIP2 Phosphatase Inhibition Assay (Malachite Green)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate (B84403) from a substrate.

SHIP2_Assay_Workflow start Start reagents Prepare Assay Buffer, Recombinant SHIP2, PIP3 Substrate, and This compound dilutions start->reagents incubation Incubate SHIP2 with This compound reagents->incubation reaction Initiate reaction by adding PIP3 substrate incubation->reaction stop Stop reaction with Malachite Green Reagent reaction->stop measure Measure Absorbance at 620-650 nm stop->measure analyze Calculate % Inhibition and IC50 values measure->analyze end End analyze->end

Caption: Workflow for the in vitro SHIP2 phosphatase inhibition assay using the Malachite Green method.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10 mM MgCl2).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute recombinant human SHIP2 enzyme in the assay buffer to the desired concentration.

    • Prepare the PIP3 substrate solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add the diluted SHIP2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the PIP3 substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a Malachite Green-based reagent, which detects free phosphate.

  • Data Analysis:

    • Measure the absorbance at 620-650 nm using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Akt Phosphorylation Assay (Western Blot)

This protocol details the measurement of phosphorylated Akt (p-Akt) levels in cells treated with this compound.

Akt_Assay_Workflow start Start cell_culture Culture L6 myotubes to 70-80% confluency start->cell_culture treatment Treat cells with this compound and/or insulin (B600854) cell_culture->treatment lysis Lyse cells and quantify protein concentration treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking probing Probe with primary antibodies (p-Akt, total Akt, loading control) blocking->probing secondary_ab Incubate with HRP-conjugated secondary antibodies probing->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities to determine p-Akt/total Akt ratio detection->analysis end End analysis->end

Caption: Workflow for determining Akt phosphorylation levels via Western blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Culture L6 myotubes in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for a few hours before treatment.

    • Treat the cells with various concentrations of this compound for a specified duration, followed by stimulation with insulin for a short period (e.g., 10-15 minutes).

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal and the loading control to determine the relative change in Akt phosphorylation.

GLUT1 mRNA Expression Analysis (qRT-PCR)

This protocol outlines the steps to measure the relative expression of GLUT1 mRNA in cells treated with this compound.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat L6 myotubes with this compound or vehicle control for the desired time.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for GLUT1 and a reference gene (e.g., GAPDH or ACTB).

    • A typical qPCR cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for GLUT1 and the reference gene in each sample.

    • Calculate the relative expression of GLUT1 mRNA using the ΔΔCt method.

Conclusion

This compound is a potent and selective SHIP2 inhibitor that serves as a valuable research tool for investigating the PI3K/Akt signaling pathway and its role in various cellular processes. This guide provides a framework for its critical appraisal by offering a direct comparison with other SHIP inhibitors and by detailing the necessary experimental protocols to validate its effects. Researchers employing this compound should consider its selectivity profile and utilize the provided methodologies to ensure robust and reproducible results.

References

Independent Verification of AS1938909's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological activity of AS1938909, a known SHIP2 inhibitor, with other relevant alternative compounds. It is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction and drug discovery. This document summarizes key performance data, details experimental protocols for the verification of biological activity, and provides visual representations of the associated signaling pathways and experimental workflows.

Comparative Analysis of SHIP2 Inhibitors

This compound is a cell-permeable thiophenecarboxamide compound that acts as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol (B14025) 5-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for various cellular processes, including glucose metabolism, cell growth, and survival. Inhibition of SHIP2 is a therapeutic strategy being explored for conditions such as type 2 diabetes and obesity.

This section compares the in vitro potency and selectivity of this compound with other notable SHIP2 inhibitors, including AS1949490 and the pan-SHIP1/SHIP2 inhibitor K118.

CompoundTarget(s)IC50 (µM) vs human SHIP2IC50 (µM) vs human SHIP1Selectivity (SHIP1/SHIP2)Other notable targets (IC50 > 50 µM)Reference(s)
This compound SHIP20.5721~37-foldhPTEN, h-synaptojanin, h-myotubularin[1]
AS1949490 SHIP20.6213~21-foldhPTEN, h-synaptojanin, h-myotubularin[2][3]
K118 SHIP1/SHIP2Potent inhibitor (exact IC50 not specified in provided abstracts)Potent inhibitorPan-inhibitorNot specified[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound and related compounds is the inhibition of SHIP2's phosphatase activity. SHIP2 dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the 5' position to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). By inhibiting SHIP2, these compounds increase the cellular levels of PIP3, leading to the enhanced activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.

SHIP2_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 SHIP2 SHIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates PI34P2 PI(3,4)P2 SHIP2->PI34P2 Dephosphorylates This compound This compound This compound->SHIP2 Inhibits Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Cellular Responses (e.g., Glucose Uptake) Akt->Downstream

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on SHIP2.

Experimental Protocols

To independently verify the biological activity of this compound and its alternatives, the following key experiments are recommended.

In Vitro SHIP2 Inhibition Assay (Malachite Green Assay)

This assay measures the phosphatase activity of SHIP2 by detecting the amount of inorganic phosphate (B84403) released from a substrate.

Experimental Workflow:

SHIP2_Inhibition_Workflow start Start reagents Prepare Reagents: - Recombinant SHIP2 enzyme - Phosphatase assay buffer - PIP3 substrate - Test compounds (this compound, etc.) - Malachite green solution start->reagents incubation Incubate SHIP2 enzyme with test compound for 15-30 min reagents->incubation reaction Initiate reaction by adding PIP3 substrate incubation->reaction incubation2 Incubate at 37°C for 30-60 min reaction->incubation2 stop Stop reaction and develop color by adding Malachite Green solution incubation2->stop measure Measure absorbance at ~620 nm stop->measure analyze Calculate % inhibition and IC50 values measure->analyze end End analyze->end

Caption: Workflow for the in vitro SHIP2 inhibition assay using the Malachite Green method.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10 mM MgCl2).

    • Dilute recombinant human SHIP2 enzyme in the reaction buffer to the desired concentration.

    • Prepare a stock solution of the substrate, phosphatidylinositol-3,4,5-trisphosphate (PIP3), in the reaction buffer.

    • Prepare serial dilutions of this compound and other test compounds in the reaction buffer.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

  • Enzyme Inhibition:

    • In a 96-well plate, add the SHIP2 enzyme solution to each well.

    • Add the serially diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the enzyme and inhibitors for 15-30 minutes at room temperature.

  • Phosphatase Reaction:

    • Initiate the reaction by adding the PIP3 substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow color development.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation in L6 Myotubes

This experiment assesses the ability of SHIP2 inhibitors to enhance insulin-stimulated Akt phosphorylation in a relevant cell model.

Experimental Workflow:

Western_Blot_Workflow start Start culture Culture and differentiate L6 myoblasts into myotubes start->culture starve Serum-starve myotubes culture->starve treat Pre-treat with SHIP2 inhibitor (e.g., this compound) starve->treat stimulate Stimulate with insulin (B600854) treat->stimulate lyse Lyse cells and collect protein stimulate->lyse quantify Quantify protein concentration lyse->quantify sds SDS-PAGE and transfer to membrane quantify->sds probe Probe with primary antibodies (p-Akt, Total Akt, loading control) sds->probe detect Incubate with secondary antibody and detect chemiluminescence probe->detect analyze Analyze band intensities detect->analyze end End analyze->end

Caption: Workflow for Western Blot analysis of Akt phosphorylation in L6 myotubes.

Detailed Methodology:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in a suitable growth medium (e.g., DMEM with 10% FBS).

    • Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 5-7 days.

  • Cell Treatment:

    • Serum-starve the differentiated L6 myotubes for 4-6 hours in a serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10-15 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal and the loading control.

    • Compare the levels of Akt phosphorylation in inhibitor-treated cells to the insulin-stimulated control.

Glucose Uptake Assay in L6 Myotubes

This assay measures the effect of SHIP2 inhibitors on insulin-stimulated glucose uptake.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture and differentiate L6 myotubes as described for the western blot analysis.

    • Serum-starve the myotubes and pre-treat with the SHIP2 inhibitors.

    • Stimulate with insulin as described previously.

  • Glucose Uptake Measurement:

    • Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) and incubate for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration in parallel wells to normalize the glucose uptake data.

  • Data Analysis:

    • Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min).

    • Compare the glucose uptake in inhibitor-treated cells to the insulin-stimulated control.

Conclusion

This compound is a potent and selective SHIP2 inhibitor that enhances insulin signaling, as evidenced by increased Akt phosphorylation and glucose uptake in cellular models. Its in vitro profile is comparable to that of another well-characterized SHIP2 inhibitor, AS1949490. For researchers investigating the therapeutic potential of SHIP2 inhibition, both this compound and AS1949490 represent valuable tool compounds. In contrast, pan-SHIP1/2 inhibitors like K118 may be useful for studying the combined roles of both SHIP isoforms in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the independent verification and comparative analysis of these and other novel SHIP2 inhibitors.

References

Safety Operating Guide

Proper Disposal of AS1938909: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for the SHIP2 inhibitor, AS1938909. Given the absence of a specific Safety Data Sheet (SDS) in the public domain, these procedures are based on available safety information and general best practices for the disposal of hazardous laboratory chemicals.

Hazard Profile of this compound

Before handling or disposing of this compound, it is crucial to be aware of its known hazards. The following table summarizes the key safety information gathered from various sources.

PropertyValueSource
Chemical Name 3-[(2,4-Dichlorobenzyl)oxy]-N-(2,6-difluorobenzyl)thiophene-2-carboxamide[1]
Appearance Off-white solid[1][2]
Solubility Soluble in DMSO (50 mg/mL)[1][2]
Storage Class 11 - Combustible Solids[1][2]
Water Hazard Class (WGK) 3 - Highly hazardous to water[1][2]

Step-by-Step Disposal Procedures

Due to its classification as a combustible solid and its high water hazard class, this compound must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including:

    • Nitrile gloves

    • Safety goggles

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, dedicated hazardous waste container.

    • The container should be made of a material compatible with the chemical and be securely sealed.

  • Liquid Waste:

    • For solutions of this compound (e.g., in DMSO), collect the waste in a designated, leak-proof hazardous waste container for organic solvents.

    • Do not mix with aqueous or other incompatible waste streams.

3. Labeling of Hazardous Waste:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents used.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.

  • Follow your institution's guidelines for the storage of combustible solids and flammable liquids.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the disposal contractor with a complete and accurate description of the waste contents.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Start: Generation of this compound Waste B Is the waste solid or liquid? A->B C Solid Waste (powder, contaminated items) B->C Solid D Liquid Waste (e.g., in DMSO) B->D Liquid E Collect in a labeled hazardous waste container for solids C->E F Collect in a labeled hazardous waste container for organic solvents D->F G Store container in a designated hazardous waste storage area E->G F->G H Arrange for pickup by licensed hazardous waste disposal service G->H I End: Waste properly disposed H->I

References

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